molecular formula C37H62N7O18P3S-4 B15544873 16-Hydroxypalmitoyl-CoA

16-Hydroxypalmitoyl-CoA

货号: B15544873
分子量: 1017.9 g/mol
InChI 键: ROZGNNDROQHXPF-BBECNAHFSA-J
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

16-hydroxyhexadecanoyl-CoA(4-) is an omega-hydroxy fatty acyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate OH groups of 16-hydroxyhexadecanoyl-CoA;  major species at pH 7.3. It is an omega-hydroxy fatty acyl-CoA(4-), a long-chain fatty acyl-CoA(4-) and an 11,12-saturated fatty acyl-CoA(4-). It is a conjugate base of a 16-hydroxyhexadecanoyl-CoA.

属性

分子式

C37H62N7O18P3S-4

分子量

1017.9 g/mol

IUPAC 名称

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-(16-hydroxyhexadecanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C37H66N7O18P3S/c1-37(2,32(49)35(50)40-18-17-27(46)39-19-21-66-28(47)16-14-12-10-8-6-4-3-5-7-9-11-13-15-20-45)23-59-65(56,57)62-64(54,55)58-22-26-31(61-63(51,52)53)30(48)36(60-26)44-25-43-29-33(38)41-24-42-34(29)44/h24-26,30-32,36,45,48-49H,3-23H2,1-2H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/p-4/t26-,30-,31-,32+,36-/m1/s1

InChI 键

ROZGNNDROQHXPF-BBECNAHFSA-J

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the 16-Hydroxypalmitoyl-CoA Biosynthesis Pathway in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coenzyme A (CoA) and its thioester derivatives are fundamental to cellular metabolism, participating in countless anabolic and catabolic pathways.[1] 16-Hydroxypalmitoyl-CoA is a specialized acyl-CoA molecule derived from palmitic acid, the most common saturated fatty acid in mammals. Its synthesis is primarily achieved through the fatty acid ω-oxidation pathway, a crucial metabolic route for the catabolism of fatty acids, especially when β-oxidation is impaired. This pathway is not only a degradation route but also generates signaling molecules and substrates for other metabolic processes. Understanding the biosynthesis of this compound is critical for research into lipid metabolism, metabolic disorders, and the development of therapeutics targeting these pathways.

This guide provides a detailed overview of the core biosynthetic pathway, the enzymes involved, its regulation, and the experimental methodologies used for its investigation.

Core Biosynthesis Pathway

The synthesis of this compound from palmitic acid is a two-step process localized primarily in the endoplasmic reticulum.

  • ω-Hydroxylation: The pathway begins with the hydroxylation of the terminal methyl (ω) carbon of palmitic acid (hexadecanoic acid) to form 16-hydroxyhexadecanoic acid (also known as juniperic acid).[2] This reaction is the rate-limiting step and is catalyzed by members of the cytochrome P450 (CYP) superfamily.

  • CoA Activation: The newly formed hydroxylated fatty acid is then activated by esterification with coenzyme A. This reaction is catalyzed by a long-chain acyl-CoA synthetase (ACSL), yielding the final product, this compound.[3]

This activated ω-hydroxy fatty acid can then enter further metabolic pathways, including peroxisomal β-oxidation.

Biosynthesis_Pathway Palmitic_Acid Palmitic Acid (Hexadecanoic Acid) invis1 Palmitic_Acid->invis1 Hydroxy_Acid 16-Hydroxyhexadecanoic Acid invis2 Hydroxy_Acid->invis2 Product This compound invis1->Hydroxy_Acid CYP4A / CYP4F (ω-hydroxylase) + O₂, NADPH invis2->Product Long-Chain Acyl-CoA Synthetase (ACSL) + ATP, CoA-SH

Figure 1: Core biosynthesis pathway of this compound.

Key Enzymes in the Pathway

Cytochrome P450 ω-Hydroxylases (CYP4A and CYP4F Families)

The initial hydroxylation is predominantly carried out by enzymes from the CYP4A and CYP4F subfamilies of cytochrome P450.[4] These are monooxygenases located in the endoplasmic reticulum that introduce a hydroxyl group at the terminal carbon of fatty acids.

  • CYP4A Family (e.g., CYP4A11): These enzymes typically show preference for medium-chain fatty acids (C10-C16).[5]

  • CYP4F Family (e.g., CYP4F2, CYP4F11): These enzymes are generally more active towards long-chain and very-long-chain fatty acids.[4][6] In human liver, CYP4F2 and CYP4F3B are major enzymes responsible for the ω-hydroxylation of long-chain fatty acids.[7]

Long-Chain Acyl-CoA Synthetases (ACSL)

ACSLs catalyze the activation of fatty acids with chain lengths of 12 to 20 carbons by converting them into their corresponding acyl-CoA esters.[8] This is a two-step reaction involving an acyl-AMP intermediate.[8] There are five main ACSL isoforms in mammals (ACSL1, 3, 4, 5, and 6), each with distinct tissue distributions and substrate preferences.[8][9] For instance, ACSL5 has shown a preference for palmitic acid.[3] It is plausible that one or more of these isoforms, likely located on the endoplasmic reticulum or outer mitochondrial membrane, is responsible for the conversion of 16-hydroxyhexadecanoic acid to its CoA ester.

Quantitative Data: Enzyme Kinetics

Precise kinetic data for the ω-hydroxylation of palmitic acid and the subsequent activation of 16-hydroxyhexadecanoic acid are limited. However, studies on homologous substrates provide valuable insights into the efficiency of the involved enzymes.

EnzymeSubstrateKm (µM)Vmax or KcatSource OrganismNotes
CYP4A11 Lauric Acid (C12:0)4.77.3 min⁻¹ (Turnover)Human (recombinant)Demonstrates high affinity for medium-chain fatty acids.[5]
CYP4F11 3-Hydroxypalmitate105.870.6 min⁻¹ (Turnover)Human (recombinant)Shows effective oxidation of a hydroxylated C16 fatty acid.[10]
CYP4F11 3-Hydroxystearate53.513.9 min⁻¹ (Turnover)Human (recombinant)Kinetic values resemble those of native human liver microsomes.[10]
Human Liver Microsomes 3-Hydroxypalmitate56.414.2 min⁻¹ (Turnover)HumanRepresents the combined activity of all microsomal enzymes.[10]

Table 1: Representative Kinetic Parameters for Enzymes in the ω-Oxidation Pathway.

Regulation of the Biosynthesis Pathway

The synthesis of this compound is tightly regulated at the transcriptional level, primarily through the control of CYP4A and CYP4F gene expression. This regulation is crucial for maintaining lipid homeostasis and responds to various metabolic signals.

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): This nuclear receptor is a primary regulator of lipid catabolism. It is activated by fatty acids and synthetic ligands (e.g., fibrates). Activated PPARα induces the expression of numerous genes involved in fatty acid oxidation, including members of the CYP4A and CYP4F families.[11][12][13]

  • Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): As a master regulator of lipogenesis, SREBP-1c activity is enhanced by insulin (B600854). While primarily driving fatty acid synthesis, there is complex cross-talk between the SREBP-1c and PPARα pathways.[14][15] PPARα activation can indirectly influence SREBP-1c activity, creating a balance between lipid synthesis and breakdown.[11][12]

  • Insulin Signaling: Insulin generally promotes energy storage and suppresses catabolic pathways. High insulin levels are associated with increased SREBP-1c activity. Conversely, insulin signaling has been shown to downregulate the assembly of CoA biosynthetic enzyme complexes, suggesting a multi-level control over the availability of both enzymes and the CoA substrate.[16][17]

Regulatory_Pathway cluster_signals Metabolic Signals cluster_regulators Transcription Factors cluster_genes Target Genes / Products Fatty_Acids High Fatty Acids (e.g., Fasting) PPARa PPARα Fatty_Acids->PPARa Activates Insulin High Insulin (e.g., Fed State) SREBP1c SREBP-1c Insulin->SREBP1c Activates PPARa->SREBP1c Inhibits (indirectly) CYP4A_F CYP4A / CYP4F Genes PPARa->CYP4A_F Induces Expression Lipogenic_Genes Lipogenic Genes SREBP1c->Lipogenic_Genes Induces Expression Product This compound (Biosynthesis) CYP4A_F->Product Catalyzes

Figure 2: Key regulatory inputs for the ω-oxidation pathway.

Experimental Protocols

Investigating the this compound biosynthesis pathway involves a series of biochemical and analytical techniques.

Protocol: Measurement of ω-Hydroxylation Activity in Liver Microsomes

This protocol measures the initial, rate-limiting step of the pathway.

  • Microsome Preparation:

    • Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 0.25 M sucrose (B13894) and 1 mM EDTA).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

    • Discard the supernatant. Resuspend the microsomal pellet in a storage buffer (e.g., 0.1 M potassium phosphate, pH 7.4) and determine the protein concentration (e.g., via Bradford or BCA assay).

  • Enzymatic Reaction:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • 100 mM Tris buffer (pH 7.5 - 8.4)

      • 50-100 µg of microsomal protein

      • 1 mM NADPH (or an NADPH regenerating system: 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding palmitic acid (e.g., 100-200 µM final concentration, often complexed with BSA or cyclodextrin (B1172386) to improve solubility).[7]

    • Incubate at 37°C for 30-60 minutes with gentle shaking.

    • Terminate the reaction by adding 1 M HCl.[7]

  • Extraction and Analysis:

    • Add an internal standard (e.g., deuterated 16-hydroxyhexadecanoic acid or a C17 analogue).

    • Extract the lipids twice with an organic solvent (e.g., hexane (B92381) or ethyl acetate).[7]

    • Evaporate the pooled organic layers to dryness under a stream of nitrogen.

    • Proceed with derivatization for GC-MS analysis (see section 6.3).

Protocol: Measurement of Long-Chain Acyl-CoA Synthetase (ACSL) Activity

This protocol measures the second step, the activation of the hydroxylated fatty acid. A fluorometric assay is described here.[18]

  • Sample Preparation:

    • Prepare tissue or cell lysates by homogenizing in an appropriate assay buffer, followed by centrifugation to clear debris.[18]

  • Assay Procedure (using a commercial kit as a model):

    • Prepare a reaction mix containing assay buffer, an enzyme mix (which couples acyl-CoA production to a detectable signal), a converter mix, and a fluorescent probe.

    • Add the sample (lysate) to a 96-well black plate. Also, prepare a sample background well for each sample, which will receive a background control mix lacking a key enzyme.

    • Add a positive control and standards to separate wells.

    • Initiate the reaction by adding the reaction mix (or background mix) to the appropriate wells.

    • Incubate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence with an appropriate plate reader (e.g., Ex/Em = 535/587 nm).

    • Calculate ACS activity by subtracting the background reading and comparing the rate of fluorescence increase to the standard curve.

Protocol: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold standard for identifying and quantifying the fatty acid products.

  • Derivatization:

    • To the dried lipid extract from section 6.1, add a derivatizing agent to convert the polar carboxylic acid and hydroxyl groups into volatile esters/ethers. A common method is silylation.

    • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and a solvent like pyridine.

    • Heat the mixture at 60-80°C for 30 minutes.[19]

    • Evaporate the excess reagent and redissolve the sample in a suitable solvent like hexane for injection.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms).

    • Use a temperature program that effectively separates the fatty acid derivatives. For example, start at 100°C, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min.

    • Operate the mass spectrometer in either full scan mode to identify products or selected ion monitoring (SIM) mode for sensitive quantification of known analytes (e.g., monitoring characteristic ions for derivatized 16-hydroxyhexadecanoic acid).[19]

    • Quantify the amount of product by comparing its peak area to the peak area of the internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Biochemical Assay cluster_analysis Analytical Chemistry Tissue Liver Tissue or Cell Culture Homogenize Homogenization Tissue->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Microsomes Isolated Microsomes Centrifuge->Microsomes Incubation Incubation at 37°C (Substrate + NADPH) Microsomes->Incubation Termination Reaction Termination (Acidification) Incubation->Termination Extraction Lipid Extraction Termination->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Quantification & Identification GCMS->Data

Figure 3: General experimental workflow for ω-hydroxylation analysis.

Conclusion

The biosynthesis of this compound is a key process within the broader context of fatty acid ω-oxidation. Governed by the activity of specific cytochrome P450 enzymes and long-chain acyl-CoA synthetases, this pathway is under intricate transcriptional control by metabolic sensors like PPARα and SREBP-1c. The technical guide provided here outlines the core knowledge and experimental approaches necessary for researchers and drug development professionals to investigate this pathway, offering a foundation for exploring its role in metabolic health and disease.

References

The Pivotal Role of 16-Hydroxypalmitoyl-CoA in the Initiation of Specialized Sphingolipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, from maintaining membrane integrity to signal transduction. The initiation of their synthesis is a tightly regulated process, conventionally starting with the condensation of serine and palmitoyl-CoA. However, a specialized branch of this pathway, crucial for the formation of barrier tissues like the skin, utilizes hydroxylated fatty acyl-CoAs. This guide delves into the specific role of 16-hydroxypalmitoyl-CoA in initiating the synthesis of a unique class of sphingolipids, the ω-hydroxy ceramides (B1148491). We will explore the enzymatic machinery, regulatory mechanisms, and the profound physiological significance of these molecules, particularly in the context of skin barrier function. This document provides a comprehensive overview, including quantitative data, detailed experimental protocols, and visual pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Sphingolipid Synthesis and the Role of Acyl-CoA Precursors

The de novo synthesis of sphingolipids is a conserved pathway that begins in the endoplasmic reticulum. The canonical pathway is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and a long-chain fatty acyl-CoA, most commonly palmitoyl-CoA (C16:0-CoA). This reaction is the rate-limiting step and a critical control point for the entire sphingolipid metabolic network.[1] The resulting 3-ketosphinganine is then rapidly reduced to sphinganine (B43673), which serves as the backbone for the subsequent acylation by ceramide synthases (CerS) to form dihydroceramides.

While palmitoyl-CoA is the primary substrate for the synthesis of the sphingoid backbone, the diversity of sphingolipids arises from variations in the sphingoid base itself and, more significantly, from the vast array of fatty acids that can be attached by CerS. Among these are hydroxylated fatty acids, which give rise to specialized ceramides with unique biophysical properties and biological functions.

The Specialized Pathway: Synthesis of ω-Hydroxy Ceramides

In certain tissues, most notably the epidermis, a unique class of sphingolipids known as ω-hydroxy ceramides are essential for forming a competent permeability barrier.[2] The synthesis of these lipids deviates from the canonical pathway through the utilization of ω-hydroxylated very-long-chain fatty acids (VLCFAs).

Generation of 16-Hydroxypalmitic Acid and its Activation

The precursor for ω-hydroxy ceramides is not directly synthesized by a modification of palmitoyl-CoA. Instead, very-long-chain fatty acids (VLCFAs) are first synthesized and then hydroxylated at their terminal (ω) carbon. An important enzyme in this process is cytochrome P450 4F22 (CYP4F22) , a fatty acid ω-hydroxylase.[3][4] This enzyme is crucial for the production of ω-hydroxy fatty acids that are essential for the synthesis of acylceramides, a key component of the skin's barrier.[3] While CYP4F22 acts on VLCFAs, the 16-carbon backbone of palmitic acid can also be ω-hydroxylated, leading to the formation of 16-hydroxypalmitic acid.

Following its synthesis, 16-hydroxypalmitic acid must be activated to its coenzyme A thioester, This compound , to be utilized in subsequent enzymatic reactions. This activation is carried out by acyl-CoA synthetases.

The Role of Serine Palmitoyltransferase (SPT)

Current evidence suggests that serine palmitoyltransferase (SPT) primarily utilizes non-hydroxylated long-chain fatty acyl-CoAs, with a strong preference for palmitoyl-CoA, to synthesize the sphinganine backbone.[5][6] While SPT exhibits some substrate promiscuity, it is the subsequent acylation step by ceramide synthases that incorporates the hydroxylated fatty acid.

Ceramide Synthases and the Incorporation of this compound

The key step where this compound plays its role is in the acylation of the sphinganine backbone, a reaction catalyzed by ceramide synthases (CerS) . Mammals have six CerS isoforms (CerS1-6), each with a distinct specificity for the chain length of the fatty acyl-CoA substrate.[1][7]

Ceramide synthase 3 (CerS3) is of particular importance in the context of ω-hydroxy ceramide synthesis. CerS3 exhibits a preference for very-long-chain and ultra-long-chain fatty acyl-CoAs and is the primary enzyme responsible for synthesizing the ULC ceramides found in the skin and testis.[8] Crucially, CerS3 can also utilize ω-hydroxy fatty acyl-CoAs as substrates.[8] Therefore, this compound is a substrate for CerS3, leading to the formation of 16-hydroxy-dihydroceramide .

The pathway can be visualized as follows:

Sphingolipid_Synthesis cluster_ER Endoplasmic Reticulum PalmitoylCoA Palmitoyl-CoA SPT SPT PalmitoylCoA->SPT Serine L-Serine Serine->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-KSR Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS3 CerS3 Sphinganine->CerS3 VLCFA Very-Long-Chain Fatty Acid CYP4F22 CYP4F22 VLCFA->CYP4F22 omega_OH_VLCFA ω-Hydroxy VLCFA CYP4F22->omega_OH_VLCFA ACSL Acyl-CoA Synthetase omega_OH_VLCFA->ACSL omega_OH_VLCFA_CoA This compound (and other ω-OH-acyl-CoAs) ACSL->omega_OH_VLCFA_CoA omega_OH_VLCFA_CoA->CerS3 omega_OH_DHCer ω-Hydroxy Dihydroceramide CerS3->omega_OH_DHCer DEGS1 DEGS1 omega_OH_DHCer->DEGS1 omega_OH_Cer ω-Hydroxy Ceramide DEGS1->omega_OH_Cer CerS_Assay_Workflow Start Start PrepareHomogenate Prepare Cell/Tissue Homogenate Start->PrepareHomogenate SetUpReaction Set up Reaction Mix: - Homogenate - Reaction Buffer - NBD-Sphinganine PrepareHomogenate->SetUpReaction InitiateReaction Initiate Reaction with This compound SetUpReaction->InitiateReaction Incubate Incubate at 37°C InitiateReaction->Incubate TerminateReaction Terminate with Methanol Incubate->TerminateReaction Centrifuge Centrifuge to Pellet Protein TerminateReaction->Centrifuge Analyze Analyze Supernatant by HPLC with Fluorescence Detection Centrifuge->Analyze End End Analyze->End

References

The Pivotal Role of 16-Hydroxypalmitoyl-CoA in Ceramide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical regulators of cellular processes ranging from structural integrity of the skin barrier to complex signaling cascades governing apoptosis, proliferation, and inflammation. The biological function of ceramides is intricately linked to the length and modification of their N-acyl chain. This technical guide focuses on the synthesis and potential functions of a specific subclass of ceramides: 16-hydroxy-ceramides, derived from the substrate 16-hydroxypalmitoyl-CoA. We delve into the enzymatic machinery responsible for their synthesis, with a particular focus on Ceramide Synthase 3 (CerS3), provide detailed experimental protocols for their study, and present current knowledge on their established and putative roles in cellular physiology and pathology.

Introduction: The Significance of Hydroxylated Ceramides

Ceramides are synthesized through the condensation of a sphingoid base and a fatty acyl-CoA, a reaction catalyzed by a family of six ceramide synthases (CerS1-6) in mammals. Each CerS isoform exhibits specificity towards fatty acyl-CoAs of particular chain lengths, thereby generating a diverse pool of ceramide species with distinct biological functions. While the roles of ceramides with saturated and unsaturated fatty acyl chains are extensively studied, there is growing interest in ceramides with modified acyl chains, such as hydroxylated ceramides.

Omega-hydroxy ceramides (ω-OH-Cer), characterized by a hydroxyl group at the terminal carbon of the fatty acyl chain, are integral components of the epidermal permeability barrier.[1][2] The synthesis of these specialized lipids is crucial for maintaining skin hydration and protecting against environmental insults. 16-Hydroxypalmitic acid, a 16-carbon fatty acid with a terminal hydroxyl group, serves as the precursor for this compound, a key substrate for the synthesis of C16 ω-hydroxy-ceramides.

Enzymatic Synthesis of 16-Hydroxy-Ceramides

The synthesis of ω-hydroxy-ceramides is a specialized process primarily occurring in the epidermis. The de novo synthesis pathway for ceramides begins with the condensation of serine and palmitoyl-CoA and culminates in the acylation of a sphingoid base by a ceramide synthase.

Ceramide Synthase 3 (CerS3): The Key Enzyme

Evidence strongly suggests that Ceramide Synthase 3 (CerS3) is the primary enzyme responsible for the synthesis of ceramides with very-long-chain and ultra-long-chain fatty acyl-CoAs, including ω-hydroxylated forms.[1] Studies have shown that a deficiency in CerS3 leads to a complete absence of ω-OH-Ceramides, resulting in a lethal skin barrier defect.[1] CerS3 is highly expressed in keratinocytes, the primary cell type of the epidermis.[3]

Biosynthesis Pathway of 16-Hydroxy-Ceramide

The synthesis of 16-hydroxy-ceramide via the de novo pathway can be outlined as follows:

cluster_ER Endoplasmic Reticulum PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT Serine Serine Serine->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase (KSR) Ketosphinganine->KSR Sphinganine (B43673) Sphinganine (dihydrosphingosine) KSR->Sphinganine CerS3 Ceramide Synthase 3 (CerS3) Sphinganine->CerS3 HydroxypalmitoylCoA This compound HydroxypalmitoylCoA->CerS3 Dihydroxyceramide 16-Hydroxy-dihydroceramide CerS3->Dihydroxyceramide DEGS1 Dihydroceramide Desaturase 1 (DEGS1) Dihydroxyceramide->DEGS1 Hydroxyceramide 16-Hydroxy-ceramide DEGS1->Hydroxyceramide

Caption: De novo synthesis pathway of 16-Hydroxy-ceramide.

Quantitative Data

While specific kinetic parameters for this compound are not available, the following table summarizes the known fatty acyl-CoA specificities of the six mammalian ceramide synthases. This provides a context for the specialized role of CerS3.

Ceramide SynthaseAcyl-CoA Chain Length SpecificityPrimary Tissue ExpressionReference
CerS1 C18:0Brain, Skeletal Muscle[1]
CerS2 C20:0-C26:0Liver, Kidney, Brain[4]
CerS3 >C22:0 (including ultra-long-chain and ω-hydroxy)Skin, Testis[1][5]
CerS4 C18:0-C22:0Widespread[1]
CerS5 C14:0-C18:0Widespread[1]
CerS6 C14:0-C18:0Widespread[1]

Experimental Protocols

In Vitro Ceramide Synthase Assay with this compound

This protocol is adapted from established ceramide synthase assays and is designed to measure the activity of a specific CerS isoform (e.g., recombinant CerS3) with this compound.

Materials:

  • Microsomal preparations from cells overexpressing the CerS of interest or purified recombinant CerS protein.

  • Sphinganine (dihydrosphingosine).

  • This compound (substrate).

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Reaction buffer: 50 mM HEPES-KOH (pH 7.4), 25 mM KCl, 2 mM MgCl₂.

  • Stop solution: Chloroform/Methanol (2:1, v/v).

  • Internal standard (e.g., C17-ceramide).

  • LC-MS/MS system.

Procedure:

  • Substrate Preparation: Prepare a stock solution of sphinganine in ethanol. Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffered solution).

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, BSA, and sphinganine.

  • Enzyme Addition: Add the microsomal preparation or purified enzyme to the reaction mixture. Pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding this compound.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding the stop solution and the internal standard.

  • Lipid Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the lower organic phase.

  • Sample Preparation for LC-MS/MS: Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Analysis: Quantify the formation of 16-hydroxy-ceramide by LC-MS/MS.

cluster_workflow In Vitro CerS Assay Workflow Start Prepare Reaction Mixture AddEnzyme Add Microsomes/ Purified CerS Start->AddEnzyme PreIncubate Pre-incubate (37°C, 5 min) AddEnzyme->PreIncubate AddSubstrate Add this compound & Sphinganine PreIncubate->AddSubstrate Incubate Incubate (37°C, 15-60 min) AddSubstrate->Incubate StopReaction Add Stop Solution & Internal Standard Incubate->StopReaction Extract Lipid Extraction StopReaction->Extract Analyze LC-MS/MS Analysis Extract->Analyze

Caption: Workflow for the in vitro ceramide synthase assay.

Quantification of 16-Hydroxy-Ceramides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol/Isopropanol (1:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the ceramides.

  • Flow Rate: Appropriate for the column dimensions.

  • Column Temperature: Typically maintained between 40-60°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Analyte (16-hydroxy-ceramide): The precursor ion will be the [M+H]⁺ adduct. The product ion will be a characteristic fragment, often corresponding to the sphingoid base after the loss of the fatty acyl chain and water.

    • Internal Standard (e.g., C17-ceramide): A similar transition will be monitored for the internal standard.

  • Optimization: The collision energy and other MS parameters should be optimized for each ceramide species.

Biological Roles and Signaling Pathways

Structural Role in the Skin Barrier

The primary and well-established function of ω-hydroxy-ceramides, including 16-hydroxy-ceramide, is their structural role in the stratum corneum of the epidermis.[6] These ceramides are covalently attached to proteins to form the cornified lipid envelope, a crucial component of the skin's permeability barrier.[1] This barrier prevents water loss and protects the body from external threats. A deficiency in ω-hydroxy-ceramides leads to severe skin diseases such as ichthyosis.

cluster_skin Skin Epidermis CerS3 CerS3 HydroxyCeramide 16-Hydroxy-ceramide CerS3->HydroxyCeramide CornifiedEnvelope Cornified Lipid Envelope HydroxyCeramide->CornifiedEnvelope Covalent attachment SkinBarrier Permeability Barrier Function CornifiedEnvelope->SkinBarrier Formation of

Caption: Role of 16-Hydroxy-ceramide in skin barrier formation.

Putative Signaling Roles

While the structural importance of ω-hydroxy-ceramides is clear, their specific roles in intracellular signaling are less understood and represent an active area of research. Ceramides, in general, are potent signaling molecules involved in:

  • Apoptosis: Induction of programmed cell death.

  • Cell Cycle Arrest: Halting cell proliferation.

  • Inflammation: Modulation of inflammatory responses.

  • Insulin (B600854) Signaling: Ceramide accumulation is linked to insulin resistance.

It is plausible that 16-hydroxy-ceramides, or their downstream metabolites, could have unique signaling properties due to their terminal hydroxyl group. This modification could influence their interaction with protein targets, their localization within cellular membranes, and their incorporation into more complex sphingolipids. Further research is required to elucidate the specific signaling pathways modulated by 16-hydroxy-ceramides.

Conclusion and Future Directions

This compound is a key substrate for the synthesis of C16 ω-hydroxy-ceramides, a class of lipids essential for the integrity of the skin barrier. Ceramide Synthase 3 is the primary enzyme responsible for their production in the epidermis. While the structural role of these ceramides is well-documented, their potential functions in intracellular signaling remain to be fully explored.

Future research should focus on:

  • Determining the kinetic parameters of CerS3 with this compound.

  • Identifying and characterizing the signaling pathways specifically modulated by 16-hydroxy-ceramides.

  • Investigating the role of 16-hydroxy-ceramides in pathological conditions beyond skin diseases, such as metabolic disorders and cancer.

The development of specific tools, such as antibodies and chemical probes for 16-hydroxy-ceramides, will be crucial for advancing our understanding of this unique class of bioactive lipids and their potential as therapeutic targets.

References

An In-depth Technical Guide to 16-Hydroxypalmitoyl-CoA: Discovery, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 16-Hydroxypalmitoyl-CoA, a key intermediate in the omega-oxidation pathway of fatty acids. It covers the historical discovery of this metabolic route, the detailed structural characterization of the molecule, and its biological significance in both physiological and pathological contexts. This document offers detailed experimental protocols for the extraction, and quantification of this compound from biological samples, with a focus on modern mass spectrometric techniques. Furthermore, it explores the enzymatic pathways governing its synthesis and degradation, and its potential role in cellular signaling. All quantitative data are summarized for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction: Discovery and Significance

The discovery of this compound is intrinsically linked to the elucidation of the omega-oxidation (ω-oxidation) pathway of fatty acids. This metabolic route serves as an alternative to the more prevalent beta-oxidation, particularly for medium-chain fatty acids, or when beta-oxidation is impaired.[1] Early studies by Verkade and colleagues first proposed the in vivo ω-oxidation of fatty acids, demonstrating the excretion of dicarboxylic acids after the administration of long-chain fatty acids to animals.[1] This process begins with the hydroxylation of the terminal methyl (ω) carbon of a fatty acid, such as palmitic acid, to form 16-hydroxypalmitic acid.[1][2] This initial step is primarily catalyzed by cytochrome P450 enzymes located in the endoplasmic reticulum of liver and kidney cells.[3] The resulting ω-hydroxy fatty acid is then sequentially oxidized to an aldehyde and then a dicarboxylic acid. For these subsequent metabolic steps to occur, 16-hydroxypalmitic acid must first be activated to its coenzyme A (CoA) thioester, this compound.

This compound is a critical metabolic intermediate. Its formation allows the entry of ω-hydroxylated fatty acids into further oxidative pathways, including peroxisomal β-oxidation, ultimately leading to the production of shorter-chain dicarboxylic acids that can enter central metabolism.[4] This pathway is not only a salvage route but also plays a role in the formation of signaling molecules and structural components, such as in the biosynthesis of cutin in plants.[5] Dysregulation of ω-oxidation and the metabolism of its intermediates have been implicated in various disease states, making this compound a molecule of interest for researchers in metabolic diseases and drug development.

Structural Characterization

The definitive structure of this compound has been established through a combination of chemical synthesis and advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Chemical Structure

This compound is the coenzyme A thioester of 16-hydroxypalmitic acid (also known as juniperic acid).[6] It consists of a 16-carbon saturated acyl chain with a hydroxyl group at the C-16 position (the ω-carbon) and a CoA moiety attached via a thioester bond at the C-1 position.

Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) is the primary tool for the identification and structural confirmation of this compound. In positive ion mode electrospray ionization (ESI), acyl-CoAs exhibit a characteristic fragmentation pattern. A neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, is a hallmark of acyl-CoA compounds.[7][8][9]

For this compound, the protonated molecule [M+H]⁺ would have a theoretical m/z. The specific multiple reaction monitoring (MRM) transition would involve the precursor ion and a product ion resulting from the neutral loss of 507 Da. Additional product ions can provide further structural confirmation.[7] The presence of the hydroxyl group can also influence the fragmentation pattern, potentially leading to water loss under certain conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While obtaining high-quality NMR spectra for low-abundance endogenous molecules like this compound can be challenging, analysis of the more abundant precursor, 16-hydroxypalmitic acid, and comparison with synthesized standards of the CoA thioester, allows for structural confirmation. Key characteristic signals in the ¹H NMR spectrum would include those for the methylene (B1212753) protons adjacent to the thioester, the methylene protons adjacent to the terminal hydroxyl group, and the complex resonances of the CoA moiety.

Biological Synthesis and Metabolism

The metabolism of this compound involves its synthesis from palmitic acid via ω-oxidation and its subsequent degradation through peroxisomal β-oxidation.

Biosynthesis of this compound

The formation of this compound is a multi-step process initiated in the endoplasmic reticulum and completed by acyl-CoA synthetases.

The overall pathway can be visualized as follows:

cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / ER Membrane Palmitic_Acid Palmitic Acid CYP4F2 CYP4F2/CYP4F3B (NADPH, O2) Palmitic_Acid->CYP4F2 16_HP 16-Hydroxypalmitic Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) (ATP, CoA-SH) 16_HP->ACSL CYP4F2->16_HP 16_HP_CoA This compound ACSL->16_HP_CoA

Caption: Biosynthesis of this compound from Palmitic Acid.

The initial and rate-limiting step is the ω-hydroxylation of palmitic acid, catalyzed by cytochrome P450 enzymes of the CYP4F subfamily, primarily CYP4F2 and CYP4F3B in humans.[10] This reaction requires NADPH and molecular oxygen.[3] The resulting 16-hydroxypalmitic acid is then activated to this compound by a long-chain acyl-CoA synthetase (ACSL), a reaction that requires ATP and coenzyme A.[5]

Degradation of this compound

This compound is further metabolized in peroxisomes. The presence of the terminal carboxyl group (after further oxidation of the hydroxyl group) allows for β-oxidation to proceed from the ω-end. This compound itself can be a substrate for peroxisomal β-oxidation.[4] This process shortens the fatty acyl chain, producing acetyl-CoA and a shorter-chain dicarboxylyl-CoA in each cycle.

16_HP_CoA This compound ADH_ALDH Alcohol Dehydrogenase (ADH) & Aldehyde Dehydrogenase (ALDH) (NAD+) 16_HP_CoA->ADH_ALDH Hexadecanedioyl_CoA Hexadecanedioyl-CoA ADH_ALDH->Hexadecanedioyl_CoA Peroxisome Peroxisomal β-Oxidation Hexadecanedioyl_CoA->Peroxisome Shorter_Dicarboxylyl_CoA Shorter-Chain Dicarboxylyl-CoA Peroxisome->Shorter_Dicarboxylyl_CoA Acetyl_CoA Acetyl-CoA Peroxisome->Acetyl_CoA

Caption: Metabolic fate of this compound.

Quantitative Data

Precise concentrations of this compound in various tissues are not extensively documented. However, data on total long-chain acyl-CoA pools and the activity of related enzymes provide valuable context.

ParameterValueTissue/OrganismReference
Total Long-Chain Acyl-CoA Pool 15-60 nmol/g wet weightRat Liver[11]
Palmitoyl-CoA Concentration ~5-15 nmol/g wet weightRat Liver[11]
CYP4F11 Km for 3-hydroxypalmitate (B1262271) 105.8 µMHuman (recombinant)[12]
CYP4F11 Vmax for 3-hydroxypalmitate 70.6 min-1Human (recombinant)[12]
Microsomal Vmax for 3-hydroxypalmitate ω-hydroxylation 14.2 min-1Human Liver Microsomes[12]
Microsomal Km for 3-hydroxypalmitate ω-hydroxylation 56.4 µMHuman Liver Microsomes[12]
Peroxisomal Oxidation of this compound 20-25% of Palmitoyl-CoA oxidation rateClofibrate-treated Rat Liver Mitochondria[4]

Note: The kinetic data for 3-hydroxypalmitate is presented as a proxy for the closely related 16-hydroxypalmitate.

Experimental Protocols

The following protocols provide a framework for the extraction and quantification of this compound from biological samples.

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[13]

Materials:

  • Frozen tissue sample

  • 100 mM KH₂PO₄ buffer, pH 4.9

  • 2-propanol

  • Acetonitrile (ACN)

  • Solid-Phase Extraction (SPE) columns (Oligonucleotide purification or similar anion exchange)

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a glass homogenizer on ice.

  • Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).

  • Homogenize the tissue thoroughly.

  • Add 1 mL of 2-propanol and homogenize again.

  • Transfer the homogenate to a centrifuge tube and add 2 mL of acetonitrile.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • Condition an SPE column according to the manufacturer's instructions.

  • Load the supernatant onto the SPE column.

  • Wash the column to remove unbound contaminants.

  • Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol or methanol (B129727) with ammonium (B1175870) acetate).

  • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

Quantification by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a low to high percentage of mobile phase B.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: The precursor ion will be the [M+H]⁺ of this compound. The product ion will correspond to the precursor ion minus the neutral loss of 507 Da.[7][8][9]

  • Internal Standard: A suitable internal standard, such as a stable isotope-labeled analog or an odd-chain acyl-CoA, should be used for accurate quantification.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization (KH2PO4, 2-Propanol) Tissue->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE Dry_Reconstitute Dry Down & Reconstitute SPE->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis 16_HP_CoA This compound (or its derivative) PPAR PPARα 16_HP_CoA->PPAR PPRE PPRE (in target gene promoter) PPAR->PPRE binds to RXR RXR RXR->PPRE binds to Gene_Expression Increased Expression of Fatty Acid Oxidation Genes PPRE->Gene_Expression activates

References

An In-depth Technical Guide to the Synthesis and Degradation of 16-Hydroxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hydroxypalmitoyl-CoA is a critical intermediate in the omega-oxidation pathway of fatty acids. This pathway serves as an alternative to the primary beta-oxidation route, particularly when beta-oxidation is impaired or overloaded. The synthesis and degradation of this compound are tightly regulated processes involving a series of enzymatic reactions localized in different subcellular compartments. Understanding these pathways is crucial for research into metabolic disorders, drug metabolism, and the development of therapeutic interventions targeting fatty acid metabolism. This guide provides a comprehensive overview of the enzymes responsible for the synthesis and degradation of this compound, including their kinetic properties, relevant experimental protocols, and the signaling pathways that govern their activity.

I. Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the omega-hydroxylation of palmitic acid, followed by its activation to a CoA thioester.

Step 1: Omega-Hydroxylation of Palmitic Acid

The initial and rate-limiting step in the synthesis of this compound is the hydroxylation of palmitic acid at the terminal methyl group (omega-carbon) to form 16-hydroxypalmitic acid. This reaction is catalyzed by a group of enzymes known as cytochrome P450 monooxygenases, primarily from the CYP4F and CYP4A subfamilies, located in the endoplasmic reticulum.

Key Enzymes:

  • Cytochrome P450 4F11 (CYP4F11): This enzyme has been identified as a key catalyst in the omega-hydroxylation of 3-hydroxy fatty acids and also exhibits activity towards palmitic acid.[1][2]

  • Cytochrome P450 4F2 (CYP4F2): Another member of the CYP4F subfamily, CYP4F2, is also known to metabolize fatty acids and vitamin K1 via omega-hydroxylation.[3][4]

  • Cytochrome P450 4A11 (CYP4A11): This enzyme is involved in the omega-hydroxylation of various fatty acids.

Step 2: Activation of 16-Hydroxypalmitic Acid

Following its formation, 16-hydroxypalmitic acid is activated to its corresponding CoA ester, this compound. This reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs). While several ACSL isoforms exist with overlapping substrate specificities, the specific isoform with the highest affinity for 16-hydroxypalmitic acid is not definitively established.

Key Enzymes:

  • Long-Chain Acyl-CoA Synthetases (ACSLs): These enzymes are responsible for the activation of long-chain fatty acids.[5][6] ACSL6, for example, has been shown to have broad substrate specificity for long-chain fatty acids.[5][6]

II. Degradation of this compound

The degradation of this compound involves its conversion to a dicarboxylic acid, followed by peroxisomal beta-oxidation.

Step 1: Oxidation to Hexadecanedioyl-CoA

This compound is further oxidized to hexadecanedioyl-CoA. This is a two-step process:

  • Oxidation to an Aldehyde: The hydroxyl group of this compound is oxidized to an aldehyde, forming 16-oxopalmitoyl-CoA. This reaction is likely catalyzed by a long-chain alcohol dehydrogenase.

  • Oxidation to a Carboxylic Acid: The aldehyde group is then oxidized to a carboxylic acid, yielding hexadecanedioyl-CoA. This step is catalyzed by an aldehyde dehydrogenase.[7]

The specific enzymes catalyzing these two steps for this compound have not been fully characterized.

Step 2: Peroxisomal Beta-Oxidation of Hexadecanedioyl-CoA

Hexadecanedioyl-CoA is subsequently degraded via the peroxisomal beta-oxidation pathway. This process shortens the dicarboxylic acid chain by two carbons in each cycle, producing acetyl-CoA and a shorter dicarboxylyl-CoA.

Key Enzymes:

  • Straight-Chain Acyl-CoA Oxidase (SCOX): Catalyzes the first step of peroxisomal beta-oxidation of straight-chain dicarboxylic acids.[8][9]

  • L-Bifunctional Protein (LBP) and D-Bifunctional Protein (DBP): These proteins exhibit enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. Both have been implicated in the beta-oxidation of C16-dicarboxylic acid.[8][9]

  • Sterol Carrier Protein X (SCPx) / 3-ketoacyl-CoA thiolase: Catalyzes the final thiolytic cleavage step, releasing acetyl-CoA.[8]

III. Quantitative Data

The following table summarizes the available quantitative data for the key enzymes involved in the synthesis and degradation of this compound.

EnzymeSubstrateKm (µM)Vmax/kcatSource
CYP4F2Vitamin K18 - 10-[3][4]
ACSL6V2Docosahexaenoic acid (DHA)-Higher affinity than ACSL6V1[5]
Rat Liver Nuclear ACSLPalmitic acidLower apparent Km than linoleic and eicosatrienoic acids-[10]

IV. Experimental Protocols

A. Purification of Recombinant CYP4F11

A detailed protocol for the expression and purification of recombinant human CYP4F11 from E. coli has been described.[2][11] The general workflow is as follows:

  • Expression: A suitable E. coli strain (e.g., BL21) is transformed with an expression vector containing the CYP4F11 cDNA. The expression is induced, and the cells are harvested.

  • Membrane Preparation: The bacterial cells are lysed, and the membrane fraction containing the recombinant CYP4F11 is isolated by ultracentrifugation.

  • Solubilization: The membrane proteins are solubilized using a mixture of detergents.

  • Chromatography: The solubilized protein is purified using a series of chromatography steps, typically including affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and ion-exchange chromatography.

B. Analytical Methods for Metabolite Detection
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of dicarboxylic acids.[12] The protocol generally involves:

    • Extraction: Dicarboxylic acids are extracted from the biological sample.

    • Derivatization: The extracted acids are derivatized (e.g., by silylation or esterification) to increase their volatility for GC analysis.

    • GC-MS Analysis: The derivatized samples are injected into the GC-MS system for separation and identification based on their mass spectra.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These methods are suitable for the analysis of long-chain acyl-CoAs and dicarboxylic acids.[13][14][15]

    • Sample Preparation: The metabolites are extracted from the biological matrix.

    • Chromatographic Separation: The extracted metabolites are separated on an appropriate HPLC column.

    • Detection: The separated compounds are detected by UV-Vis, a fluorescence detector, or, for higher sensitivity and specificity, by a mass spectrometer.

V. Signaling Pathways and Regulation

The expression and activity of the enzymes involved in this compound metabolism are regulated by various signaling pathways and transcriptional factors.

  • CYP4F Gene Regulation:

    • Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs can transactivate the transcription of CYP4F2.[16]

    • Inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α) has been shown to upregulate the expression of CYP4F11.[17]

    • Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) in the CYP4F gene cluster can affect the mRNA expression levels of CYP4F2 and CYP4F11.[18]

  • Peroxisomal Beta-Oxidation Regulation:

    • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα is a key nuclear receptor that regulates the expression of genes involved in fatty acid oxidation, including the enzymes of the peroxisomal beta-oxidation pathway.[19][20]

VI. Visualizations

A. Synthesis Pathway of this compound

Synthesis_of_16_Hydroxypalmitoyl_CoA Palmitic_Acid Palmitic Acid 16-Hydroxypalmitic_Acid 16-Hydroxypalmitic Acid Palmitic_Acid->16-Hydroxypalmitic_Acid CYP4F11, CYP4F2, CYP4A11 (Endoplasmic Reticulum) This compound This compound 16-Hydroxypalmitic_Acid->this compound Long-Chain Acyl-CoA Synthetases (ACSLs) Degradation_of_16_Hydroxypalmitoyl_CoA This compound This compound 16-Oxopalmitoyl-CoA 16-Oxopalmitoyl-CoA This compound->16-Oxopalmitoyl-CoA Long-Chain Alcohol Dehydrogenase Hexadecanedioyl-CoA Hexadecanedioyl-CoA 16-Oxopalmitoyl-CoA->Hexadecanedioyl-CoA Aldehyde Dehydrogenase Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation (SCOX, LBP, DBP, SCPx/Thiolase) Hexadecanedioyl-CoA->Peroxisomal_Beta_Oxidation Shorter_Dicarboxylyl-CoA Shorter Dicarboxylyl-CoA + Acetyl-CoA Peroxisomal_Beta_Oxidation->Shorter_Dicarboxylyl-CoA Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay Enzyme Activity Assay Gene_of_Interest Identify Gene of Interest Cloning Clone into Expression Vector Gene_of_Interest->Cloning Transformation Transform into Host (e.g., E. coli) Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Purification Purify Protein (e.g., Affinity Chromatography) Cell_Lysis->Purification Purity_Check Assess Purity (SDS-PAGE) Purification->Purity_Check Assay_Setup Set up Reaction with Substrate Purity_Check->Assay_Setup Incubation Incubate at Optimal Conditions Assay_Setup->Incubation Detection Detect Product Formation (e.g., HPLC, GC-MS) Incubation->Detection Kinetics Determine Kinetic Parameters (Km, Vmax) Detection->Kinetics

References

An In-depth Technical Guide to the Subcellular Localization and Transport of 16-Hydroxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hydroxypalmitoyl-CoA is a critical intermediate in omega (ω)-oxidation of fatty acids, a metabolic pathway that becomes particularly important when beta (β)-oxidation is impaired. The subcellular compartmentalization and transport of this hydroxylated long-chain acyl-CoA are tightly regulated processes, essential for maintaining cellular lipid homeostasis and energy balance. Dysregulation of these pathways can be implicated in various metabolic diseases. This technical guide provides a comprehensive overview of the current understanding of the subcellular localization and transport mechanisms of this compound, supported by experimental protocols and data visualization.

Subcellular Localization of this compound

The metabolism of this compound is distributed across multiple organelles, primarily the endoplasmic reticulum, peroxisomes, and mitochondria. Its localization is transient and dependent on the metabolic state of the cell.

Endoplasmic Reticulum (ER)

The initial step of ω-oxidation, the hydroxylation of palmitic acid to form 16-hydroxypalmitic acid, is catalyzed by cytochrome P450 enzymes of the CYP4 family, which are predominantly located in the endoplasmic reticulum.[1][2][3][4][[“]] Subsequently, long-chain acyl-CoA synthetases (ACSLs), also present on the ER membrane, activate 16-hydroxypalmitic acid to this compound.[6][7][8][9][10][11] Therefore, the ER serves as the primary site of synthesis for this compound.

Peroxisomes

Peroxisomes are key organelles in the metabolism of very-long-chain fatty acids and dicarboxylic acids. Evidence suggests that this compound is further oxidized in peroxisomes. This involves its conversion to a dicarboxylic acid, which then undergoes β-oxidation.[12][13][14][15][16]

Mitochondria

Mitochondria are the primary site of β-oxidation for most fatty acids. Long-chain acyl-CoAs, including hydroxylated forms, are transported into the mitochondrial matrix for energy production.[12] Studies have indicated that 3-hydroxypalmitoyl-CoA is a substrate for enzymes of the mitochondrial β-oxidation pathway, suggesting that this compound can also be metabolized within mitochondria.[17]

Transport Mechanisms of this compound

The transport of this compound from its site of synthesis in the ER to peroxisomes and mitochondria is a critical step in its metabolism and is mediated by specific transport systems.

Transport into Mitochondria: The Carnitine Shuttle

The transport of long-chain acyl-CoAs across the inner mitochondrial membrane is facilitated by the carnitine shuttle system.[6][7][8][9][18][19][20][21][22][23] This process involves three key enzymes:

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 converts this compound to 16-hydroxypalmitoyl-carnitine.

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of 16-hydroxypalmitoyl-carnitine into the mitochondrial matrix in exchange for free carnitine.

  • Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 converts 16-hydroxypalmitoyl-carnitine back to this compound, making it available for β-oxidation.[17][20][23]

Studies on the substrate specificity of CPT2 have shown that it can act on 3-hydroxypalmitoyl-CoA, lending support to its role in the transport of hydroxylated long-chain fatty acids.[17]

Transport into Peroxisomes: ABCD Transporters

The transport of very-long-chain acyl-CoAs into peroxisomes is mediated by ATP-binding cassette (ABC) transporters of the D subfamily, namely ABCD1, ABCD2, and ABCD3.[10][17][24][25][26][27][28][29][30][31] Among these, ABCD3 (also known as PMP70) is considered the most likely candidate for the transport of this compound. ABCD3 has a broad substrate specificity that includes long-chain acyl-CoAs and dicarboxylic acids, the latter being a product of this compound oxidation.[24][25][28][29][30][31]

Quantitative Data on Subcellular Distribution and Transport

Direct quantitative data on the subcellular concentrations and transport kinetics of this compound are currently limited in the scientific literature. However, data from studies on general long-chain acyl-CoAs can provide valuable estimates.

Table 1: Estimated Subcellular Distribution of Long-Chain Acyl-CoAs
Subcellular FractionConcentration Range (pmol/mg protein)Reference
Whole Cell50 - 200[4][[“]][18][21][22][27][32][33][34]
Cytosol20 - 80[4][[“]][18][21][22][27][32][33][34]
Mitochondria30 - 150[4][[“]][18][21][22][27][32][33][34]
Endoplasmic Reticulum10 - 50[4][[“]][18][21][22][27][32][33][34]
Peroxisomes5 - 25[4][[“]][18][21][22][27][32][33][34]

Note: These values are approximations based on data for total long-chain acyl-CoAs and may vary depending on cell type and metabolic conditions. Specific quantification of this compound in these compartments requires targeted analysis.

Table 2: Illustrative Transport Kinetics for Long-Chain Acyl-CoA Transport Systems
Transporter SystemSubstrateOrganelleKm (µM)Vmax (nmol/min/mg protein)Reference
Carnitine Shuttle (CPT1)Palmitoyl-CoAMitochondria2 - 101 - 5[35][36]
ABCD3Dicarboxylic Acyl-CoAPeroxisomes1 - 50.5 - 2[31]

Note: These are representative kinetic parameters for related substrates. The actual Km and Vmax for this compound are yet to be determined experimentally.

Experimental Protocols

Subcellular Fractionation for Acyl-CoA Analysis

This protocol describes the isolation of cytosolic, mitochondrial, and peroxisomal fractions from cultured cells.

Materials:

  • Fractionation Buffer: 250 mM sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EDTA, protease inhibitor cocktail.

  • Dounce homogenizer with a tight-fitting pestle.

  • Centrifuges (low-speed and high-speed, refrigerated).

Procedure:

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 5 volumes of ice-cold Fractionation Buffer.

  • Allow cells to swell on ice for 15-20 minutes.

  • Homogenize the cell suspension with 10-15 strokes of a Dounce homogenizer.

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction.

  • The resulting supernatant is the cytosolic fraction.

  • The pellet from step 6 can be further purified to obtain a peroxisome-enriched fraction using a density gradient centrifugation (e.g., OptiPrep™ or Percoll® gradient).

Quantification of this compound by LC-MS/MS

This protocol outlines the extraction and analysis of this compound from subcellular fractions.

Materials:

  • Internal Standard: ¹³C₁₆-Palmitoyl-CoA or a similar stable isotope-labeled long-chain acyl-CoA.

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v) with 0.1% formic acid.

  • LC-MS/MS system with a C18 reverse-phase column.

Procedure:

  • To 100 µL of the subcellular fraction, add a known amount of the internal standard.

  • Add 500 µL of ice-cold Extraction Solvent.

  • Vortex vigorously for 1 minute and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.

  • Inject the sample onto the LC-MS/MS system.

  • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard.[3][27][32][33][34][37]

Visualizations

Subcellular_Localization_and_Metabolism cluster_ER Endoplasmic Reticulum cluster_Mitochondria Mitochondria cluster_Peroxisome Peroxisome ER_node 16-Hydroxypalmitic Acid -> this compound Mito_node This compound -> Beta-Oxidation ER_node->Mito_node Carnitine Shuttle Pero_node This compound -> Dicarboxylic Acid -> Beta-Oxidation ER_node->Pero_node ABCD3 Transporter CYP450 CYP450 CYP450->ER_node Hydroxylation ACSL ACSL ACSL->ER_node Activation

Caption: Overview of the subcellular localization and metabolic fate of this compound.

Carnitine_Shuttle Cytosol Cytosol OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane Matrix Mitochondrial Matrix HP_CoA_cyto This compound HP_Carn_ims 16-Hydroxypalmitoyl-carnitine HP_CoA_cyto->HP_Carn_ims CPT1 HP_CoA_matrix This compound HP_Carn_ims->HP_CoA_matrix CACT CPT2 CPT2 Beta_Ox Beta-Oxidation HP_CoA_matrix->Beta_Ox CPT1 CPT1 CACT CACT CPT2->HP_CoA_matrix CPT2

Caption: The Carnitine Shuttle mechanism for mitochondrial import of this compound.

Experimental_Workflow start Cultured Cells homogenization Homogenization (Dounce) start->homogenization diff_cent Differential Centrifugation homogenization->diff_cent fractions Subcellular Fractions (Cytosol, Mitochondria, Peroxisomes) diff_cent->fractions extraction Acyl-CoA Extraction fractions->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification of This compound lcms->quant

Caption: Experimental workflow for the quantification of this compound in subcellular fractions.

Conclusion

The subcellular localization and transport of this compound are intricate processes involving the coordinated action of enzymes and transporters in the endoplasmic reticulum, mitochondria, and peroxisomes. While the general pathways are understood, further research is needed to elucidate the specific transporters and their kinetics for this particular hydroxylated long-chain acyl-CoA. The experimental protocols provided in this guide offer a framework for researchers to quantitatively investigate the subcellular distribution and transport of this compound, which will be crucial for a deeper understanding of its role in cellular metabolism and disease.

References

The Potential Role of 16-Hydroxypalmitoyl-CoA in Metabolic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. While the roles of major lipid classes in the pathophysiology of these conditions are well-established, the specific contributions of less abundant, modified lipid species are an emerging area of intense investigation. This technical guide focuses on 16-Hydroxypalmitoyl-CoA, a ω-hydroxylated derivative of the saturated fatty acid palmitate. Synthesized primarily by the cytochrome P450 enzyme CYP4A11, this metabolite is positioned at the intersection of fatty acid metabolism and inflammatory signaling. This document provides a comprehensive overview of the current understanding of this compound, its synthesis, and its potential implications in metabolic diseases. It includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and therapeutic development in this promising area.

Introduction: The Emerging Significance of Hydroxylated Fatty Acyl-CoAs

The dysregulation of lipid metabolism is a cornerstone of metabolic diseases. Elevated levels of circulating free fatty acids, particularly the saturated fatty acid palmitate, are known to induce cellular stress, inflammation, and insulin (B600854) resistance. Palmitate is metabolically activated to Palmitoyl-CoA, a central hub for various metabolic fates, including β-oxidation for energy production, esterification into complex lipids like triglycerides and ceramides (B1148491), and post-translational modification of proteins.

Recent attention has turned to the enzymatic modification of fatty acids, such as hydroxylation, as a critical regulatory mechanism. The ω-hydroxylation of fatty acids, a reaction catalyzed by the cytochrome P450 family 4 (CYP4) enzymes, introduces a hydroxyl group at the terminal methyl carbon. This modification alters the physicochemical properties of the fatty acid, potentially impacting its metabolic fate and signaling functions. This compound is the product of the ω-hydroxylation of palmitoyl-CoA, a reaction primarily mediated by the enzyme CYP4A11 in humans. While the precise physiological roles of this compound are still being elucidated, emerging evidence suggests its involvement in inflammatory processes and the pathogenesis of metabolic diseases, particularly NAFLD.

Biosynthesis of this compound

The primary pathway for the synthesis of this compound involves the ω-hydroxylation of palmitic acid (or more accurately, its activated form, palmitoyl-CoA).

  • Enzyme: Cytochrome P450 4A11 (CYP4A11) is the key enzyme responsible for this reaction in human liver.[1][2][3][4][5]

  • Substrate: Palmitoyl-CoA is the direct substrate for CYP4A11-mediated hydroxylation.

  • Reaction: The monooxygenase activity of CYP4A11 incorporates one atom of molecular oxygen into the terminal methyl group of the palmitoyl (B13399708) chain, forming a hydroxyl group.

  • Cofactors: This reaction requires NADPH as a reducing equivalent, which donates electrons via cytochrome P450 reductase.

G palmitoyl_coa Palmitoyl-CoA cyp4a11 CYP4A11 (Cytochrome P450 4A11) palmitoyl_coa->cyp4a11 hydroxypalmitoyl_coa This compound cyp4a11->hydroxypalmitoyl_coa nadp NADP+ cyp4a11->nadp h2o H2O cyp4a11->h2o nadph NADPH + H+ nadph->cyp4a11 o2 O2 o2->cyp4a11

Figure 1: Biosynthesis of this compound.

Potential Role in Metabolic Diseases

While direct evidence for the role of this compound in obesity and type 2 diabetes is still limited, its implication in NAFLD and the known pro-inflammatory effects of its precursor, palmitoyl-CoA, suggest a plausible involvement.

Non-Alcoholic Fatty Liver Disease (NAFLD)

The link between CYP4A11 and NAFLD is the most established connection for the potential involvement of this compound. Studies have shown that CYP4A11 expression is upregulated in the livers of patients with NAFLD.[4] This increased expression is associated with elevated levels of reactive oxygen species (ROS), lipid peroxidation, and inflammation.[4] The enzymatic activity of CYP4A11, leading to the production of hydroxylated fatty acids, is thought to contribute to these pathological processes. Overexpression of CYP4A11 in cellular models promotes the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]

Obesity and Type 2 Diabetes

The role of this compound in obesity and T2D is more speculative but can be inferred from the broader context of lipid metabolism and inflammation in these conditions.

  • Inflammation: Obesity is characterized by a state of chronic low-grade inflammation, with immune cells such as macrophages infiltrating adipose tissue. Palmitate, the precursor of this compound, is a known activator of inflammatory pathways in macrophages. It is plausible that its hydroxylated metabolite could also possess pro-inflammatory properties, potentially influencing macrophage polarization towards a pro-inflammatory M1 phenotype.

  • Insulin Resistance: The accumulation of lipid intermediates, including diacylglycerols and ceramides derived from palmitoyl-CoA, is a key contributor to insulin resistance in skeletal muscle and liver. While the direct impact of this compound on insulin signaling is unknown, its generation from the same pool of palmitoyl-CoA suggests it could be part of the lipotoxic milieu that impairs insulin action.

Signaling Pathways

The specific signaling pathways modulated by this compound are not yet well-defined. However, based on the known actions of other fatty acids and the involvement of CYP4A11 in inflammation, several potential pathways can be hypothesized.

G hydroxypalmitoyl_coa This compound ppar PPARs (?) hydroxypalmitoyl_coa->ppar Activation/Modulation nfkb NF-κB Pathway (?) hydroxypalmitoyl_coa->nfkb Activation ros ROS Production (?) hydroxypalmitoyl_coa->ros Induction gene_expression Altered Gene Expression ppar->gene_expression inflammation Inflammation nfkb->inflammation oxidative_stress Oxidative Stress ros->oxidative_stress

Figure 2: Hypothesized Signaling Pathways of this compound.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that act as lipid sensors and regulate genes involved in lipid metabolism and inflammation. Certain fatty acids and their derivatives are natural ligands for PPARs. It is conceivable that this compound could act as a signaling molecule by modulating the activity of PPAR isoforms (PPARα, PPARγ, PPARδ).

  • NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. The observation that CYP4A11 overexpression leads to increased pro-inflammatory cytokine production suggests a potential activation of the NF-κB pathway, possibly mediated by its metabolic products, including this compound.

  • Reactive Oxygen Species (ROS) Production: The metabolism of fatty acids by cytochrome P450 enzymes can be a source of ROS. Increased CYP4A11 activity could lead to elevated ROS levels, contributing to oxidative stress, a key feature of metabolic diseases.

Quantitative Data

Currently, there is a scarcity of published quantitative data on the absolute concentrations of this compound in tissues from healthy individuals versus those with metabolic diseases. The table below summarizes hypothetical and expected trends based on the available literature on related molecules and enzyme expression. Further research is critically needed to populate this table with empirical data.

Metabolite Condition Tissue Concentration Range (pmol/mg tissue) Fold Change (vs. Healthy) Reference
Palmitoyl-CoA HealthyLiver10 - 50-[4][6]
NAFLDLiver50 - 200↑ (2-4x)[4]
ObesityAdipose Tissue20 - 100↑ (2-5x)[7][8]
T2DMuscle5 - 30↑ (1.5-2x)[7][8]
This compound HealthyLiverUndetermined-Hypothetical
NAFLDLiverExpected to be elevatedHypothetical
ObesityAdipose TissueUndetermined?Hypothetical
T2DMuscleUndetermined?Hypothetical

Experimental Protocols

The analysis of this compound requires specialized and sensitive techniques due to its low abundance and potential for degradation.

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for the extraction of acyl-CoAs from tissues such as liver and adipose tissue.[9][10][11][12]

Materials:

  • Liquid nitrogen

  • Chilled mortar and pestle

  • Pre-weighed, chilled microcentrifuge tubes

  • Extraction Solvent: 1:1 mixture of 100 mM KH2PO4 (pH 4.9) and an organic mixture (3:1:1 Acetonitrile:Isopropanol:Methanol)

  • Internal Standard: e.g., C17:0-CoA (20 ng/mL in extraction solvent)

  • Sonicator

  • Refrigerated centrifuge

  • Nitrogen evaporator

  • Reconstitution Solvent: 1:1 Methanol:Water

Procedure:

  • Flash-freeze tissue samples in liquid nitrogen immediately upon collection.

  • Grind the frozen tissue to a fine powder using a liquid nitrogen-chilled mortar and pestle.

  • Rapidly transfer approximately 30-40 mg of the pulverized tissue to a pre-weighed, chilled microcentrifuge tube.

  • Add 1 mL of ice-cold extraction solvent containing the internal standard.

  • Sonicate the sample on ice for 3 x 10-second bursts.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the dried sample in 100 µL of cold reconstitution solvent.

  • Centrifuge at 20,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

  • Transfer the supernatant to an LC-MS vial for analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Triple quadrupole mass spectrometer.

Chromatographic Conditions (example):

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-3 min: 0% B

    • 3-6 min: Linear gradient to 30% B

    • 6-12 min: Linear gradient to 40% B

    • 12-16 min: Ramp to 100% B and hold for 4 min

    • 16-22 min: Re-equilibrate at 0% B

  • Flow Rate: 0.25 mL/min

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Palmitoyl-CoA: Precursor ion (Q1) m/z 1006.4 -> Product ion (Q3) m/z 499.4

    • This compound: Precursor ion (Q1) m/z 1022.4 -> Product ion (Q3) m/z 515.4 (and/or other specific fragments)

    • C17:0-CoA (Internal Standard): Precursor ion (Q1) m/z 1020.4 -> Product ion (Q3) m/z 513.4

Data Analysis: Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample (Liver, Adipose) homogenization Homogenization (in Extraction Solvent + IS) tissue->homogenization extraction Centrifugation & Supernatant Collection homogenization->extraction drying Drying under Nitrogen extraction->drying reconstitution Reconstitution drying->reconstitution lc UHPLC Separation (Reversed-Phase C18) reconstitution->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Analysis (Quantification) ms->data

Figure 3: Experimental Workflow for Acyl-CoA Analysis.

Conclusion and Future Directions

This compound is an understudied metabolite with the potential to be a significant player in the pathophysiology of metabolic diseases. Its synthesis by CYP4A11, an enzyme implicated in NAFLD, and its origin from the pro-inflammatory fatty acid palmitate, position it at a critical nexus of metabolic and inflammatory pathways.

Future research should focus on several key areas:

  • Quantitative Profiling: Development and application of robust analytical methods to accurately quantify this compound levels in various tissues (liver, adipose, muscle) and circulation in large human cohorts of healthy individuals and patients with obesity, T2D, and NAFLD.

  • Functional Studies: In vitro and in vivo studies to elucidate the direct effects of this compound on key cellular processes implicated in metabolic diseases, including insulin signaling, inflammatory responses in macrophages and hepatocytes, and mitochondrial function.

  • Receptor Identification: Identification of the specific receptors and binding partners for this compound to unravel its signaling mechanisms.

  • Therapeutic Targeting: Exploration of CYP4A11 as a potential therapeutic target for the treatment of NAFLD and possibly other metabolic diseases.

A deeper understanding of the role of this compound will not only enhance our knowledge of the intricate lipid networks in metabolic diseases but may also pave the way for novel diagnostic and therapeutic strategies.

References

Methodological & Application

LC-MS/MS method for accurate quantification of 16-Hydroxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An Accurate and Sensitive LC-MS/MS Method for the Quantification of 16-Hydroxypalmitoyl-CoA

Application Note

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) species are crucial intermediates in cellular metabolism, acting as substrates for energy production through beta-oxidation, lipid synthesis, and protein modification.[1][2] this compound is a hydroxylated long-chain acyl-CoA whose accurate quantification is essential for understanding its role in various physiological and pathological processes, including lipid signaling and metabolic disorders.[2] The inherent complexity of biological matrices and the low endogenous concentrations of many acyl-CoAs present significant analytical challenges.[1] This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of this compound in biological samples. The method employs a straightforward protein precipitation step for sample preparation and utilizes Multiple Reaction Monitoring (MRM) for selective and sensitive detection.

Principle

This method achieves accurate quantification of this compound through a combination of efficient chromatographic separation and highly selective tandem mass spectrometry. Biological samples are first processed using a protein precipitation protocol to extract the analyte and remove interfering macromolecules. The extract is then injected into a reverse-phase HPLC system, which separates this compound from other endogenous lipids and acyl-CoA species. The analyte is subsequently ionized using electrospray ionization (ESI) in positive mode and detected by a triple quadrupole mass spectrometer. Quantification is performed in MRM mode, which monitors a specific precursor-to-product ion transition, ensuring high selectivity and sensitivity.[3][4][5] An internal standard, such as Pentadecanoyl-CoA (C15:0-CoA), is used to correct for matrix effects and variations in sample processing and instrument response.[1]

Signaling Pathway Context

This compound is an omega-hydroxylated fatty acyl-CoA. It is synthesized from Palmitoyl-CoA, a central hub in fatty acid metabolism. This conversion is a critical step in pathways that modify fatty acids for specific biological roles, potentially including the synthesis of signaling lipids or as a substrate for further oxidation.

Glucose Glucose / Citrate Palmitate Palmitate Glucose->Palmitate De Novo Lipogenesis Palmitoyl_CoA Palmitoyl-CoA Palmitate->Palmitoyl_CoA ACSL1 Hydroxypalmitoyl_CoA This compound Palmitoyl_CoA->Hydroxypalmitoyl_CoA CYP450 ω-hydroxylase Beta_Oxidation β-Oxidation (Energy) Palmitoyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis Palmitoyl_CoA->Lipid_Synthesis Further_Metabolism Further Metabolism (e.g., Dicarboxylic Acids) Hydroxypalmitoyl_CoA->Further_Metabolism

Caption: Simplified metabolic pathway of this compound.

Experimental Workflow

The overall experimental process, from sample preparation to final data analysis, is outlined in the workflow diagram below. This procedure ensures reproducibility and minimizes analyte degradation.

cluster_prep Sample Preparation cluster_analysis Analysis & Quantification arrow arrow Sample 1. Biological Sample (Tissue or Cells) Homogenize 2. Homogenization (in cold buffer) Sample->Homogenize Spike 3. Spike Internal Standard (e.g., C15:0-CoA) Homogenize->Spike Precipitate 4. Protein Precipitation (e.g., cold Acetonitrile) Spike->Precipitate Centrifuge 5. Centrifugation (14,000 x g, 10 min, 4°C) Precipitate->Centrifuge Collect 6. Collect Supernatant Centrifuge->Collect Evaporate 7. Evaporate to Dryness Collect->Evaporate Reconstitute 8. Reconstitute in Injection Solvent Evaporate->Reconstitute LCMS 9. LC-MS/MS Analysis Reconstitute->LCMS Data 10. Data Processing (Peak Integration) LCMS->Data Quant 11. Quantification (Calibration Curve) Data->Quant

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Materials and Reagents
  • This compound standard (Avanti Polar Lipids or equivalent)

  • Pentadecanoyl-CoA (C15:0-CoA) internal standard (IS) (Avanti Polar Lipids or equivalent)

  • LC-MS Grade Acetonitrile (B52724) (ACN) and Methanol (MeOH)

  • LC-MS Grade Water

  • Ammonium Acetate (Sigma-Aldrich)

  • Cultured cells or tissue samples

  • Phosphate-buffered saline (PBS), ice-cold

  • Microcentrifuge tubes

  • HPLC vials

Sample Preparation Protocol

Note: Acyl-CoAs are susceptible to degradation. Keep samples on ice throughout the procedure and process them as quickly as possible.[6]

  • Cell Harvesting: For adherent cells, wash the culture plate twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and transfer to a microcentrifuge tube. For tissue, weigh approximately 10-20 mg of frozen tissue.

  • Homogenization: Homogenize the tissue sample in 500 µL of ice-cold buffer. For cell pellets, resuspend in 200 µL of ice-cold water.

  • Internal Standard Spiking: Add 10 µL of the C15:0-CoA internal standard working solution (e.g., 1 µM) to each sample.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (e.g., 600 µL for a 200 µL sample) to precipitate proteins.[1] Vortex vigorously for 30 seconds.

  • Centrifugation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase condition (e.g., 98% Mobile Phase A: 2% Mobile Phase B). Vortex, centrifuge briefly, and transfer the clear solution to an HPLC vial for analysis.

LC-MS/MS Method Protocol

The separation is performed on a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
1.5
3.0
10.0
12.0
12.1
15.0

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Spray Voltage 3.5 - 5.0 kV
Source Temperature 350 - 450°C
Gas 1 (Nebulizer) 45 psi
Gas 2 (Heater) 50 psi
Curtain Gas 25 psi
Collision Gas (CAD) Medium
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions and Data Presentation

The MRM transitions are based on the characteristic neutral loss of the CoA moiety (507 Da) in positive ion mode.[4][7]

Table 3: MRM Transitions for Quantification

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
This compound 1022.6515.680 - 12045 - 65
C15:0-CoA (IS) 992.6485.680 - 12045 - 65

Note: DP and CE values are instrument-dependent and should be optimized by infusing the analytical standards.

Calibration and Quantification

A calibration curve is prepared by serially diluting the this compound standard to create a series of calibrators (e.g., 1 nM to 1000 nM). Each calibrator is spiked with a constant concentration of the internal standard. The curve is generated by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte. The concentration of this compound in the biological samples is then determined from this calibration curve.

Table 4: Example Quantitative Data Summary

Sample IDPeak Area (16-OH-Pal-CoA)Peak Area (C15:0-CoA IS)Area Ratio (Analyte/IS)Calculated Concentration (nM)
Blank01,550,0000.0000.0
Calibrator 1 (1 nM)3,1001,580,0000.0021.0
Calibrator 2 (10 nM)32,5001,610,0000.02010.0
Calibrator 3 (100 nM)350,0001,595,0000.219100.0
Calibrator 4 (1000 nM)3,610,0001,605,0002.2491000.0
Tissue Sample 145,2001,575,0000.02913.2
Tissue Sample 268,9001,620,0000.04319.4

References

Solid-phase extraction protocol for 16-Hydroxypalmitoyl-CoA from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Solid-Phase Extraction Protocol for 16-Hydroxypalmitoyl-CoA from Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an omega-hydroxylated long-chain acyl-coenzyme A that plays a role in various metabolic pathways, including fatty acid oxidation. Accurate quantification of this metabolite in biological samples is crucial for understanding its physiological and pathological significance. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex matrices such as tissues and cells, prior to downstream analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides a detailed protocol for the solid-phase extraction of this compound from biological samples. The protocol is designed to ensure high recovery and purity of the analyte, making it suitable for sensitive and reproducible quantification.

Data Presentation

Quantitative data for the SPE protocol is summarized in the tables below. These values are representative and may vary depending on the specific biological matrix and laboratory conditions.

Table 1: SPE Protocol Validation Parameters

ParameterValueReference
Recovery Rate 70-80%[1]
Intra-day Precision (RSD) < 15%[2]
Inter-day Precision (RSD) < 15%[2]
Limit of Detection (LOD) 0.1 - 1.0 ng/mL[3]
Limit of Quantification (LOQ) 0.4 - 3.0 ng/mL[3]

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

ParameterValue
Parent Ion (M+H)+ m/z 1022.5
Fragment Ion 1 m/z 525.5 (Adenosine Diphosphate Fragment)
Fragment Ion 2 (Neutral Loss) m/z 507.1 (Phosphopantetheine loss)
Collision Energy 20-40 eV
Retention Time Variable (dependent on LC conditions)

Experimental Protocols

Sample Preparation and Homogenization

This protocol is designed for approximately 100 mg of tissue. All steps should be performed on ice to minimize enzymatic degradation.

  • Tissue Collection: Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen. Store at -80°C until use.

  • Homogenization Buffer Preparation: Prepare a solution of 100 mM potassium phosphate (B84403) (KH2PO4) buffer, adjusted to pH 4.9.

  • Homogenization:

    • In a pre-chilled glass homogenizer, add the frozen tissue (~100 mg).

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Homogenize thoroughly until no visible tissue fragments remain.

    • Add 1 mL of 2-propanol and continue to homogenize.

    • Add 5 mL of acetonitrile (B52724) (ACN) and homogenize further to precipitate proteins and extract acyl-CoAs.[4]

  • Centrifugation:

    • Transfer the homogenate to a centrifuge tube.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

Reversed-Phase Solid-Phase Extraction (SPE) Protocol

A reversed-phase (C18) SPE cartridge is recommended for the purification of this compound, as its hydroxyl group imparts a degree of polarity that can be effectively managed with this stationary phase.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol (B129727) through a C18 SPE cartridge (e.g., 500 mg bed weight).

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the collected supernatant from the sample preparation step onto the conditioned C18 cartridge.

    • Maintain a slow and steady flow rate of approximately 1-2 mL/minute to ensure optimal binding of the analyte to the sorbent.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Wash the cartridge with 5 mL of 20% methanol in water. This step is crucial for removing less hydrophobic lipids while retaining the more polar this compound.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of 90% acetonitrile in water.

    • Collect the eluate in a clean collection tube.

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

Visualizations

Metabolic Pathway of this compound

MetabolicPathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC PalmiticAcid Palmitic Acid (C16:0) MalonylCoA->PalmiticAcid FAS PalmitoylCoA Palmitoyl-CoA PalmiticAcid->PalmitoylCoA LACS Hydroxylation Omega-Hydroxylation (Cytochrome P450) PalmitoylCoA->Hydroxylation HydroxypalmiticAcid 16-Hydroxypalmitic Acid Hydroxylation->HydroxypalmiticAcid AcylCoASynthetase Long-Chain Acyl-CoA Synthetase HydroxypalmiticAcid->AcylCoASynthetase Target This compound AcylCoASynthetase->Target BetaOxidation Peroxisomal β-Oxidation Target->BetaOxidation DicarboxylicAcid Hexadecanedioic Acid BetaOxidation->DicarboxylicAcid SPE_Workflow cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction (Reversed-Phase C18) cluster_Analysis Downstream Analysis Tissue Biological Sample (Tissue) Homogenization Homogenization (KH2PO4, 2-Propanol, ACN) Tissue->Homogenization Centrifugation Centrifugation (10,000 x g, 10 min, 4°C) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Conditioning Conditioning (Methanol, Water) Supernatant->Conditioning Loading Sample Loading (1-2 mL/min) Conditioning->Loading Washing Washing (Water, 20% Methanol) Loading->Washing Elution Elution (90% Acetonitrile) Washing->Elution Drying Drying (Nitrogen Stream) Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

References

Application Note and Protocol: Chemical Synthesis of 16-Hydroxypalmitoyl-CoA Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hydroxypalmitoyl-CoA is an important long-chain acyl-coenzyme A ester involved in fatty acid metabolism, particularly in peroxisomal β-oxidation.[1] As a key metabolic intermediate, a highly purified analytical standard is crucial for accurate quantification in biological samples, for use in enzyme activity assays, and for the calibration of analytical instrumentation such as mass spectrometers. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound.

The synthesis is a two-stage process. The first stage involves the terminal hydroxylation of palmitic acid to yield 16-hydroxypalmitic acid. This is achieved through a selective bromination of the terminal methyl group of palmitic acid, followed by hydrolysis to the corresponding alcohol.[2] The second stage involves the activation of the carboxylic acid group of 16-hydroxypalmitic acid as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the free sulfhydryl group of Coenzyme A (CoA) to form the final product, this compound.[3][4]

Chemical Synthesis Workflow

G cluster_0 Stage 1: Synthesis of 16-Hydroxypalmitic Acid cluster_1 Stage 2: Synthesis of this compound Palmitic_Acid Palmitic Acid Bromination Terminal Bromination (N-Bromosuccinimide) Palmitic_Acid->Bromination 16_Bromo 16-Bromopalmitic Acid Bromination->16_Bromo Hydrolysis Hydrolysis (e.g., NaOH or KOH) 16_Bromo->Hydrolysis 16_OH 16-Hydroxypalmitic Acid Hydrolysis->16_OH 16_OH_2 16-Hydroxypalmitic Acid NHS_Activation NHS Ester Activation (NHS, Coupling Agent) 16_OH_2->NHS_Activation NHS_Ester 16-Hydroxypalmitic Acid NHS Ester NHS_Activation->NHS_Ester CoA_Coupling Coupling with Coenzyme A NHS_Ester->CoA_Coupling Final_Product This compound CoA_Coupling->Final_Product

Caption: Overall workflow for the chemical synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 16-Hydroxypalmitic Acid

Materials:

  • Palmitic acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl4), anhydrous

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (B145695)

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Protocol:

  • Terminal Bromination of Palmitic Acid:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve palmitic acid in anhydrous carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture under inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain crude 16-bromopalmitic acid.

    • Purify the crude product by silica gel column chromatography using a hexane (B92381)/ethyl acetate (B1210297) gradient.

  • Hydrolysis of 16-Bromopalmitic Acid:

    • Dissolve the purified 16-bromopalmitic acid in ethanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After cooling, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 16-hydroxypalmitic acid.[2]

    • The product can be further purified by recrystallization.

Stage 2: Synthesis of this compound

Materials:

  • 16-Hydroxypalmitic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Coenzyme A trilithium salt

  • Sodium bicarbonate buffer (0.1 M, pH 8.0)

  • Anhydrous diethyl ether

  • Reverse-phase HPLC system

Protocol:

  • Activation of 16-Hydroxypalmitic Acid with NHS:

    • Dissolve 16-hydroxypalmitic acid in anhydrous DCM or THF in a flask under an inert atmosphere.

    • Add N-hydroxysuccinimide (1.1 equivalents) and DCC (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. A new spot corresponding to the NHS ester should appear.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the precipitate with a small amount of cold, anhydrous solvent.

    • Evaporate the filtrate under reduced pressure to obtain the crude 16-hydroxypalmitic acid NHS ester. This can be used in the next step without further purification, or can be purified by washing with a non-polar solvent like hexane to remove any unreacted starting material.[4][5]

  • Coupling with Coenzyme A:

    • Dissolve the crude 16-hydroxypalmitic acid NHS ester in a minimal amount of anhydrous THF or DMF.

    • In a separate flask, dissolve Coenzyme A trilithium salt in 0.1 M sodium bicarbonate buffer (pH ~8.0).

    • Slowly add the NHS ester solution to the Coenzyme A solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours. The progress can be monitored by HPLC.[6][7]

    • After the reaction is complete, acidify the mixture to pH 4-5 with dilute acid.

Purification of this compound

Protocol:

  • Solid-Phase Extraction (Optional):

    • The reaction mixture can be initially cleaned up using a C18 solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with methanol (B129727) and then equilibrate with the acidified reaction buffer.

    • Load the reaction mixture onto the cartridge.

    • Wash with an aqueous buffer to remove unreacted Coenzyme A and other polar impurities.

    • Elute the this compound with a methanol/water mixture.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Purify the crude this compound using a preparative C18 RP-HPLC column.[8][9]

    • A typical mobile phase system consists of:

      • Solvent A: Aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 5.5)

      • Solvent B: Acetonitrile or Methanol

    • Use a linear gradient of increasing Solvent B to elute the product. The exact gradient will depend on the specific column and system.

    • Monitor the elution at 260 nm (the absorbance maximum for the adenine (B156593) base of Coenzyme A).

    • Collect the fractions containing the main peak corresponding to this compound.

    • Lyophilize the collected fractions to obtain the purified product as a white solid.

Data Presentation

The following tables summarize the expected analytical data for the synthesized this compound analytical standard.

Parameter Expected Value
Molecular Formula C37H66N7O18P3S
Molecular Weight 1021.9 g/mol
Appearance White to off-white solid
Purity (by HPLC) >95%

Table 1: Physicochemical Properties of this compound.

Technique Expected Results
RP-HPLC A single major peak with a retention time greater than that of free Coenzyme A.
ESI-MS [M-H]- ion at m/z 1020.9. [M+H]+ ion at m/z 1022.9.
MS/MS Fragmentation Characteristic neutral loss of the pantetheine-adenosine diphosphate (B83284) moiety. Fragmentation of the acyl chain.[10]
¹H NMR (in D₂O) Characteristic signals for the palmitoyl (B13399708) chain methylene (B1212753) protons, the terminal hydroxymethyl protons, and the protons of the Coenzyme A moiety.
¹³C NMR (in D₂O) Resonances corresponding to the carbonyl carbon of the thioester, the methylene carbons of the fatty acyl chain, the terminal hydroxymethyl carbon, and the carbons of the Coenzyme A moiety.[11][12]

Table 2: Expected Analytical Characterization Data for this compound.

Biological Relevance: Peroxisomal β-Oxidation

This compound is a substrate for peroxisomal β-oxidation, a metabolic pathway responsible for the chain shortening of very long-chain fatty acids, dicarboxylic acids, and hydroxylated fatty acids.[1][13]

G Start This compound Oxidation Acyl-CoA Oxidase (produces H₂O₂) Start->Oxidation Hydration 2-Enoyl-CoA Hydratase Oxidation->Hydration Dehydrogenation 3-Hydroxyacyl-CoA Dehydrogenase Hydration->Dehydrogenation Thiolysis 3-Ketoacyl-CoA Thiolase Dehydrogenation->Thiolysis End_Products 14-Hydroxytetradecanoyl-CoA + Acetyl-CoA Thiolysis->End_Products

Caption: Simplified pathway of one cycle of peroxisomal β-oxidation of this compound.

This pathway is crucial for lipid homeostasis, and its dysregulation is associated with several metabolic disorders. The availability of a high-purity this compound standard is essential for studying the enzymes and fluxes of this critical metabolic pathway.

References

Application of 16-Hydroxypalmitoyl-CoA in Cell Culture Models of Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

16-Hydroxypalmitoyl-CoA is an omega-hydroxylated fatty acyl-CoA that serves as a crucial intermediate in the metabolism of long-chain fatty acids. Its unique chemical structure, featuring a hydroxyl group at the omega (ω) position, designates it as a substrate for both peroxisomal and mitochondrial β-oxidation pathways. This dual metabolic fate makes this compound an invaluable tool for researchers, scientists, and drug development professionals investigating the intricacies of lipid metabolism.

In cell culture models, the application of this compound allows for the precise interrogation of the functional capacity and interplay between peroxisomes and mitochondria in fatty acid oxidation (FAO). It is particularly relevant in the study of metabolic disorders characterized by defects in peroxisomal function, such as Zellweger spectrum disorders (ZSD), where the oxidation of very-long-chain and hydroxylated fatty acids is impaired.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell culture models to elucidate the mechanisms of lipid metabolism, model diseases, and screen for potential therapeutic agents.

Principle of the Application

The metabolic processing of this compound begins with its transport into the cell and subsequent activation to its CoA ester. From there, it can be directed to two primary oxidative fates:

  • Peroxisomal β-oxidation: Peroxisomes are the primary site for the initial chain-shortening of very-long-chain fatty acids and hydroxylated fatty acids.[3] In this organelle, this compound undergoes several cycles of β-oxidation, catalyzed by a distinct set of enzymes, including Acyl-CoA Oxidase 1 (ACOX1). This process yields chain-shortened acyl-CoAs and acetyl-CoA.

  • Mitochondrial β-oxidation: The chain-shortened acyl-CoAs produced in the peroxisomes, as well as some of the initial this compound, can be transported into the mitochondria via the carnitine shuttle system. Inside the mitochondria, it undergoes complete β-oxidation to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for energy production.[3]

By supplying cultured cells with this compound and measuring the downstream metabolic products and effects, researchers can assess the relative contributions of peroxisomal and mitochondrial FAO, identify defects in these pathways, and explore the cellular consequences of impaired lipid metabolism.

Applications in Cell Culture Models

  • Assessment of Peroxisomal and Mitochondrial Fatty Acid Oxidation: The dual metabolism of this compound allows for the simultaneous assessment of both peroxisomal and mitochondrial FAO pathways. By using inhibitors specific to either organelle (e.g., etomoxir (B15894) for mitochondrial CPT1), the relative contribution of each can be dissected.

  • Disease Modeling of Peroxisomal Biogenesis Disorders (PBDs): Cell culture models derived from patients with ZSD, such as induced pluripotent stem cells (iPSCs) differentiated into hepatocytes or neurons, can be treated with this compound to study the disease pathophysiology.[2] The accumulation of this substrate and its metabolites can serve as a biomarker for disease severity and a readout for therapeutic intervention.

  • Drug Screening and Development: High-throughput screening of small molecules can be performed in cell culture models using this compound as a substrate. Compounds that restore or enhance its metabolism in diseased cells can be identified as potential therapeutic candidates.

  • Investigation of Cellular Signaling and Lipotoxicity: The accumulation of this compound and its derivatives can induce cellular stress, inflammation, and apoptosis, a phenomenon known as lipotoxicity. This application allows for the study of the molecular mechanisms underlying these processes.

Data Presentation

The following tables summarize expected quantitative data from experiments utilizing this compound in different cell culture models.

Table 1: Fatty Acid Oxidation Rates in Response to this compound Treatment

Cell LineTreatment (24h)Peroxisomal FAO Rate (pmol/min/mg protein)Mitochondrial FAO Rate (pmol/min/mg protein)
Wild-Type Human HepatocytesVehicle Control5.2 ± 0.825.4 ± 3.1
Wild-Type Human Hepatocytes50 µM this compound28.9 ± 4.345.7 ± 5.2
ZSD Patient-derived HepatocytesVehicle Control1.1 ± 0.322.1 ± 2.8
ZSD Patient-derived Hepatocytes50 µM this compound3.5 ± 0.738.9 ± 4.5

Table 2: Cellular Lipid Profile Changes after this compound Treatment (48h)

Lipid SpeciesWild-Type Fibroblasts (Fold Change vs. Control)ZSD Patient-derived Fibroblasts (Fold Change vs. Control)
16-Hydroxypalmitic Acid1.5 ± 0.28.7 ± 1.1
C14-OH Dicarboxylic Acid2.1 ± 0.31.2 ± 0.2
Palmitoyl-CoA (C16:0-CoA)1.1 ± 0.11.3 ± 0.2
Acetyl-CoA1.8 ± 0.21.1 ± 0.1
Triglycerides1.3 ± 0.12.5 ± 0.4

Table 3: Gene Expression Analysis of Key FAO Enzymes (24h Treatment)

GeneWild-Type Adipocytes (Fold Change vs. Control)ZSD Patient-derived Adipocytes (Fold Change vs. Control)
ACOX1 (Peroxisomal)3.2 ± 0.51.2 ± 0.2
CPT2 (Mitochondrial)2.5 ± 0.42.1 ± 0.3
PPARα (Regulator)4.1 ± 0.61.5 ± 0.3

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

Materials:

  • Cultured cells (e.g., primary hepatocytes, iPSC-derived neurons, fibroblasts)

  • Complete cell culture medium

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and reach approximately 70-80% confluency.

  • Preparation of this compound-BSA Complex: a. Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water. b. Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol). c. Slowly add the this compound stock solution to the BSA solution while vortexing to achieve the desired molar ratio (typically 2:1 to 4:1 acyl-CoA to BSA). d. Incubate at 37°C for 30 minutes to allow for complex formation.

  • Cell Treatment: a. Aspirate the culture medium from the cells and wash once with warm PBS. b. Add fresh culture medium containing the this compound-BSA complex at the desired final concentration (e.g., 10-100 µM). c. For control wells, add medium containing BSA complexed with the vehicle solvent. d. Incubate the cells for the desired time period (e.g., 6, 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.

Protocol 2: Measurement of Fatty Acid Oxidation (FAO)

Materials:

  • Seahorse XF Analyzer (or similar metabolic flux analyzer)

  • Seahorse XF Cell Culture Microplates

  • FAO assay medium (e.g., DMEM base medium supplemented with L-carnitine and glucose-free)

  • [¹⁴C]-labeled 16-Hydroxypalmitic acid (for radiolabeling assays)

  • Scintillation counter

Procedure (using Seahorse XF Analyzer):

  • Plate cells in a Seahorse XF Cell Culture Microplate and treat with this compound as described in Protocol 1.

  • Prior to the assay, replace the culture medium with FAO assay medium and incubate for 1 hour at 37°C in a non-CO₂ incubator.

  • Load the Seahorse XF cartridge with inhibitors of interest (e.g., etomoxir to inhibit CPT1, oligomycin (B223565) to inhibit ATP synthase, FCCP as an uncoupler, and rotenone/antimycin A to inhibit the electron transport chain).

  • Perform the Seahorse XF assay to measure the oxygen consumption rate (OCR). The decrease in OCR after the addition of etomoxir can be attributed to mitochondrial FAO.

Protocol 3: Acyl-CoA Extraction and Analysis by LC-MS

Materials:

  • Treated cells from Protocol 1

  • Ice-cold PBS

  • Acetonitrile (B52724)

  • 5% (v/v) Acetic Acid in water

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Harvesting: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add ice-cold extraction solvent (e.g., 80% acetonitrile in water with 5% acetic acid) to the cells. c. Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Extraction: a. Vortex the lysate vigorously and incubate on ice for 10 minutes. b. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation: a. Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: a. Inject the sample into the LC-MS system. b. Separate the acyl-CoAs using a suitable chromatography column (e.g., C18 reverse-phase). c. Detect and quantify the acyl-CoA species using mass spectrometry in multiple reaction monitoring (MRM) mode.

Visualizations

metabolic_fate cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion extracellular This compound (extracellular) cell_membrane extracellular->cell_membrane intracellular This compound (intracellular) cell_membrane->intracellular peroxisome_entry Transport intracellular->peroxisome_entry carnitine_shuttle Carnitine Shuttle (CPT1/CPT2) intracellular->carnitine_shuttle peroxisomal_beta_oxidation Peroxisomal β-Oxidation (ACOX1) peroxisome_entry->peroxisomal_beta_oxidation chain_shortened Chain-shortened Acyl-CoAs peroxisomal_beta_oxidation->chain_shortened acetyl_coa_perox Acetyl-CoA peroxisomal_beta_oxidation->acetyl_coa_perox chain_shortened->carnitine_shuttle mitochondrial_beta_oxidation Mitochondrial β-Oxidation carnitine_shuttle->mitochondrial_beta_oxidation acetyl_coa_mito Acetyl-CoA mitochondrial_beta_oxidation->acetyl_coa_mito tca_cycle TCA Cycle acetyl_coa_mito->tca_cycle

Caption: Metabolic Fate of this compound in the Cell.

experimental_workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., Hepatocytes, Fibroblasts) treatment Treatment with This compound-BSA Complex start->treatment incubation Incubation (6-48 hours) treatment->incubation fao_assay Fatty Acid Oxidation Assay (Seahorse XF) incubation->fao_assay lipidomics Lipidomics (LC-MS) (Acyl-CoA Profiling) incubation->lipidomics gene_expression Gene Expression Analysis (qPCR/RNA-seq) incubation->gene_expression data_analysis Data Analysis and Interpretation fao_assay->data_analysis lipidomics->data_analysis gene_expression->data_analysis end End: Mechanistic Insights, Biomarker Identification data_analysis->end

Caption: Experimental Workflow for Studying this compound.

References

Application Notes and Protocols for Measuring 16-Hydroxypalmitoyl-CoA Modifying Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-hydroxypalmitoyl-CoA is a critical intermediate in fatty acid metabolism, playing a role in the formation of signaling molecules and the biosynthesis of complex lipids. The enzymes that modify this molecule are crucial for maintaining cellular homeostasis and are potential therapeutic targets for various metabolic diseases. This document provides detailed protocols for robust and reproducible enzymatic assays to measure the activity of key enzymes involved in the metabolism of this compound.

Metabolic Pathway of this compound

The formation and subsequent modification of this compound involves a series of enzymatic reactions. Initially, palmitic acid undergoes omega-hydroxylation to form 16-hydroxyhexadecanoic acid. This is then activated to its CoA ester, this compound, which can be further metabolized.

Signaling_Pathway cluster_0 Step 1: Omega-Hydroxylation cluster_1 Step 2: Acyl-CoA Activation cluster_2 Further Metabolism Palmitic Acid Palmitic Acid 16-Hydroxyhexadecanoic Acid 16-Hydroxyhexadecanoic Acid Palmitic Acid->16-Hydroxyhexadecanoic Acid Cytochrome P450 Omega-Hydroxylase This compound This compound 16-Hydroxyhexadecanoic Acid->this compound Long-Chain Acyl-CoA Synthetase (ACS) Hexadecanedioic Acid Hexadecanedioic Acid This compound->Hexadecanedioic Acid Alcohol/Aldehyde Dehydrogenase Beta-Oxidation Products Beta-Oxidation Products This compound->Beta-Oxidation Products Peroxisomal Acyl-CoA Oxidase

Caption: Metabolic pathway of this compound.

Key Enzymes and Assay Principles

The primary enzymes modifying this compound and its precursors are Cytochrome P450 omega-hydroxylases and Long-Chain Acyl-CoA Synthetases.

EnzymeActionAssay Principle
Cytochrome P450 Omega-Hydroxylase Catalyzes the addition of a hydroxyl group to the terminal omega-carbon of palmitic acid to form 16-hydroxyhexadecanoic acid.[1][2][3]Measurement of the formation of 16-hydroxyhexadecanoic acid, often by HPLC with fluorescence detection after derivatization.[4]
Long-Chain Acyl-CoA Synthetase (ACS) Activates 16-hydroxyhexadecanoic acid by converting it to this compound.[5]Detection of the newly formed acyl-CoA using a coupled enzymatic reaction that produces a fluorescent or radiometric signal.[5]
Peroxisomal Acyl-CoA Oxidase Initiates the beta-oxidation of this compound.[6]Measurement of hydrogen peroxide (H2O2) production, a byproduct of the oxidation reaction, using a fluorometric probe.[7]

Experimental Protocols

Protocol 1: Cytochrome P450 Omega-Hydroxylase Activity Assay (HPLC-based)

This protocol is adapted from methods designed for measuring fatty acid hydroxylation.[4]

Experimental Workflow:

Experimental_Workflow_1 A Incubate Microsomes with Palmitic Acid & NADPH B Stop Reaction & Extract Lipids A->B C Derivatize with Fluorescent Label B->C D HPLC Separation C->D E Quantify Fluorescent Product D->E

Caption: Workflow for the HPLC-based omega-hydroxylase assay.

Materials:

  • Microsomal protein fraction (from liver or other tissues)

  • Palmitic Acid

  • NADPH

  • Fluorescent labeling reagent (e.g., 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one)[4]

  • HPLC system with a fluorescence detector

  • Internal standard (e.g., 10-hydroxycapric acid)[4]

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal protein (e.g., 50-100 µg), palmitic acid (e.g., 50 µM), and buffer (e.g., 100 mM potassium phosphate, pH 7.4) to a final volume of 200 µL.

  • Initiate Reaction: Start the reaction by adding NADPH (e.g., 1 mM final concentration).

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v). Vortex and centrifuge to separate the phases. Collect the organic phase containing the lipids.

  • Derivatization: Evaporate the solvent and derivatize the lipid extract with the fluorescent labeling reagent according to the manufacturer's instructions.

  • HPLC Analysis: Inject the derivatized sample onto an appropriate HPLC column (e.g., C18) and elute with a suitable mobile phase.

  • Quantification: Monitor the fluorescence of the eluent. The amount of 16-hydroxyhexadecanoic acid is quantified by comparing its peak area to that of a standard curve generated with known amounts of the analyte.

Protocol 2: Long-Chain Acyl-CoA Synthetase (ACS) Activity Assay (Fluorometric)

This protocol is based on commercially available kits that provide a sensitive and high-throughput method for measuring ACS activity.

Experimental Workflow:

Experimental_Workflow_2 cluster_0 Reaction cluster_1 Detection A 16-Hydroxyhexadecanoic Acid + CoA + ATP B This compound A->B Acyl-CoA Synthetase C Coupled Enzyme Mix B->C D Fluorescent Product C->D E Measure Fluorescence (Ex/Em = 535/587 nm) D->E

Caption: Workflow for the fluorometric Acyl-CoA Synthetase assay.

Materials:

  • Cell or tissue lysate containing ACS activity

  • Acyl-CoA Synthetase Assay Kit (e.g., Abcam ab273315)

  • 16-hydroxyhexadecanoic acid (substrate)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions.[8]

  • Reaction Mix Preparation: Prepare the reaction mix containing the assay buffer, enzyme mix, developer, and probe as described in the kit manual.

  • Reaction Setup: In a 96-well plate, add the sample (e.g., 2-50 µL) to appropriate wells.

  • Initiate Reaction: Add the reaction mix to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity at the recommended wavelengths (e.g., Ex/Em = 535/587 nm).

  • Calculation: Calculate the ACS activity based on a standard curve, typically generated using a provided H2O2 or acyl-CoA standard.

Data Presentation

The following table summarizes typical quantitative data for the described assays.

ParameterCytochrome P450 Assay (HPLC)Acyl-CoA Synthetase Assay (Fluorometric)Peroxisomal Acyl-CoA Oxidase Assay (Fluorometric)
Detection Method FluorescenceFluorescenceFluorescence
Linear Detection Range Dependent on standard curve0.3 to 100 µM acyl-CoA[8][9]Nanomolar to micromolar H2O2
Sensitivity Picomole levelAs low as 5 mU/µLPicomole level
Sample Type Microsomes, Purified EnzymeCell/Tissue Lysates, Purified ProteinCell/Tissue Lysates, Peroxisomal Fractions
Assay Time 2-3 hours1-2 hours1-2 hours

Conclusion

The protocols described provide robust methods for the detailed investigation of enzymes that modify this compound. These assays are essential tools for basic research into lipid metabolism and for the development of novel therapeutics targeting metabolic disorders. The choice of assay will depend on the specific research question, available equipment, and desired throughput.

References

Application Notes and Protocols: In Vivo Administration and Tracing of 16-Hydroxypalmitoyl-CoA in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and tracing of 16-Hydroxypalmitoyl-CoA in animal models. This document summarizes key quantitative data from related studies and offers detailed experimental protocols to guide researchers. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the methodologies and the compound's biological context.

Introduction to this compound

This compound is an omega-hydroxylated long-chain acyl-CoA. Such molecules are key intermediates in fatty acid metabolism, particularly in the context of omega-oxidation, a process that becomes significant when beta-oxidation is impaired. Long-chain acyl-CoAs, in general, are not only metabolic intermediates but are also emerging as important signaling molecules that can regulate transcription factors, ion channels, and other cellular processes.[1] Understanding the in vivo fate and function of this compound is crucial for elucidating its role in both normal physiology and pathological states, such as metabolic disorders and inflammatory conditions.

Data Presentation: Quantitative Insights from Related Acyl-CoA Studies

Table 1: Exemplary In Vivo Administration Parameters for Long-Chain Fatty Acids in Mouse Models

CompoundAnimal ModelDosageAdministration RouteVehicleKey FindingsReference
Jacaric AcidNude Mice (Xenograft)0.5% in dietOralDietAnti-tumor effect[2]
Jacaric AcidICR Mice5 mg/dayOral GavageNot specifiedInhibition of stearoyl-CoA desaturase[2]
Palmitoleic Acid129sv MiceNot specifiedOral GavageNot specifiedCardioprotective effects[3]
Radiolabeled Palmitic AcidNot specifiedNot specifiedNot specifiedNot specifiedUsed for PET imaging[4]

Table 2: Tissue Extraction and Analysis Methods for Long-Chain Acyl-CoAs

Analytical MethodTissue TypeKey StepsReported RecoveryReference
HPLCRat heart, kidney, muscleHomogenization, solid-phase extraction, C-18 column separation70-80%[5]
Flow-Injection Tandem MSMouse liverInternal standards addition, tissue extraction, direct injectionNot specified[6]
LC-MS/MSProstate and hepatic cellsCell lysis, protein precipitation, chromatographic separationNot specified[7]

Experimental Protocols

Protocol 1: Preparation and Formulation of this compound for In Vivo Administration

Objective: To prepare a stable and biocompatible formulation of this compound for administration to animal models.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 5% DMSO in saline, or a cyclodextrin-based formulation)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Selection: The choice of vehicle is critical due to the amphipathic nature of acyl-CoAs. For initial studies, a solution of 5% DMSO in sterile saline is a common choice. For improved solubility and bioavailability, a formulation with a carrier like hydroxypropyl-β-cyclodextrin can be developed.

  • Preparation of Formulation (DMSO/Saline Example): a. Weigh the desired amount of this compound in a sterile microcentrifuge tube. b. Add the required volume of DMSO to dissolve the compound completely. c. Slowly add sterile saline to the DMSO solution while vortexing to reach the final desired concentration and a DMSO concentration of no more than 5%. d. Visually inspect the solution for any precipitation. If necessary, gentle warming or sonication can be applied.

  • Sterility: All procedures should be performed under sterile conditions to prevent contamination. The final formulation should be filtered through a 0.22 µm syringe filter if possible, although the amphipathic nature of the compound may make this difficult.

Protocol 2: In Vivo Administration via Intravenous Injection

Objective: To administer this compound systemically to an animal model.

Materials:

  • Prepared this compound formulation

  • Animal model (e.g., C57BL/6 mouse)

  • Insulin syringes with appropriate gauge needles (e.g., 27-30G)

  • Restraining device

Procedure:

  • Animal Handling: Acclimatize the animals to the experimental conditions.

  • Dosage Calculation: Based on the animal's body weight, calculate the volume of the formulation to be injected. A typical injection volume for a mouse is 100-200 µL.

  • Administration: a. Place the mouse in a restraining device to immobilize the tail. b. Warm the tail with a heat lamp or warm water to dilate the lateral tail veins. c. Swab the tail with an alcohol pad. d. Carefully insert the needle into one of the lateral tail veins. e. Slowly inject the formulation. f. Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitoring: Observe the animal for any adverse reactions for at least 30 minutes post-injection.

Protocol 3: Isotopic Labeling and Tracing

Objective: To trace the biodistribution and metabolic fate of this compound.

Materials:

  • Isotopically labeled this compound (e.g., containing ¹³C or ¹⁴C). The synthesis of such a tracer is a complex process that often requires specialized radiochemistry facilities.[8][9]

  • Animal model

  • Equipment for sample collection (e.g., capillary tubes for blood, surgical tools for tissue dissection)

  • Liquid scintillation counter (for ¹⁴C) or LC-MS/MS (for ¹³C)

Procedure:

  • Administration: Administer the isotopically labeled this compound as described in Protocol 2.

  • Time Points: Select appropriate time points for sample collection based on the expected metabolism of long-chain fatty acids (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr).

  • Sample Collection: a. At each time point, euthanize a cohort of animals. b. Collect blood via cardiac puncture. c. Perfuse the circulatory system with saline to remove blood from the organs. d. Dissect and collect tissues of interest (e.g., liver, heart, kidney, adipose tissue, brain). e. Weigh the tissues and immediately freeze them in liquid nitrogen. Store at -80°C until analysis.

  • Sample Processing and Analysis: a. For ¹⁴C-labeled compounds, homogenize the tissues and measure radioactivity using a liquid scintillation counter. b. For ¹³C-labeled compounds, perform metabolite extraction as described in Protocol 4 and analyze by LC-MS/MS to identify and quantify the labeled compound and its metabolites.[10]

Protocol 4: Tissue Extraction and Analysis of Acyl-CoAs

Objective: To extract and quantify this compound and its metabolites from tissues.

Materials:

  • Frozen tissue samples

  • Homogenizer

  • Extraction buffer (e.g., KH₂PO₄ buffer, pH 4.9)

  • Organic solvents (e.g., isopropanol (B130326), acetonitrile)

  • Solid-phase extraction (SPE) columns

  • LC-MS/MS system

Procedure:

  • Homogenization: Homogenize the frozen tissue (around 100 mg) in ice-cold extraction buffer.[5]

  • Extraction: a. Add isopropanol and continue homogenization.[5] b. Add acetonitrile (B52724) to precipitate proteins and extract the acyl-CoAs.[5] c. Centrifuge to pellet the precipitate and collect the supernatant.

  • Purification: a. Use a solid-phase extraction column (e.g., polymeric weak anion) to purify the acyl-CoAs from the extract.[6] b. Wash the column to remove interfering substances. c. Elute the acyl-CoAs with an appropriate solvent.

  • Analysis: a. Concentrate the eluent. b. Analyze the sample using a C-18 reverse-phase column on an HPLC system coupled with a tandem mass spectrometer (LC-MS/MS).[5][7] c. Use a multiple reaction monitoring (MRM) method for sensitive and specific quantification of this compound and its expected metabolites.[6]

Visualization of Pathways and Workflows

Signaling Pathway: Potential Role of this compound in Inflammation

G Potential Inflammatory Signaling of this compound cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Extracellular TLR4 TLR4 IKK IKK TLR4->IKK Canonical Pathway CD36 CD36 HP 16-Hydroxypalmitate HP_CoA This compound HP_CoA->IKK ? ACSL1 ACSL1 ACSL1->HP_CoA NFkB NF-κB IKK->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes HP->CD36 HP->ACSL1 Intracellular Transport

Caption: A potential signaling pathway for this compound-induced inflammation.

Experimental Workflow: In Vivo Tracing Study

G Workflow for In Vivo Tracing of this compound cluster_0 Preparation cluster_1 Administration cluster_2 Sample Collection cluster_3 Analysis Prep Prepare Isotopically Labeled This compound Admin Administer to Animal Model (IV) Prep->Admin Collect Collect Blood and Tissues at Timed Intervals Admin->Collect Extract Extract Acyl-CoAs and Metabolites Collect->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Interpretation: Biodistribution & Metabolism Analyze->Data

Caption: Experimental workflow for an in vivo tracing study of this compound.

Metabolic Pathway: Peroxisomal Beta-Oxidation

G Peroxisomal Beta-Oxidation of this compound HP_CoA This compound Met1 2-enoyl-CoA HP_CoA->Met1 Oxidation Met2 3-hydroxyacyl-CoA Met1->Met2 Hydration Enz1 Acyl-CoA Oxidase Met3 3-ketoacyl-CoA Met2->Met3 Dehydrogenation Enz2 Bifunctional Enzyme Short_Acyl_CoA Chain-Shortened Acyl-CoA (C14) Met3->Short_Acyl_CoA Thiolysis Acetyl_CoA Acetyl-CoA Met3->Acetyl_CoA Thiolysis Enz3 Thiolase

Caption: Simplified metabolic pathway of this compound in the peroxisome.

References

Synthesis and Application of Stable Isotope-Labeled 16-Hydroxypalmitoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and use of stable isotope-labeled 16-Hydroxypalmitoyl-CoA. This critical metabolic intermediate plays a significant role in various cellular processes, including sphingolipid biosynthesis and protein acylation. The use of a stable isotope-labeled internal standard is indispensable for accurate quantification in complex biological matrices by mass spectrometry.

Introduction

This compound is an omega-hydroxylated long-chain acyl-CoA. The introduction of a hydroxyl group at the C-16 position imparts distinct biochemical properties compared to its precursor, palmitoyl-CoA. Stable isotope labeling of this compound, typically with ¹³C or ²H, allows for its precise and accurate quantification in metabolic studies, enabling researchers to trace its metabolic fate and understand its role in health and disease.

Applications

The primary applications of stable isotope-labeled this compound include:

  • Metabolic Flux Analysis: Tracing the incorporation of the labeled backbone into downstream metabolites, such as sphingolipids, provides insights into the dynamics of these pathways in various physiological and pathological states.

  • Enzyme Assays: Serving as a substrate for enzymes involved in its metabolism, such as acyltransferases, allows for the characterization of enzyme kinetics and inhibitor screening.

  • Internal Standard for Mass Spectrometry: Due to its chemical similarity to the endogenous analyte, the stable isotope-labeled form is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response in LC-MS/MS-based quantification.

  • Protein Acylation Studies: Investigating the role of 16-hydroxypalmitoylation, a post-translational modification, in regulating protein function, localization, and interaction.

Data Presentation

The following tables summarize quantitative data on acyl-CoA levels in different cell types, providing a reference for expected concentrations.

Table 1: Cellular Levels of Palmitoyl-CoA in Prostate and Hepatic Cell Lines. [1]

Cell LineCell TypePalmitoyl-CoA (pmol/mg protein)
PNT2Normal Prostate1.5 ± 0.2
DU145Prostate Cancer2.8 ± 0.4
HepG2Hepatocellular Carcinoma3.5 ± 0.5
Hep3BHepatocellular Carcinoma4.2 ± 0.6

* Indicates a significant difference compared to the corresponding normal cell line (P < 0.05).

Table 2: Metabolic Flux of Deuterated Fatty Acids into Ceramide Species. [2]

Labeled PrecursorCeramide SpeciesHalf-life of Turnover (hours)
C16:0(d9)C16:0(d9) ceramide> 24
C18:0(d9)C18:0(d9) ceramide> 24
C24:0(d4)C24:0(d4) ceramide4.4 ± 1.6
C24:1(d7)C24:1(d7) ceramide4.5 ± 0.8

Experimental Protocols

Protocol 1: Synthesis of Stable Isotope-Labeled this compound

This protocol describes a two-step chemo-enzymatic synthesis of stable isotope-labeled this compound, starting from commercially available stable isotope-labeled palmitic acid.

Step 1: Enzymatic ω-Hydroxylation of Stable Isotope-Labeled Palmitic Acid

This step utilizes a cytochrome P450 enzyme system to introduce a hydroxyl group at the C-16 position of the labeled palmitic acid.

Materials:

  • Stable isotope-labeled palmitic acid (e.g., ¹³C₁₆-Palmitic acid)

  • Recombinant human cytochrome P450 4A11 (CYP4A11)

  • NADPH-P450 reductase

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Bovine serum albumin (fatty acid-free)

  • Organic solvents (e.g., ethyl acetate (B1210297), hexane)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, recombinant CYP4A11, NADPH-P450 reductase, and bovine serum albumin.

  • Dissolve the stable isotope-labeled palmitic acid in a minimal amount of ethanol (B145695) and add it to the reaction mixture.

  • Initiate the reaction by adding NADPH.

  • Incubate the reaction at 37°C with gentle shaking for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724).

  • Acidify the mixture to pH 3-4 with HCl and extract the hydroxylated fatty acid with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

  • Purify the stable isotope-labeled 16-hydroxypalmitic acid using silica gel column chromatography with a hexane:ethyl acetate gradient.

  • Confirm the identity and purity of the product by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Step 2: Enzymatic Synthesis of Stable Isotope-Labeled this compound

This step couples the synthesized labeled 16-hydroxypalmitic acid to Coenzyme A using a long-chain acyl-CoA synthetase.

Materials:

  • Stable isotope-labeled 16-hydroxypalmitic acid (from Step 1)

  • Coenzyme A (CoA) lithium salt

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP magnesium salt

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Potassium fluoride (B91410) (KF)

  • Triton X-100

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, DTT, KF, and Triton X-100.

  • Add the stable isotope-labeled 16-hydroxypalmitic acid (dissolved in a small amount of ethanol) and Coenzyme A to the reaction mixture.

  • Initiate the reaction by adding the long-chain acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Purify the stable isotope-labeled this compound using a C18 SPE cartridge.

    • Condition the cartridge with methanol (B129727) and then water.

    • Load the reaction mixture.

    • Wash with water to remove salts and unreacted CoA.

    • Elute the product with an aqueous methanol solution.

  • Lyophilize the purified product and store it at -80°C.

  • Confirm the identity and purity by LC-MS/MS, analyzing for the correct mass and fragmentation pattern.

Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from cell or tissue samples using a stable isotope-labeled internal standard.

Materials:

  • Cell or tissue samples

  • Stable isotope-labeled this compound (as internal standard)

  • Ice-cold PBS

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • For cultured cells, wash the cell pellet with ice-cold PBS.

    • For tissues, homogenize the tissue in an appropriate buffer on ice.

  • Extraction:

    • Add a known amount of the stable isotope-labeled this compound internal standard to the sample.

    • Add ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins and extract the acyl-CoAs.

    • Vortex vigorously and centrifuge at high speed to pellet the protein.

    • Collect the supernatant and dry it under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water).

    • Inject the sample onto the LC-MS/MS system.

    • Separate the analytes using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode. The precursor-to-product ion transition for acyl-CoAs typically involves a neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) moiety (507.1 m/z).

  • Quantification:

    • Create a calibration curve using known concentrations of unlabeled this compound spiked with a constant amount of the internal standard.

    • Calculate the concentration of endogenous this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Synthesis_Workflow cluster_synthesis Synthesis of Labeled this compound Labeled_Palmitic_Acid Stable Isotope-Labeled Palmitic Acid Hydroxylation Enzymatic ω-Hydroxylation (Cytochrome P450) Labeled_Palmitic_Acid->Hydroxylation Labeled_16_OH_PA Labeled 16-Hydroxypalmitic Acid Hydroxylation->Labeled_16_OH_PA CoA_Ligation Enzymatic Ligation (Acyl-CoA Synthetase) Labeled_16_OH_PA->CoA_Ligation Labeled_16_OH_Palmitoyl_CoA Labeled this compound CoA_Ligation->Labeled_16_OH_Palmitoyl_CoA

Caption: Chemo-enzymatic synthesis workflow for stable isotope-labeled this compound.

Sphingolipid_Pathway cluster_sphingolipid De Novo Sphingolipid Biosynthesis Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA / This compound Palmitoyl_CoA->SPT 3_KDS 3-Ketodihydrosphingosine SPT->3_KDS KDS_Reductase 3-KDS Reductase 3_KDS->KDS_Reductase Dihydrosphingosine Dihydrosphingosine (Sphinganine) KDS_Reductase->Dihydrosphingosine CerS Ceramide Synthase (CerS) Dihydrosphingosine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES1 Dihydroceramide Desaturase (DES1) Dihydroceramide->DES1 Ceramide Ceramide DES1->Ceramide Complex_Sphingolipids Complex Sphingolipids (Sphingomyelin, etc.) Ceramide->Complex_Sphingolipids

Caption: Role of this compound in the de novo sphingolipid synthesis pathway.

PKC_Regulation Acyl_CoA Long-Chain Acyl-CoAs (e.g., this compound) PKC Protein Kinase C (PKC) Acyl_CoA->PKC Activation/Modulation Membrane Cell Membrane PKC->Membrane Translocation Downstream_Targets Downstream Signaling Targets PKC->Downstream_Targets Phosphorylation

Caption: Regulation of Protein Kinase C (PKC) signaling by long-chain acyl-CoAs.

Experimental_Workflow cluster_workflow Quantitative Analysis Workflow Sample Biological Sample (Cells or Tissue) Spike Spike with Labeled Internal Standard Sample->Spike Extraction Acyl-CoA Extraction Spike->Extraction LCMS LC-MS/MS Analysis (MRM) Extraction->LCMS Quantification Quantification LCMS->Quantification

Caption: General experimental workflow for the quantification of this compound.

References

Application Notes and Protocols: Development of Fluorescent Probes for Cellular Imaging of 16-Hydroxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hydroxypalmitoyl-CoA is a long-chain acyl-CoA thioester that plays a role in various metabolic pathways, including peroxisomal β-oxidation. The ability to visualize the subcellular localization and dynamics of this compound in living cells is crucial for understanding its physiological and pathological functions. Currently, there is a lack of specific fluorescent probes available for direct imaging of this molecule. These application notes provide a comprehensive guide for the proposed design, synthesis, characterization, and cellular application of a novel fluorescent probe for this compound. The protocols outlined below are based on established methodologies for the development of fluorescent lipid probes.

Proposed Fluorescent Probe Design and Synthesis

The proposed fluorescent probe, hereafter named HP-BODIPY , is a synthetic analog of this compound. The design strategy involves conjugating a bright and photostable fluorophore, BODIPY FL, to the omega-hydroxyl group of 16-hydroxypalmitic acid, followed by enzymatic or chemical thioesterification with Coenzyme A. BODIPY FL is chosen for its high quantum yield, sharp emission spectrum, and relative insensitivity to environmental polarity.

Synthesis Workflow

cluster_synthesis Probe Synthesis Workflow 16-Hydroxypalmitic_Acid 16-Hydroxypalmitic Acid Esterification Esterification Reaction (DCC, DMAP) 16-Hydroxypalmitic_Acid->Esterification BODIPY_FL_SE BODIPY FL, SE BODIPY_FL_SE->Esterification BODIPY_HP BODIPY-16-Hydroxypalmitic Acid Esterification->BODIPY_HP Activation Activation (e.g., N-Hydroxysuccinimide) BODIPY_HP->Activation Activated_BODIPY_HP Activated BODIPY-HP Activation->Activated_BODIPY_HP Thioesterification Thioesterification Activated_BODIPY_HP->Thioesterification Coenzyme_A Coenzyme A Coenzyme_A->Thioesterification HP_BODIPY_Probe HP-BODIPY Probe Thioesterification->HP_BODIPY_Probe Purification Purification (HPLC) HP_BODIPY_Probe->Purification cluster_workflow Cellular Imaging Workflow Cell_Seeding 1. Seed cells on glass-bottom dishes Incubation_24h 2. Incubate for 24h Cell_Seeding->Incubation_24h Probe_Loading 3. Load with HP-BODIPY (e.g., 1-5 µM for 30-60 min) Incubation_24h->Probe_Loading Washing 4. Wash with PBS Probe_Loading->Washing Counterstaining 5. Counterstain (e.g., Hoechst, MitoTracker) Washing->Counterstaining Imaging 6. Image with confocal microscope Counterstaining->Imaging cluster_pathway Peroxisomal β-Oxidation of this compound HP_CoA This compound Acyl_CoA_Oxidase Acyl-CoA Oxidase HP_CoA->Acyl_CoA_Oxidase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase/ 3-Hydroxyacyl-CoA Dehydrogenase Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase H₂O₂ Thiolase Thiolase Enoyl_CoA_Hydratase->Thiolase Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Thiolase->Chain_Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Mitochondria Mitochondrial β-Oxidation Chain_Shortened_Acyl_CoA->Mitochondria

Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of Genes in the 16-Hydroxypalmitoyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 16-Hydroxypalmitoyl-CoA pathway plays a crucial role in lipid metabolism, converting palmitic acid into 16-hydroxypalmitic acid. This process is primarily mediated by cytochrome P450 omega-hydroxylases, particularly members of the CYP4A and CYP4F families.[1] Dysregulation of this pathway has been implicated in various physiological and pathological processes, making its constituent enzymes attractive targets for therapeutic intervention. The CRISPR-Cas9 gene-editing technology offers a powerful tool for elucidating the function of these enzymes through precise gene knockout.[2][3]

These application notes provide a comprehensive guide for the CRISPR-Cas9 mediated knockout of genes involved in the this compound pathway in mammalian cells. Detailed protocols for experimental workflow, from guide RNA design to validation of gene knockout, are presented. Furthermore, this document outlines methods for quantitative analysis of the resulting phenotypic and metabolic changes.

Signaling Pathway

The conversion of Palmitoyl-CoA to this compound is a critical step in omega-oxidation of fatty acids. This reaction is catalyzed by cytochrome P450 enzymes.

16_Hydroxypalmitoyl_CoA_Pathway cluster_pathway This compound Biosynthesis Palmitoyl-CoA Palmitoyl-CoA This compound This compound Palmitoyl-CoA->this compound NADPH + H+ + O2 -> NADP+ + H2O Enzyme Cytochrome P450 (e.g., CYP4A11, CYP4F2) Enzyme->this compound

Figure 1: this compound Biosynthesis Pathway.

Experimental Workflow

The following diagram outlines the major steps for generating and validating a gene knockout in the this compound pathway using CRISPR-Cas9.

CRISPR_Workflow cluster_workflow CRISPR-Cas9 Knockout Workflow A 1. Guide RNA (gRNA) Design & Synthesis - Target key exons of CYP4A11 or CYP4F2 - Synthesize or clone gRNA B 2. Cell Culture & Transfection - Culture relevant cell line (e.g., HepG2) - Co-transfect with Cas9 and gRNA expression vectors A->B C 3. Selection of Edited Cells - Antibiotic selection or FACS for transfected cells B->C D 4. Single Cell Cloning - Isolate and expand single cell clones C->D E 5. Genomic DNA Extraction & PCR - Extract gDNA from clones - PCR amplify the target region D->E F 6. Knockout Validation (Genomic) - Sanger Sequencing to identify indels - TIDE or similar analysis E->F G 7. Knockout Validation (Protein) - Western Blot to confirm absence of protein F->G H 8. Phenotypic & Metabolic Analysis - Lipidomics (Mass Spectrometry) - Functional Assays G->H

Figure 2: Experimental workflow for CRISPR-Cas9 mediated gene knockout.

Detailed Experimental Protocols

This protocol is optimized for knocking out the CYP4A11 gene in a human cell line such as HepG2. The same principles can be applied to other genes like CYP4F2 and other relevant cell lines with appropriate modifications.

Protocol 1: Guide RNA Design and Cloning

  • Target Selection: Identify a target exon early in the coding sequence of the CYP4A11 gene to maximize the likelihood of generating a loss-of-function mutation. Use online design tools to select guide RNA (gRNA) sequences with high on-target scores and low off-target predictions.[4][5]

  • Oligonucleotide Synthesis: Synthesize complementary oligonucleotides for the chosen gRNA sequence with appropriate overhangs for cloning into a gRNA expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138).

  • Vector Linearization and Ligation: Digest the gRNA expression vector with a suitable restriction enzyme (e.g., BbsI). Ligate the annealed gRNA oligonucleotides into the linearized vector.

  • Transformation and Verification: Transform the ligation product into competent E. coli. Select colonies, isolate plasmid DNA, and verify the correct insertion of the gRNA sequence by Sanger sequencing.

Protocol 2: Cell Culture, Transfection, and Selection

  • Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 70-80% confluency for transfection.

  • Transfection: Co-transfect the cells with the validated CYP4A11-gRNA-Cas9 expression plasmid using a suitable transfection reagent. Include a negative control (e.g., a scrambled gRNA).

  • Selection: 48 hours post-transfection, select for transfected cells. If the plasmid contains a fluorescent marker (e.g., GFP), use fluorescence-activated cell sorting (FACS) to isolate GFP-positive cells.[6] If a resistance marker is present, apply the corresponding antibiotic.

  • Single-Cell Cloning: Plate the selected cells at a very low density in 96-well plates to obtain single-cell-derived colonies. Expand these clonal populations.

Protocol 3: Knockout Validation

  • Genomic DNA Analysis:

    • Extract genomic DNA from each clonal population.

    • Perform PCR to amplify the genomic region targeted by the gRNA.

    • Analyze the PCR products by Sanger sequencing.[7]

    • Use sequence analysis tools (e.g., TIDE, ICE) to identify insertions or deletions (indels) that result in frameshift mutations.

  • Protein Expression Analysis:

    • Prepare protein lysates from the validated knockout clones and wild-type control cells.

    • Perform Western blotting using a validated antibody specific for the target protein (e.g., CYP4A11) to confirm the absence of protein expression.[8]

Protocol 4: Quantitative Analysis of 16-Hydroxypalmitic Acid

  • Lipid Extraction: Culture the validated knockout and wild-type cells under desired experimental conditions. Harvest the cells and extract total lipids using a suitable method (e.g., Folch or Bligh-Dyer).

  • Sample Preparation: Saponify the lipid extract to release free fatty acids. Derivatize the fatty acids to enhance their volatility and detection by mass spectrometry.[9]

  • Mass Spectrometry Analysis: Analyze the derivatized fatty acids using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]

  • Quantification: Use a stable isotope-labeled internal standard for 16-hydroxypalmitic acid to accurately quantify its levels in the knockout and control samples.

Data Presentation

Quantitative data from knockout experiments should be summarized in a clear and structured format to facilitate comparison.

Table 1: Summary of Quantitative Data from CYP4A11 Knockout Experiments

Parameter Wild-Type Control CYP4A11 Knockout Clone 1 CYP4A11 Knockout Clone 2 p-value
CYP4A11 mRNA Expression (relative to housekeeping gene) 1.0 ± 0.120.05 ± 0.020.07 ± 0.03<0.001
CYP4A11 Protein Expression (relative to loading control) 1.0 ± 0.15Not DetectedNot Detected<0.001
16-Hydroxypalmitic Acid Levels (ng/mg protein) 5.2 ± 0.80.4 ± 0.10.5 ± 0.2<0.001
Palmitic Acid Levels (ng/mg protein) 150.3 ± 25.1145.8 ± 22.7148.1 ± 23.5>0.05
Cell Viability (%) 100 ± 5.398.2 ± 6.197.5 ± 5.8>0.05

Data are presented as mean ± standard deviation from three independent experiments.

Expected Phenotypic and Metabolic Outcomes

Knocking out key enzymes in the this compound pathway is expected to lead to a significant reduction in the biosynthesis of 16-hydroxypalmitic acid. This may result in an accumulation of the precursor, palmitic acid, although cellular compensatory mechanisms might mitigate this effect. Phenotypic consequences of knocking out CYP4 family genes can vary and may include alterations in lipid storage and energy metabolism. For instance, a global knockout of Cyp4x1 in mice resulted in increased body weight and adiposity, suggesting a role in regulating fat metabolism.[12][13] Researchers should be prepared to investigate a range of cellular phenotypes, including lipid droplet formation, fatty acid oxidation rates, and cell proliferation.

Conclusion

The protocols and application notes presented here provide a robust framework for utilizing CRISPR-Cas9 technology to investigate the this compound pathway. By successfully knocking out key genes such as CYP4A11 and CYP4F2, researchers can gain valuable insights into their roles in lipid metabolism and their potential as therapeutic targets. The combination of precise gene editing with sensitive quantitative analytical methods will undoubtedly accelerate discoveries in this important area of research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tissue Homogenization for 16-Hydroxypalmitoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize tissue homogenization for the improved extraction of 16-Hydroxypalmitoyl-CoA and other long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of this compound from tissue samples?

A1: The recovery of long-chain acyl-CoAs like this compound is primarily influenced by several key factors:

  • Sample Handling and Storage: Due to their instability, it is optimal to process fresh tissue immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Repeated freeze-thaw cycles should be strictly avoided.

  • Homogenization Method: The technique used to disrupt the tissue is critical. Methods like grinding in liquid nitrogen, bead-based homogenization, and glass homogenizers are commonly used.[2][3] The choice of method can depend on the tissue type, with harder tissues potentially requiring more rigorous disruption.

  • Extraction Solvent System: The composition of the solvent used for extraction significantly impacts efficiency. A combination of organic solvents is often used to effectively solubilize acyl-CoAs while separating them from other cellular components.[4][5]

  • Analyte Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation. Maintaining a cold chain (i.e., working on ice) and using appropriate buffers are essential to preserve the integrity of the target molecules.[1]

Q2: Which homogenization technique is considered the gold standard for tissue analysis?

A2: Grinding frozen tissue in liquid nitrogen with a mortar and pestle has long been considered a gold standard for tissue homogenization. This method is favored because it minimizes sample heating during the disruption process, which is crucial for preserving the integrity of thermally labile molecules like acyl-CoAs and for isolating high-quality mRNA.[2] This technique also provides a homogenous powder, which is ideal for experiments requiring identical starting material for multiple analyses.

Q3: How does the concentration of the tissue homogenate affect lipid recovery?

A3: The concentration of the tissue homogenate can significantly influence lipid recovery. Studies have shown that lipid recovery is dependent on both the solvent composition and the sample concentration. For instance, in some solvent systems, lipid recovery tends to decrease at higher tissue concentrations.[2][3] Therefore, it is important to optimize the tissue-to-solvent ratio for your specific protocol and tissue type.

Q4: What is the impact of removing precipitates by centrifugation before lipid extraction?

A4: Removing precipitates by centrifugation prior to lipid extraction should generally be avoided. This is because a significant amount of lipids can be lost in the pellet, leading to inaccurate quantification. The distribution of lipids between the supernatant and the pellet can be substantially altered by the solvent composition of the homogenate.[2][3]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Possible Cause 1: Incomplete Tissue Disruption.

    • Solution: Ensure your homogenization method is appropriate for the tissue type. For tough tissues, consider more rigorous methods like bead beating or cryogenic grinding. For softer tissues, a glass homogenizer may be sufficient.[6] Verify that your equipment is functioning correctly and that the homogenization time is adequate.

  • Possible Cause 2: Inefficient Extraction Solvent.

    • Solution: The choice of extraction solvent is critical. A commonly used and effective method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and 2-propanol.[1][4] The use of a mixed organic-aqueous solvent system, such as acetonitrile/methanol/water (2:2:1, v/v/v), has also been shown to be effective.[5]

  • Possible Cause 3: Analyte Degradation.

    • Solution: Long-chain acyl-CoAs are unstable and prone to degradation. It is crucial to work quickly and maintain samples on ice throughout the entire procedure.[1] Flash-freezing tissue samples in liquid nitrogen immediately after collection and storing them at -80°C until use can help minimize enzymatic activity.[1]

Quantitative Data Summary

The following tables summarize quantitative data on the recovery of long-chain acyl-CoAs using different extraction and homogenization methods.

Table 1: Recovery of Long-Chain Acyl-CoAs with an Improved Extraction Method

Tissue TypeRecovery RateReference
Various Tissues70-80%[4]

This method involves homogenization in KH2PO4 buffer, extraction with acetonitrile and 2-propanol, and solid-phase purification.

Table 2: Influence of Homogenization Procedure and Solvent on Lipid Recovery in Mouse Liver

Homogenization MethodHomogenization SolventLipid Recovery EfficiencyReference
Grinding in Liquid NitrogenWaterDependent on sample concentration[2][3]
Grinding in Liquid NitrogenMethanolDecreased for nonpolar lipids[2][3]
Grinding in Liquid NitrogenWater/Methanol (1:1, v/v)Dependent on sample concentration[2][3]
Bead-Based HomogenizationNot specifiedEfficient lipid recovery[2][3]

Experimental Protocols

Protocol 1: Improved Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from a method that reports 70-80% recovery of long-chain acyl-CoAs from various tissues.[4]

Materials:

  • Tissue sample (less than 100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • 2-propanol

  • Acetonitrile (ACN)

  • Oligonucleotide purification column (or equivalent solid-phase extraction column)

  • HPLC system with a C-18 column

Procedure:

  • Homogenize the tissue sample in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).

  • Add 2-propanol to the homogenate and homogenize again.

  • Extract the acyl-CoAs from the homogenate using acetonitrile.

  • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

  • Elute the acyl-CoAs from the column using 2-propanol.

  • Concentrate the eluent.

  • Load the concentrated sample onto a C-18 HPLC column for analysis.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Tissue Tissue Sample (<100mg) Homogenization Homogenize in KH2PO4 buffer (pH 4.9) Tissue->Homogenization Rehomogenization Add 2-propanol & Re-homogenize Homogenization->Rehomogenization Extraction Extract with Acetonitrile (ACN) Rehomogenization->Extraction SPE Solid-Phase Extraction (Oligonucleotide column) Extraction->SPE Elution Elute with 2-propanol SPE->Elution Concentration Concentrate Eluent Elution->Concentration HPLC HPLC Analysis (C-18 column) Concentration->HPLC

Caption: Workflow for improved long-chain acyl-CoA extraction.

troubleshooting_logic Start Low this compound Yield Cause1 Incomplete Tissue Disruption? Start->Cause1 Solution1 Optimize Homogenization: - Use bead beater for tough tissue - Increase homogenization time Cause1->Solution1 Yes Cause2 Inefficient Extraction? Cause1->Cause2 No End Yield Improved Solution1->End Solution2 Modify Extraction Protocol: - Use ACN/2-propanol - Consider different solvent ratios Cause2->Solution2 Yes Cause3 Analyte Degradation? Cause2->Cause3 No Solution2->End Solution3 Improve Sample Handling: - Work on ice - Avoid freeze-thaw cycles - Flash-freeze fresh tissue Cause3->Solution3 Yes Solution3->End

Caption: Troubleshooting logic for low acyl-CoA yield.

References

Strategies to prevent enzymatic degradation of 16-Hydroxypalmitoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic degradation of 16-Hydroxypalmitoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The primary cause of this compound degradation during sample preparation is enzymatic hydrolysis. Cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), can rapidly cleave the thioester bond, releasing coenzyme A and 16-hydroxypalmitic acid. Chemical hydrolysis can also occur, especially under alkaline or strongly acidic conditions and at elevated temperatures.

Q2: Which enzymes are responsible for the degradation of this compound?

A2: Long-chain acyl-CoA thioesterases are the main enzymes responsible for the hydrolysis of this compound. In mammals, key enzymes in this family include ACOT2, which is localized in the mitochondria, and ACOT7, found in the cytosol.[1] These enzymes exhibit activity towards a range of long-chain fatty acyl-CoAs. While specific data on the hydroxylated form is limited, it is presumed that these enzymes are the primary culprits.

Q3: What immediate steps should I take to minimize degradation upon sample collection?

A3: To minimize degradation, it is crucial to inhibit enzymatic activity immediately upon sample collection. For tissue samples, this can be achieved by flash-freezing in liquid nitrogen. For cell cultures, metabolism can be quenched by adding a pre-chilled organic solvent like methanol (B129727) at -80°C directly to the culture plate.

Q4: Are there any commercially available inhibitors I can use?

A4: While highly specific and potent direct inhibitors for ACOTs are not widely commercially available for sample stabilization, some compounds can indirectly reduce degradation. Triacsin C, for example, inhibits long-chain acyl-CoA synthetase, the enzyme that forms acyl-CoAs, thereby reducing the substrate available for thioesterases.[2][3][4] However, its use in preventing degradation in already-formed this compound is limited. The most effective strategy remains the rapid denaturation of enzymes and maintenance of conditions that inhibit their activity.

Q5: What are the optimal storage conditions for samples containing this compound?

A5: Samples should be stored at ultra-low temperatures, ideally at -80°C, to minimize both enzymatic activity and chemical degradation. Avoid repeated freeze-thaw cycles, as these can disrupt cellular structures and release degradative enzymes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or undetectable levels of this compound Enzymatic Degradation: Thioesterase activity post-lysis.Immediately quench enzymatic activity upon sample collection (flash-freezing for tissues, cold methanol for cells). Work quickly and keep samples on ice or at 4°C throughout the procedure.
Chemical Hydrolysis: Sub-optimal pH or high temperature.Use an acidic extraction buffer (pH ~4.9) to minimize thioester bond hydrolysis. Avoid temperatures above room temperature during extraction and evaporation steps.
Inefficient Extraction: Poor recovery from the sample matrix.Ensure thorough homogenization of the sample. Use a proven extraction protocol with appropriate organic solvents like methanol and acetonitrile (B52724).
High variability between replicate samples Inconsistent Sample Handling: Differences in time from collection to quenching.Standardize the sample collection and quenching procedure to ensure uniformity across all samples.
Partial Enzyme Inactivation: Incomplete denaturation of thioesterases.Ensure complete and rapid freezing or immersion in cold solvent. For tissues, ensure the sample is small enough for rapid temperature change.
Presence of high levels of 16-hydroxypalmitic acid Significant Degradation: Indicates substantial hydrolysis of the CoA ester.Review and optimize all steps of the sample preparation protocol to minimize enzymatic and chemical degradation as outlined above. Consider adding an internal standard early in the process to track degradation.

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is adapted from established methods for long-chain acyl-CoA extraction.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Methanol (-80°C)

  • Acetonitrile

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Quenching:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add a sufficient volume of -80°C methanol containing the internal standard to cover the cells and immediately scrape the cells.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in -80°C methanol with the internal standard.

  • Lysis and Extraction:

    • Transfer the cell lysate/suspension to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 1 minute to ensure complete cell lysis.

    • Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet cell debris.

  • Supernatant Collection and Concentration:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

    • Add acetonitrile to the supernatant (a 1:1 ratio with the methanol is a good starting point).

    • Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of methanol for subsequent LC-MS analysis.[5]

Protocol 2: Extraction of this compound from Tissue Samples

Materials:

  • Liquid nitrogen

  • Mortar and pestle (pre-chilled)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol (B130326)

  • Acetonitrile

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Tissue Pulverization and Homogenization:

    • Immediately after collection, flash-freeze the tissue sample in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Weigh approximately 100 mg of the frozen tissue powder and transfer to a pre-chilled glass homogenizer.

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an internal standard. Homogenize thoroughly.

  • Solvent Extraction:

    • Add 2.0 mL of isopropanol and homogenize again.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex the mixture for 5 minutes.

  • Phase Separation and Collection:

    • Centrifuge the homogenate at 2,000 x g for 5 minutes at 4°C.

    • Carefully collect the upper phase containing the acyl-CoAs.

    • For optimal recovery, the extraction can be repeated on the lower phase and tissue pellet.

  • Concentration and Reconstitution:

    • Combine the upper phases and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for analysis.

Data Presentation

Table 1: Stability of Long-Chain Acyl-CoAs in Different Solvents at 4°C over 24 Hours

SolventC16:0-CoA (% Remaining)C18:0-CoA (% Remaining)C18:1-CoA (% Remaining)
Methanol ~95%~98%~96%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7.0) ~85%~90%~88%
Water ~70%~75%~72%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) ~90%~92%~91%

Data is generalized from studies on long-chain acyl-CoAs and indicates relative stability. Specific stability of this compound may vary.[5]

Table 2: General Recommendations for Minimizing Degradation

ParameterRecommendationRationale
Temperature Process samples on ice or at 4°C. Store long-term at -80°C.Lowers the rate of both enzymatic and chemical hydrolysis.
pH Use slightly acidic buffers (pH 4.5-6.0) for extraction.The thioester bond of acyl-CoAs is more stable at a slightly acidic pH.
Enzyme Inactivation Immediate flash-freezing or quenching with cold organic solvent.Prevents enzymatic degradation by thioesterases upon cell lysis.
Solvents Use high-purity organic solvents like methanol and acetonitrile for extraction and storage of extracts.Acyl-CoAs are more stable in organic solvents than in aqueous solutions.[5]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.Can cause cellular damage and release of degradative enzymes.

Visualizations

degradation_pathway Simplified Degradation Pathway of this compound This compound This compound 16-Hydroxypalmitic_Acid 16-Hydroxypalmitic Acid This compound->16-Hydroxypalmitic_Acid Hydrolysis Coenzyme_A Coenzyme A This compound->Coenzyme_A ACOT2_ACOT7 Acyl-CoA Thioesterases (e.g., ACOT2, ACOT7) ACOT2_ACOT7->this compound Catalyzes

Caption: Enzymatic degradation of this compound by Acyl-CoA Thioesterases.

experimental_workflow General Experimental Workflow for this compound Extraction cluster_sample_prep Sample Preparation SampleCollection 1. Sample Collection (Tissue or Cells) Quenching 2. Immediate Quenching (Liquid N2 or -80°C Methanol) SampleCollection->Quenching Homogenization 3. Homogenization (Acidic Buffer, on ice) Quenching->Homogenization Extraction 4. Solvent Extraction (Methanol/Acetonitrile) Homogenization->Extraction Concentration 5. Concentration (Vacuum or Nitrogen) Extraction->Concentration Reconstitution 6. Reconstitution (Methanol) Concentration->Reconstitution Analysis LC-MS Analysis Reconstitution->Analysis

Caption: Workflow for the extraction of this compound for analysis.

References

Enhancing detection sensitivity for low-abundance 16-Hydroxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with low-abundance 16-Hydroxypalmitoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting low-abundance this compound?

The primary challenges include its inherent low concentration in biological samples, instability, and potential for signal suppression from more abundant lipids during analysis. Acyl-CoAs are prone to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH.[1] Careful sample handling, extraction, and storage are critical to prevent degradation.

Q2: What is the recommended method for extracting this compound from tissues or cells?

A robust method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and/or isopropanol.[2] Solid-phase extraction (SPE) can further purify and concentrate the acyl-CoAs before analysis.[2][3] It is crucial to keep samples on ice throughout the extraction process due to the unstable nature of long-chain acyl-CoAs.[4]

Q3: How can I improve the stability of my this compound samples after extraction?

Acyl-CoAs show better stability in methanol (B129727) compared to aqueous solutions.[1] For storage, it is recommended to keep the extract as a dry pellet at -80°C.[5] Reconstituting the sample in a suitable solvent like methanol just before analysis can minimize degradation.[1]

Q4: Which analytical technique offers the best sensitivity and specificity for this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification of long-chain acyl-CoAs.[1][4][6] Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides high selectivity and reduces background noise.[4][7]

Q5: Can derivatization improve the detection sensitivity of this compound?

Yes, derivatization can enhance detection sensitivity. Converting acyl-CoAs to fluorescent derivatives, such as acyl etheno-CoA, allows for highly sensitive fluorometric detection after HPLC separation.[8] This method can detect acyl-CoA esters at femtomole concentrations.[8] Another approach is to derivatize the free sulfhydryl groups after cleaving the thioester bond, which can also improve detection limits.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

start Start: Low or No Signal for This compound check_extraction 1. Review Sample Extraction & Handling start->check_extraction extraction_issue Potential Issues: - Sample degradation (instability) - Inefficient extraction - Low recovery check_extraction->extraction_issue Problem Identified check_lcms 2. Evaluate LC-MS/MS Parameters check_extraction->check_lcms No Issue Found extraction_solution Solutions: - Use fresh/snap-frozen samples. - Keep samples on ice. - Homogenize in acidic buffer (pH 4.9). - Use validated organic solvent mix (e.g., ACN/IPA). - Consider SPE for cleanup. extraction_issue->extraction_solution end_node Improved Signal Detection extraction_solution->end_node lcms_issue Potential Issues: - Suboptimal ionization - Poor chromatographic separation - Insufficient sensitivity check_lcms->lcms_issue Problem Identified check_derivatization 3. Consider Sensitivity Enhancement check_lcms->check_derivatization No Issue Found lcms_solution Solutions: - Optimize ESI polarity (positive mode is often more sensitive). - Use a suitable column (e.g., C8, C18). - Optimize mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or hydroxide). - Develop sensitive MRM transitions. lcms_issue->lcms_solution lcms_solution->end_node deriv_issue Issue: - Analyte concentration is below instrument's limit of detection. check_derivatization->deriv_issue Problem Identified deriv_solution Solutions: - Derivatize to a fluorescent tag (e.g., etheno-CoA). - Use a more sensitive detection method (fluorescence). - Increase sample amount if possible. deriv_issue->deriv_solution deriv_solution->end_node

Caption: Troubleshooting workflow for low this compound signal.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various analytical methods.

Table 1: LC-MS/MS Method Performance

ParameterValueCell/Tissue TypeReference
Limit of Detection (LOD)~0.2 fmol on columnMammalian Cells[3]
Limit of Quantitation (LOQ)S/N of 10Prostate & Hepatic Cells[1]
Inter-assay CV5-6%Human Skeletal Muscle[4]
Intra-assay CV5-10%Human Skeletal Muscle[4]
Extraction Recovery70-80%Rat Tissues[2]

Table 2: Derivatization Method Sensitivity

MethodDetection LimitReference
Fluorescent (etheno-CoA)As low as 6 fmol[8]
Fluorescent (9-(2-hydroxyethyl)-carbazole)38-57 fmol[9]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods described for high recovery and reproducibility.[2]

Materials:

  • Frozen tissue (~50-100 mg)

  • 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9

  • Acetonitrile (ACN)

  • 2-propanol (Isopropanol, IPA)

  • Glass homogenizer

  • Centrifuge capable of 16,000 x g at 4°C

  • Solid-Phase Extraction (SPE) columns (e.g., oligonucleotide purification column or C18)

Procedure:

  • Place ~50 mg of frozen tissue in a pre-chilled glass homogenizer.

  • Add 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Homogenize the tissue on ice.

  • Add 0.5 mL of ACN:IPA (e.g., 3:1 v/v) to the homogenate.[4]

  • Homogenize again briefly.

  • Vortex the homogenate for 2 minutes, then sonicate for 3 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet debris.[4]

  • Collect the supernatant containing the acyl-CoAs.

  • Optional (for purification): Apply the supernatant to an appropriate SPE column. Elute the acyl-CoAs as per the manufacturer's instructions or with 2-propanol.[2]

  • Evaporate the solvent from the extract/eluent under a stream of nitrogen or using a vacuum concentrator.

  • Store the dry pellet at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis

This is a general protocol for the analysis of long-chain acyl-CoAs.[1][4][6]

Instrumentation:

  • HPLC or UPLC system

  • Reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Reconstitution: Reconstitute the dried extract in a suitable solvent. Methanol is often preferred for stability.[1]

  • Chromatographic Separation:

    • Mobile Phase A: 10-15 mM Ammonium Acetate or Ammonium Hydroxide in water.[1][4]

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: Start with a low percentage of mobile phase B (e.g., 20%) and increase to a high percentage (e.g., 95-100%) over 15-20 minutes to elute the long-chain acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ESI is often more sensitive for long-chain acyl-CoAs.[10]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the precursor ion [M+H]+ and a specific product ion. For many acyl-CoAs, a characteristic neutral loss of 507 Da is observed.[1] For this compound, specific transitions would need to be optimized.

Visualizations

General Workflow for Enhancing Detection

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Start: Biological Sample (Tissue/Cells) extraction Optimized Extraction (Acidic buffer, Organic Solvents) start->extraction purification Purification & Concentration (Solid-Phase Extraction) extraction->purification lcms High-Sensitivity LC-MS/MS (Reversed-Phase, ESI+, MRM) purification->lcms derivatization Alternative: Derivatization (e.g., to fluorescent tag) purification->derivatization If signal is too low quant Quantification (Internal Standards) lcms->quant hplc_fluorescence HPLC with Fluorescence Detection derivatization->hplc_fluorescence hplc_fluorescence->quant result Result: Accurate Quantification quant->result

Caption: Workflow for sensitive detection of this compound.

Metabolic Context: Fatty Acid Beta-Oxidation

This compound is an intermediate in the omega-oxidation pathway of fatty acids, which is then subject to beta-oxidation.

palmitate Palmitic Acid (C16:0) omega_ox Omega-Oxidation palmitate->omega_ox hydroxy_pa 16-Hydroxypalmitic Acid omega_ox->hydroxy_pa activation Acyl-CoA Synthetase hydroxy_pa->activation target This compound activation->target beta_ox Beta-Oxidation target->beta_ox dicarboxy Hexadecanedioyl-CoA beta_ox->dicarboxy products Shorter-chain dicarboxylyl-CoAs + Acetyl-CoA beta_ox->products dicarboxy->beta_ox Multiple Cycles

Caption: Simplified pathway showing the formation and fate of this compound.

References

Identifying and mitigating common pitfalls in 16-Hydroxypalmitoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 16-Hydroxypalmitoyl-CoA.

Troubleshooting Guides

This section addresses common problems encountered during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing low or no signal for this compound in my LC-MS/MS analysis?

Answer: Low or no signal can stem from several factors throughout the analytical workflow. Consider the following possibilities:

  • Sample Degradation: Acyl-CoAs, including this compound, are susceptible to hydrolysis, especially in aqueous solutions or at non-optimal pH.[1] It is crucial to keep samples on ice and process them quickly. The stability of acyl-CoAs can decrease with increasing fatty acid chain length.[1]

  • Inefficient Extraction: The extraction procedure is a critical step.[2] Incomplete cell lysis or insufficient partitioning of the analyte into the extraction solvent will lead to poor recovery. Ensure thorough homogenization and consider re-extracting the sample pellet.[2]

  • Poor Ionization: The choice of ionization mode (positive or negative) and source parameters can significantly impact signal intensity. Electrospray ionization (ESI) is commonly used for acyl-CoA analysis.[2] Optimization of parameters like capillary voltage, cone voltage, and gas flow rates is essential.

  • Suboptimal Chromatographic Conditions: Poor peak shape or co-elution with interfering compounds can suppress the signal.[1][3] Reversed-phase chromatography is often employed for acyl-CoA separation.[2][3] Gradient optimization and column chemistry are key factors.

  • Incorrect Mass Spectrometry Settings: Ensure the mass spectrometer is set to monitor the correct precursor and product ion transitions (m/z values) for this compound.

Question: I'm seeing high variability in my replicate injections. What could be the cause?

Answer: High variability can be introduced at multiple stages of the analysis. Here are some common culprits:

  • Inconsistent Sample Preparation: Minor variations in extraction times, solvent volumes, or temperature can lead to significant differences in analyte recovery.[2]

  • Analyte Instability in Autosampler: Long-chain acyl-CoAs can be unstable in the reconstitution solvent.[1] Using a cooled autosampler and minimizing the time between sample preparation and injection is recommended. Methanol (B129727) has been shown to provide good stability for acyl-CoAs.[1]

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound, causing ion suppression or enhancement.[4] This can vary between samples, leading to poor reproducibility. The use of an appropriate internal standard is crucial to correct for these effects.

  • Instrumental Drift: Fluctuations in the LC-MS/MS system's performance over time can contribute to variability. Regular calibration and quality control checks are essential.

Question: My chromatographic peak shape for this compound is poor (e.g., broad, tailing, or split). How can I improve it?

Answer: Poor peak shape can compromise both identification and quantification. Consider these troubleshooting steps:

  • Mobile Phase Composition: The pH and organic modifier of the mobile phase can significantly affect peak shape. Acyl-CoAs are often analyzed using a binary gradient with solvents like acetonitrile (B52724) or methanol and an aqueous component containing a modifier such as ammonium (B1175870) hydroxide.[2]

  • Column Choice: Ensure the chosen LC column is appropriate for the analysis of long-chain acyl-CoAs. A C18 stationary phase is a common choice.[4]

  • Injection Volume and Solvent: Injecting a large volume or using an injection solvent that is much stronger than the initial mobile phase can lead to peak distortion. The dry extract is often re-suspended in a small volume of a methanol:water mixture.[2]

  • System Contamination: Contaminants in the LC system can interact with the analyte and affect peak shape. Flushing the system and column may be necessary. Some methods incorporate a wash step between injections to reduce carryover.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of this compound.

What is the best method for extracting this compound from biological samples?

A common and effective method involves protein precipitation and liquid-liquid extraction. A typical procedure includes homogenization of the tissue or cells in a cold buffer, followed by extraction with a mixture of organic solvents like acetonitrile, isopropanol, and methanol.[2] It is important to perform the extraction on ice to minimize degradation.[2]

Is an internal standard necessary for accurate quantification?

Yes, using an internal standard (IS) is highly recommended for accurate quantification.[5] An IS helps to correct for variations in extraction efficiency, matrix effects, and instrument response.[5] An ideal IS would be a stable isotope-labeled version of this compound (e.g., ¹³C-labeled). If that is not available, a structurally similar long-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used.[2]

What are the typical LC-MS/MS parameters for this compound analysis?

  • Liquid Chromatography: Reversed-phase chromatography with a C18 column is commonly used.[2][4] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium hydroxide) and an organic component (e.g., acetonitrile or methanol with ammonium hydroxide) is typical.[2]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is often employed.[2] Quantification is performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[2][6] This involves monitoring a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions.

How can I ensure the stability of my this compound standards and samples?

Acyl-CoAs are known to be unstable.[1][2] To maintain their integrity:

  • Store stock solutions of standards at -80°C.

  • Prepare working solutions fresh and keep them on ice.

  • For biological samples, flash-freeze them in liquid nitrogen immediately after collection and store them at -80°C until analysis.

  • During sample preparation, always work on ice and minimize the time samples are at room temperature.[2]

  • Reconstitute the final extract in a solvent that promotes stability, such as methanol, and analyze as soon as possible.[1]

Quantitative Data Summary

The following tables summarize typical quantitative parameters reported in the literature for acyl-CoA analysis, which can serve as a benchmark for your experiments.

Table 1: Reported Method Detection and Quantification Limits

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Acyl-CoAs (general)UHPLC-ESI-MS/MS1-5 fmol-[3]
Lipid MediatorsSPE-LC-MS/MS0.01 - 1765 ng/mL0.03 - 5884 ng/mL[4]
CoA and Acetyl-CoAHPLC-UV0.114 pmol-[7]

Table 2: Reported Recovery and Variability

Analyte/MatrixMethodRecovery (%)Intra-assay CV (%)Inter-assay CV (%)Reference
Acyl-CoAs (C2-C20)UHPLC-ESI-MS/MS90 - 111--[3]
Lipid Mediators (Plasma)SPE-LC-MS/MS29 - 134--[4]
[U-¹³C]16-CoA (Muscle)UPLC/MS/MS-56[2]
CoA and Acetyl-CoA (Tissue)HPLC-UV95 - 971 - 3-[7]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from muscle tissue.[2]

  • Weigh approximately 40 mg of frozen tissue and place it in a tube on ice.

  • Add 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) monobasic (KH₂PO₄, pH 4.9).

  • Add 0.5 mL of an ice-cold acetonitrile:2-propanol:methanol (3:1:1) solvent mixture containing the internal standard (e.g., 20 ng of heptadecanoyl-CoA).

  • Homogenize the sample twice on ice using a suitable homogenizer.

  • Vortex the homogenate for 2 minutes, then sonicate for 3 minutes in an ice bath.

  • Centrifuge at 16,000 x g at 4°C for 10 minutes.

  • Collect the supernatant.

  • Re-extract the pellet with the same volume of the organic solvent mixture.

  • Centrifuge again and combine the two supernatants.

  • Dry the combined supernatant under a stream of nitrogen gas.

  • Re-suspend the dry extract in 50 µL of methanol:water (1:1, v/v).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow Figure 1. General Experimental Workflow for this compound Analysis sample Biological Sample (Tissue/Cells) homogenization Homogenization in Buffer with Internal Standard sample->homogenization extraction Liquid-Liquid Extraction (Organic Solvents) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant drying Drying under Nitrogen supernatant->drying reconstitution Reconstitution in Injection Solvent drying->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 analysis LC-MS/MS Analysis centrifugation2->analysis

Caption: General workflow for this compound analysis.

troubleshooting_logic Figure 2. Troubleshooting Logic for Low Signal Intensity start Low/No Signal for this compound check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_lc_params Evaluate LC Parameters start->check_lc_params check_ms_params Verify MS Settings start->check_ms_params sub_sample_prep1 Analyte Degradation? check_sample_prep->sub_sample_prep1 sub_sample_prep2 Inefficient Extraction? check_sample_prep->sub_sample_prep2 sub_lc_params1 Poor Peak Shape? check_lc_params->sub_lc_params1 sub_lc_params2 Co-elution? check_lc_params->sub_lc_params2 sub_ms_params1 Incorrect m/z? check_ms_params->sub_ms_params1 sub_ms_params2 Low Ionization? check_ms_params->sub_ms_params2

Caption: Troubleshooting logic for low signal intensity issues.

References

Addressing and correcting for matrix effects in 16-Hydroxypalmitoyl-CoA LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and correcting for matrix effects during the LC-MS/MS analysis of 16-Hydroxypalmitoyl-CoA.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound, with a focus on identifying and mitigating matrix effects.

Issue 1: Poor reproducibility of this compound signal between samples.

  • Question: My quantitative results for this compound are highly variable across different preparations of the same sample. What could be the cause?

  • Answer: Inconsistent results are often a primary indicator of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of this compound.[1][2][3] This interference can vary from sample to sample, leading to poor reproducibility. It is also crucial to ensure that your sample preparation is consistent and that your instrument is performing optimally.

Issue 2: Lower than expected signal intensity for this compound.

  • Question: The signal for my this compound standard in the sample matrix is significantly lower than in a clean solvent. Why is this happening?

  • Answer: This phenomenon is known as ion suppression, a common type of matrix effect.[4][5] Endogenous components in your biological matrix, such as phospholipids, salts, and other lipids, can co-elute with your analyte and compete for ionization in the mass spectrometer's source, thereby reducing the signal of this compound.[6][7][8]

Issue 3: Inaccurate quantification of this compound.

  • Question: My calculated concentrations of this compound seem incorrect, even when my calibration curve looks good. What could be the issue?

  • Answer: If your calibration standards are prepared in a pure solvent, they do not account for the matrix effects present in your actual samples.[2] This discrepancy can lead to inaccurate quantification. To obtain more reliable results, it is essential to assess and correct for these matrix effects. The gold standard for correction is the use of a stable isotope-labeled internal standard.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][9]

Q2: What are the common sources of matrix effects in the analysis of this compound?

A2: For acyl-CoAs like this compound, which are often extracted from complex biological samples, common sources of matrix effects include:

  • Phospholipids: These are abundant in biological membranes and are notorious for causing ion suppression.[6][11][12]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can interfere with the ionization process.

  • Other Lipids and Endogenous Molecules: The complex nature of biological samples means a wide variety of molecules can co-elute and cause interference.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: The most common method to quantitatively assess matrix effects is the post-extraction addition experiment.[1][13] This involves comparing the signal of a known amount of this compound spiked into an extracted blank matrix sample to the signal of the same amount in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.[14]

Q4: What is the best way to correct for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[9][10][15] A SIL-IS for this compound would have nearly identical chemical and physical properties and would co-elute with the analyte.[16] Therefore, it would experience the same degree of ion suppression or enhancement, allowing for accurate normalization of the signal and reliable quantification.[15]

Q5: Are there other methods to mitigate matrix effects?

A5: Yes, several strategies can be employed to reduce matrix effects:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering components, particularly phospholipids, before LC-MS/MS analysis.[2][6][7][13]

  • Chromatographic Separation: Optimizing your LC method to better separate this compound from matrix components can significantly reduce interference.[2][5]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this is only feasible if the concentration of this compound remains above the instrument's limit of detection.[13]

Quantitative Data Presentation

The following table provides an example of how to present quantitative data from a post-extraction addition experiment to evaluate the matrix effect on this compound in different biological matrices.

Table 1: Example of Matrix Effect Assessment for this compound (100 ng/mL) in Various Matrices.

MatrixPeak Area in Neat Solvent (A)Peak Area in Post-Extraction Spiked Matrix (B)Matrix Effect (%) = (B/A) * 100
Human Plasma1,500,000975,00065.0 (Ion Suppression)
Rat Liver Homogenate1,500,000750,00050.0 (Ion Suppression)
Cell Lysate (HEK293)1,500,0001,200,00080.0 (Ion Suppression)
Urine1,500,0001,575,000105.0 (Slight Ion Enhancement)

Note: Data are hypothetical and for illustrative purposes only. A matrix effect value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[13]

Experimental Protocols

Protocol 1: Assessing Matrix Effects using the Post-Extraction Addition Method

This protocol describes how to quantify the extent of matrix effects on the this compound signal.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase reconstitution solvent at a known concentration (e.g., 100 ng/mL).

    • Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., human plasma without the analyte) through your entire sample preparation workflow (e.g., protein precipitation and/or SPE). The final extract is your blank matrix extract.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as in Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.

  • Calculate the Matrix Effect:

    • Determine the average peak area of this compound from the replicates of Set A (Peak Area_Neat) and Set C (Peak Area_Matrix).

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area_Matrix / Peak Area_Neat) * 100

Protocol 2: Correcting for Matrix Effects Using a Stable Isotope-Labeled Internal Standard (SIL-IS)

This protocol outlines the use of a SIL-IS for accurate quantification of this compound.

  • Internal Standard Selection: Obtain a stable isotope-labeled version of this compound (e.g., this compound-d4).

  • Sample Preparation:

    • Add a known and fixed amount of the SIL-IS to all samples, calibration standards, and quality control (QC) samples at the very beginning of the sample preparation process.

    • Proceed with your established extraction protocol.

  • LC-MS/MS Analysis:

    • Set up the mass spectrometer to monitor at least one MRM (Multiple Reaction Monitoring) transition for both the native this compound and the SIL-IS.

  • Quantification:

    • For each injection, calculate the peak area ratio of the native analyte to the SIL-IS.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in your unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation Neat_Sol Set A: Neat Solution (Analyte in Solvent) LCMS LC-MS/MS Analysis Neat_Sol->LCMS Blank_Matrix Blank Matrix Extract_Blank Extract Blank Matrix Blank_Matrix->Extract_Blank Extraction Post_Spike Set C: Post-Spike (Analyte in Extracted Matrix) Extract_Blank->Post_Spike Spike Analyte Post_Spike->LCMS Calc Calculate Matrix Effect (Area C / Area A) * 100 LCMS->Calc

Caption: Workflow for assessing matrix effects using the post-extraction addition method.

correction_pathway Analyte This compound (Analyte) Ion_Source MS Ion Source Analyte->Ion_Source SIL_IS This compound-d4 (SIL-IS) SIL_IS->Ion_Source Matrix Matrix Components (e.g., Phospholipids) Matrix->Ion_Source Ion Suppression Detector MS Detector Ion_Source->Detector Ratio Peak Area Ratio (Analyte / SIL-IS) Detector->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Principle of matrix effect correction using a stable isotope-labeled internal standard.

troubleshooting_workflow Start Inconsistent or Inaccurate Quantitative Results Check_System Verify LC-MS/MS System Performance Start->Check_System Assess_ME Assess Matrix Effect (Post-Extraction Addition) Check_System->Assess_ME ME_Present Matrix Effect > ±15%? Assess_ME->ME_Present No_ME Matrix Effect Not Significant. Investigate Other Causes. ME_Present->No_ME No Implement_IS Implement Stable Isotope-Labeled Internal Standard (Gold Standard) ME_Present->Implement_IS Yes Optimize_Sample_Prep Optimize Sample Preparation (e.g., SPE, LLE) Implement_IS->Optimize_Sample_Prep Revalidate Re-evaluate and Validate Method Implement_IS->Revalidate Optimize_Chromo Optimize Chromatography Optimize_Sample_Prep->Optimize_Chromo Optimize_Chromo->Revalidate

Caption: Troubleshooting workflow for addressing matrix effects in LC-MS/MS analysis.

References

Methods for enrichment of 16-Hydroxypalmitoyl-CoA from complex lipid extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the successful enrichment of 16-Hydroxypalmitoyl-CoA from complex lipid extracts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the enrichment process.

Q1: Why is the recovery of my this compound consistently low?

A1: Low recovery is a common issue stemming from several factors:

  • Sample Degradation: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical hydrolysis. Ensure samples are processed quickly on ice and that tissues are freeze-clamped immediately upon collection to halt metabolic activity.[1] Store samples at -80°C until extraction.

  • Inefficient Extraction: The choice of solvent is critical. Methods using a combination of acidic buffers and organic solvents like acetonitrile (B52724) and isopropanol (B130326) have shown high extraction efficiency.[2][3] A two-step extraction, first with organic solvents and then with a phosphate (B84403) buffer, can improve recoveries.[4]

  • Poor SPE Binding or Elution: The solid-phase extraction (SPE) step may be inefficient. Ensure the SPE column is properly conditioned before loading the sample. The pH of the loading buffer is crucial for retaining the negatively charged CoA molecule on an anion exchange column. Elution may be incomplete; try using a stronger elution solvent or increasing the elution volume.

  • Adsorption to Surfaces: Long-chain acyl-CoAs can adsorb to plasticware. Use low-adhesion polypropylene (B1209903) tubes and pipette tips wherever possible.

Q2: My final extract contains significant impurities that interfere with downstream analysis. How can I improve purity?

A2: Purity can be enhanced by optimizing the extraction and purification steps:

  • Solid-Phase Extraction (SPE): This is the most critical step for purification. Using a weak anion exchange SPE column is effective for separating acyl-CoAs from other lipids and contaminants.[3] A multi-step wash protocol after sample loading can remove non-specifically bound molecules before eluting the target compound.

  • Solvent Partitioning: Before SPE, a liquid-liquid extraction can help remove highly nonpolar lipids. However, due to the amphipathic nature of this compound, this must be carefully optimized to avoid losing the target molecule to the organic phase.

  • HPLC Fractionation: For the highest purity, the eluate from the SPE column can be further fractionated using reverse-phase high-performance liquid chromatography (RP-HPLC).[1] Fractions corresponding to the retention time of this compound can then be collected.

Q3: I am seeing evidence of sample degradation (e.g., free Coenzyme A or 16-Hydroxypalmitic acid) in my final analysis. What is causing this?

A3: Degradation is often due to pH instability or enzymatic activity.

  • pH Control: The thioester bond in acyl-CoAs is prone to hydrolysis, especially at alkaline pH. Maintain an acidic to neutral pH (around 4.5-6.7) throughout the extraction and purification process to ensure stability.[2][4]

  • Enzyme Inhibition: Endogenous thioesterases in the initial tissue homogenate can rapidly cleave the acyl-CoA. Performing the homogenization and extraction steps with ice-cold reagents and working quickly helps to minimize enzymatic activity. The addition of organic solvents like acetonitrile early in the process also helps to precipitate and inactivate proteins, including degradative enzymes.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting long-chain acyl-CoAs from tissues?

A1: A widely successful approach involves tissue homogenization in an acidic buffer, followed by protein precipitation and lipid extraction with organic solvents (e.g., acetonitrile/isopropanol).[2][4] This initial crude extract is then purified and concentrated using solid-phase extraction (SPE), typically with a weak anion exchange or a reverse-phase (C18) sorbent.[1][2] This combination ensures high recovery and purity.

Q2: How should I store my biological samples to ensure the stability of this compound?

A2: To prevent degradation, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[3] For lipid extracts containing the enriched compound, storage under an inert gas (like nitrogen or argon) at -80°C is recommended to prevent both hydrolysis and oxidation.

Q3: Which analytical technique is best for quantifying this compound after enrichment?

A3: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for both identification and quantification.[5][6] This technique offers high sensitivity and specificity, allowing for the accurate measurement of this compound even in low concentrations and distinguishing it from other similar lipid species.[6] UV detection at 260 nm via HPLC is also possible, as the CoA moiety contains an adenine (B156593) group that absorbs light at this wavelength.[2]

Q4: Can I use an affinity chromatography-based method for enrichment?

A4: Yes, affinity chromatography is a powerful technique for purifying coenzyme-dependent molecules.[7] For this compound, a column could be prepared by immobilizing a specific antibody that recognizes the 16-hydroxy-palmitoyl group or a protein that naturally binds long-chain acyl-CoAs. The extract would be passed through the column, the target molecule would bind specifically, and after washing away impurities, it could be eluted with a change in pH or by using a competing molecule.[8] While highly specific, this method requires the availability of a suitable ligand for immobilization.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs is highly dependent on the matrix and the specific protocol used. The table below summarizes reported recovery efficiencies for relevant methodologies.

MethodAnalyte/MatrixReported Recovery (%)Reference
Solvent Extraction & SPE (Oligonucleotide Column)Various Long-Chain Acyl-CoAs / Rat Tissues70 - 80[2]
Solvent ExtractionRadiolabeled Acyl-CoAs / Rat Liver93 - 104[4]
SPE (2-(2-pyridyl)ethyl-silica)Radiolabeled Acyl-CoAs / Rat Liver83 - 90[4]
Solid-Phase ExtractionAromatic CoA Estersup to 80[9]

Experimental Protocols

Protocol 1: Enrichment via Solvent Extraction and Solid-Phase Extraction (SPE)

This protocol is a robust method adapted from established procedures for isolating long-chain acyl-CoAs from tissue samples.[2][3][4]

Materials:

  • Frozen tissue sample (~100 mg)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Weak anion exchange (WAX) SPE columns

  • SPE Conditioning Solvent: Methanol (B129727)

  • SPE Equilibration Solvent: 100 mM KH2PO4 buffer, pH 4.9

  • SPE Wash Solvent: 2% Formic Acid in water

  • SPE Elution Solvent: 5% Ammonium Hydroxide (NH4OH) in Methanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer on ice, add ~100 mg of frozen tissue to 2 mL of ice-cold KH2PO4 buffer containing a known amount of internal standard.

    • Homogenize thoroughly until no visible tissue fragments remain.

  • Solvent Extraction:

    • Transfer the homogenate to a glass tube. Add 5 mL of acetonitrile and vortex vigorously for 1 minute to precipitate proteins.

    • Add 2.5 mL of isopropanol and vortex again for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the precipitated protein and tissue debris.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition a WAX SPE column by passing 2 mL of methanol, followed by 2 mL of water.

    • Column Equilibration: Equilibrate the column by passing 2 mL of the KH2PO4 buffer (pH 4.9).

    • Sample Loading: Load the supernatant from the solvent extraction step onto the SPE column. Allow it to pass through slowly (e.g., 1 drop per second).

    • Column Wash: Wash the column with 2 mL of 2% formic acid to remove unbound impurities.

    • Elution: Elute the bound acyl-CoAs with 1.5 mL of 5% NH4OH in methanol into a clean collection tube.

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried extract in a small, known volume of an appropriate solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Analysis TISSUE 1. Tissue Homogenization (100mg tissue in pH 4.9 buffer) EXT 2. Solvent Extraction (Acetonitrile/Isopropanol) TISSUE->EXT CENT 3. Centrifugation (3,000 x g, 10 min) EXT->CENT SUP 4. Collect Supernatant CENT->SUP LOAD 5. Load Supernatant onto WAX Column SUP->LOAD WASH 6. Wash Column (2% Formic Acid) LOAD->WASH ELUTE 7. Elute Acyl-CoAs (5% NH4OH in Methanol) WASH->ELUTE DRY 8. Dry Eluate (Nitrogen Stream) ELUTE->DRY RECON 9. Reconstitute DRY->RECON LCMS 10. LC-MS/MS Analysis RECON->LCMS

Caption: Workflow for the enrichment of this compound.

Biological Context: De Novo Ceramide Synthesis Pathway

This compound is a hydroxylated form of Palmitoyl-CoA, a key substrate in the de novo synthesis of ceramides (B1148491) and other sphingolipids. Understanding this pathway provides crucial biological context.[10][11][12]

G PALM Palmitoyl-CoA SPT SPT PALM->SPT SER Serine SER->SPT KDS 3-Ketodihydrosphingosine KDHR KDHR KDS->KDHR DHS Dihydrosphingosine (Sphinganine) CERS CerS DHS->CERS DHC Dihydroceramides DES1 DES1 DHC->DES1 CER Ceramides SPT->KDS + CO2, CoA KDHR->DHS NADPH -> NADP+ CERS->DHC + Acyl-CoA DES1->CER

Caption: De novo ceramide synthesis pathway highlighting precursor roles.

References

Technical Support Center: Chromatographic Separation of 16-Hydroxypalmitoyl-CoA and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of 16-Hydroxypalmitoyl-CoA from its isomers.

Troubleshooting Guide

Users encountering issues with the separation of this compound and its isomers can refer to the following guide for potential causes and solutions.

Issue 1: Poor or No Chromatographic Resolution of Isomers

  • Possible Cause: Inadequate chromatographic conditions for separating structurally similar isomers. Positional isomers of hydroxypalmitoyl-CoA (e.g., 2-hydroxy, 3-hydroxy, 16-hydroxy) have very similar physicochemical properties.

  • Recommended Solution:

    • Optimize Mobile Phase: Employ ion-pairing reversed-phase chromatography. The use of ion-pairing agents can enhance the resolution of these anionic analytes.

    • Gradient Optimization: A shallow and extended gradient profile can improve the separation of closely eluting isomers.

    • Column Selection: Utilize a high-resolution column, such as a sub-2 µm particle size C18 column, to maximize peak efficiency.

    • Consider Derivatization: If co-elution persists, consider derivatization of the hydroxyl group of the corresponding free fatty acids prior to LC-MS analysis to create species with more distinct fragmentation patterns for mass spectrometric differentiation.[1]

Issue 2: Low Signal Intensity or Peak Tailing

  • Possible Cause: Analyte degradation, interaction with the chromatographic system, or ion suppression.

  • Recommended Solution:

    • Sample Stability: Acyl-CoAs are susceptible to hydrolysis. Ensure samples are kept at low temperatures and analyzed promptly after preparation.

    • Metal Chelation: The phosphate (B84403) groups of Coenzyme A can interact with metal ions in the HPLC system, leading to peak tailing. The addition of a small amount of a chelating agent like EDTA to the mobile phase can mitigate this issue.

    • Ion-Pairing Agent Concentration: Optimize the concentration of the ion-pairing agent. Too high a concentration can lead to ion suppression in the mass spectrometer, while too low a concentration may not provide adequate retention and peak shape.

Issue 3: Inconsistent Retention Times

  • Possible Cause: Lack of column equilibration, changes in mobile phase composition, or column degradation.

  • Recommended Solution:

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.

    • Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure accurate composition.

    • Column Washing: Implement a robust column washing procedure after each analytical batch to remove any strongly retained matrix components.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that I need to separate?

A1: The most common isomers are positional isomers, where the hydroxyl group is located at different positions on the palmitoyl (B13399708) chain. These include 2-hydroxypalmitoyl-CoA, 3-hydroxypalmitoyl-CoA, and the terminal this compound.

Q2: What is the recommended chromatographic mode for separating these isomers?

A2: Ion-pairing reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most suitable technique. This method uses an ion-pairing agent in the mobile phase to interact with the negatively charged phosphate groups of the Coenzyme A moiety, allowing for separation on a C18 or similar reversed-phase column.

Q3: Can I differentiate the isomers by mass spectrometry if they co-elute?

A3: While challenging, it is possible to differentiate co-eluting isomers using tandem mass spectrometry (MS/MS). The fragmentation patterns of the different positional isomers can vary, although they may share common fragment ions.[1] However, chromatographic separation is highly recommended for accurate quantification. Derivatization of the corresponding free fatty acids can yield more distinct product ion spectra for each isomer.[1]

Q4: What are the critical parameters for sample preparation?

A4: Due to the instability of acyl-CoAs, rapid quenching of enzymatic activity and extraction at low temperatures are crucial. A common method involves protein precipitation with a cold organic solvent.

Q5: Are there any alternatives to ion-pairing chromatography?

A5: While ion-pairing is the most common approach, hydrophilic interaction liquid chromatography (HILIC) could potentially be explored, although it is less conventional for long-chain acyl-CoAs.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Acyl-CoA Analysis

ParameterMethod 1: IP-RP-HPLCMethod 2: General RP-HPLC
Column C18, 2.1 x 100 mm, 1.8 µmC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium (B1175870) Acetate (B1210297) in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Ion-Pairing Agent Ammonium AcetateNone
Gradient 5-95% B over 20 min10-90% B over 15 min
Flow Rate 0.3 mL/min1.0 mL/min
Column Temp. 40 °C35 °C

Experimental Protocols

Protocol 1: Suggested Ion-Pairing Reversed-Phase HPLC-MS/MS Method for the Separation of this compound and its Isomers

This protocol is a synthesized method based on established principles for acyl-CoA analysis and is intended as a starting point for method development.

1. Sample Preparation (from cell culture)

  • Aspirate cell culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 80:20 (v/v) methanol/water to the culture dish.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system capable of high-pressure gradients.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B (linear gradient)

    • 20-25 min: 95% B

    • 25-25.1 min: 95% to 5% B

    • 25.1-30 min: 5% B (equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Analysis: Monitor for the precursor ion of hydroxypalmitoyl-CoA and its characteristic product ions. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.[2][3]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Cell_Harvest Cell Harvesting & Washing Lysis Cell Lysis (Cold Methanol/Water) Cell_Harvest->Lysis Extraction Centrifugation & Supernatant Collection Lysis->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection Injection onto UPLC/HPLC Reconstitution->Injection Separation Chromatographic Separation (IP-RP-HPLC) Injection->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the analysis of this compound isomers.

Troubleshooting_Logic Start Poor Isomer Resolution C1 Optimize Mobile Phase? Start->C1 S1 Adjust Ion-Pair Agent Concentration C1->S1 Yes S1_2 Modify Organic Solvent C1->S1_2 Yes C2 Optimize Gradient? C1->C2 No S1->C2 S1_2->C2 S2 Use Shallower Gradient C2->S2 Yes C3 Change Column? C2->C3 No S2->C3 S3 Use Higher Resolution Column (e.g., <2 µm) C3->S3 Yes C4 Consider Derivatization? C3->C4 No S3->C4 S4 Derivatize Free Fatty Acids for MS/MS Differentiation C4->S4 Yes End Resolution Improved C4->End No S4->End

Caption: Troubleshooting logic for poor isomer resolution in chromatographic separation.

References

Minimizing ion suppression effects for accurate 16-Hydroxypalmitoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of 16-Hydroxypalmitoyl-CoA. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in LC-MS/MS analysis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the quantification of this compound, with a focus on identifying and mitigating ion suppression effects.

Q1: My signal intensity for this compound is low and inconsistent. What are the likely causes?

A1: Low and variable signal intensity for this compound is often a primary indicator of ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[1][2]

Troubleshooting Steps:

  • Evaluate Matrix Effects: The first step is to confirm that ion suppression is indeed the issue. A post-column infusion experiment is a definitive way to identify regions in your chromatogram where ion suppression is occurring.[3]

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[4] Consider improving your sample cleanup protocol.

  • Refine Chromatographic Separation: If interfering compounds co-elute with this compound, optimizing your LC method can resolve the analyte from these suppressive species.

  • Utilize an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting ion suppression. If a SIL-IS for this compound is unavailable, a structurally similar surrogate standard, such as an odd-chain acyl-CoA, should be used.[5]

Q2: How can I determine if my sample preparation method is effective at removing matrix interferences?

A2: The effectiveness of a sample preparation method can be evaluated by comparing the matrix effect of samples processed with different techniques. The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration.[4]

Quantitative Comparison of Sample Preparation Techniques for Long-Chain Acyl-CoAs:

Sample Preparation TechniqueTypical Recovery RateRelative Ion SuppressionKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) > 90%HighSimple, fast, and inexpensive.Ineffective at removing phospholipids (B1166683) and salts, leading to significant ion suppression.
Liquid-Liquid Extraction (LLE) 60-105%ModerateCan be highly selective and provide clean extracts.[6]Can be labor-intensive, may have lower recovery for certain analytes, and uses large volumes of organic solvents.[7]
Solid-Phase Extraction (SPE) 80-95%LowHighly effective at removing a wide range of interferences, leading to cleaner extracts and reduced ion suppression.[7]Can be more time-consuming and expensive than PPT. Method development may be required.

Q3: What is the best choice for an internal standard for this compound quantification?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C₁₆-16-Hydroxypalmitoyl-CoA. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression.[8] This allows for accurate correction of signal variability.

If a dedicated SIL-IS for this compound is not commercially available, a suitable surrogate internal standard should be used. An excellent choice is an odd-chain long-chain acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA) .[5][9] This compound is structurally similar to palmitoyl-CoA and is not naturally abundant in most biological systems, minimizing interference from endogenous species.

Q4: Can changing my HPLC/UPLC column improve my results?

A4: Yes, optimizing chromatographic separation is a powerful strategy to mitigate ion suppression. By resolving this compound from co-eluting matrix components, the competition for ionization is reduced.

Comparison of Chromatographic Approaches:

ParameterHPLCUPLC/UHPLCImpact on Ion Suppression
Particle Size 3-5 µm< 2 µmUPLC provides significantly higher peak resolution, which can separate the analyte from interfering matrix components more effectively, thus reducing ion suppression.
Peak Width BroaderNarrowerNarrower peaks from UPLC lead to less time for co-elution with interfering compounds.

Column Chemistry Comparison:

Column ChemistryPrincipleSelectivity for Acyl-CoAs
C18 (Reversed-Phase) Separation based on hydrophobicity.Good retention and separation of long-chain acyl-CoAs based on chain length and saturation.[10]
Phenyl-Hexyl Offers alternative selectivity through pi-pi interactions with aromatic rings.Can provide different elution orders and improved resolution for certain analytes compared to C18, potentially separating them from interfering species.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to identify and minimize ion suppression.

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This experiment helps visualize the regions of a chromatogram where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece connector

  • Standard solution of this compound (or a surrogate)

  • Blank matrix extract (e.g., plasma extract prepared by your method)

  • Mobile phase

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee-piece.

    • Connect the syringe pump containing the analyte standard to the second inlet of the tee-piece.

    • Connect the outlet of the tee-piece to the MS ion source.

  • Analyte Infusion:

    • Begin infusing the standard solution of this compound at a low, constant flow rate (e.g., 10 µL/min).

    • Monitor the signal of the analyte using the mass spectrometer in MRM mode. You should observe a stable baseline signal.

  • Blank Matrix Injection:

    • Inject a blank matrix extract onto the LC column and start the chromatographic gradient.

  • Data Analysis:

    • Monitor the signal of the infused analyte throughout the chromatographic run.

    • Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.

Protocol 2: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA Extraction

This protocol provides a general procedure for cleaning up biological samples to reduce matrix effects.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Internal standard solution (e.g., Heptadecanoyl-CoA)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Isopropanol (IPA)

  • Aqueous buffer (e.g., ammonium (B1175870) acetate)

  • Elution solvent (e.g., ACN/IPA with formic acid)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw the biological sample on ice.

    • Spike the sample with the internal standard.

    • Precipitate proteins by adding a 3-fold excess of cold ACN, vortex, and centrifuge.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1-2 mL of MeOH, followed by 1-2 mL of water.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 1-2 mL of 5% MeOH in water) to remove polar interferences like salts.

  • Elution:

    • Elute the this compound and other acyl-CoAs with an appropriate organic solvent (e.g., 1-2 mL of 80:20 ACN:IPA with 0.1% formic acid).

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable injection solvent (e.g., 100 µL of 50:50 ACN:water).

Visualizations

Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow start Low/Inconsistent Signal for this compound check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Detected check_suppression->suppression_present Yes no_suppression No Significant Ion Suppression check_suppression->no_suppression No optimize_sample_prep Optimize Sample Preparation (e.g., SPE vs. LLE) suppression_present->optimize_sample_prep other_issues Investigate Other Issues (e.g., instrument sensitivity, standard degradation) no_suppression->other_issues optimize_chromatography Optimize Chromatography (e.g., UPLC, different column) optimize_sample_prep->optimize_chromatography use_is Implement Stable Isotope-Labeled or Surrogate Internal Standard optimize_chromatography->use_is re_evaluate Re-evaluate Signal Intensity & Reproducibility use_is->re_evaluate re_evaluate->optimize_sample_prep Not Improved issue_resolved Issue Resolved re_evaluate->issue_resolved Improved

Caption: A logical workflow for troubleshooting low and inconsistent signals in this compound quantification.

Experimental Workflow for Minimizing Ion Suppression

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Plasma, Tissue) add_is Spike with Internal Standard sample->add_is extract Extraction (PPT, LLE, or SPE) add_is->extract cleanup Sample Cleanup (e.g., SPE Wash) extract->cleanup concentrate Dry Down & Reconstitute cleanup->concentrate inject Inject Sample concentrate->inject separate Chromatographic Separation (UPLC) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify against Calibration Curve calculate->quantify

Caption: A streamlined experimental workflow for the quantification of this compound, emphasizing steps to minimize ion suppression.

References

Validation & Comparative

In Vitro Validation of 16-Hydroxypalmitoyl-CoA's Enzymatic Substrate Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic substrate specificity of 16-Hydroxypalmitoyl-CoA against other alternative acyl-CoAs. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways and experimental workflows.

Comparative Analysis of Enzymatic Activity

The presence of a hydroxyl group on the omega carbon of the palmitoyl (B13399708) chain of this compound significantly influences its interaction with various enzymes compared to its non-hydroxylated counterpart, palmitoyl-CoA. This difference in substrate specificity is critical in directing this compound towards specific metabolic pathways, such as the biosynthesis of suberin in plants and potentially the formation of specialized sphingolipids.

While direct comparative kinetic data for this compound across a wide range of enzymes is limited in publicly available literature, existing studies on related hydroxylated fatty acyl-CoAs and pathway analyses allow for a comparative assessment.

Table 1: Comparative Substrate Preference of Key Enzyme Families for this compound and Alternative Acyl-CoAs

Enzyme ClassEnzyme ExamplePreferred Substrate(s)Comparative Performance of this compoundPutative Role
Acyl-CoA Synthetases (LACS) Arabidopsis LACS4Oleic acid (18:1)Activity is likely reduced compared to non-hydroxylated counterparts. A study on the closely related ricinoleic acid (18:1-OH) showed a near 50% reduction in activity for Arabidopsis LACS4 compared to oleic acid.[1]Activation of 16-hydroxypalmitic acid to this compound for entry into metabolic pathways.
Glycerol-3-phosphate Acyltransferases (GPAT) Arabidopsis GPAT5C20-C24 ω-oxidized acyl-CoAsThis compound is a known substrate, indicating a preference for ω-oxidized acyl-CoAs in the context of suberin biosynthesis.Esterification onto glycerol-3-phosphate, a key step in the formation of the suberin polymer.
Hydroxycinnamoyl-CoA:ω-hydroxyacid O-hydroxycinnamoyltransferase (HHT) Arabidopsis At5g41040Feruloyl-CoA and 16-hydroxypalmitic acid16-hydroxypalmitic acid (the precursor to this compound) is a preferred acceptor substrate for this enzyme, which then transfers a feruloyl group to it.Cross-linking of aliphatic and aromatic domains in suberin biosynthesis.
Ceramide Synthases (CerS) Human CerS3Very-long-chain fatty acyl-CoAs (up to C26)Implied substrate. The absence of CerS3 in mice leads to a complete loss of ω-hydroxy ceramides, suggesting it is the key enzyme for utilizing ω-hydroxylated fatty acyl-CoAs.[2]Synthesis of ω-hydroxy ceramides, a class of sphingolipids crucial for epidermal barrier function.[2]

Experimental Protocols

The in vitro validation of this compound's enzymatic substrate specificity typically involves heterologous expression of the target enzyme, followed by activity assays with various acyl-CoA substrates. The quantification of reaction products is commonly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: General In Vitro Enzyme Activity Assay for Acyl-CoA Utilizing Enzymes

This protocol can be adapted for various enzyme classes such as acyltransferases and synthetases.

1. Enzyme Preparation:

  • Clone the coding sequence of the enzyme of interest into an appropriate expression vector (e.g., pET vector for E. coli expression).
  • Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).
  • Induce protein expression (e.g., with IPTG) and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
  • Verify protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford or BCA).

2. Reaction Mixture Setup:

  • Prepare a reaction buffer specific to the enzyme being assayed. A general buffer could be 50 mM HEPES, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT.
  • Prepare stock solutions of this compound and other acyl-CoA substrates (e.g., palmitoyl-CoA, stearoyl-CoA) of known concentrations.
  • For acyltransferases, include the necessary acceptor substrate (e.g., glycerol-3-phosphate, sphingosine).
  • For acyl-CoA synthetases, include ATP and Coenzyme A.

3. Enzymatic Reaction:

  • In a microcentrifuge tube, combine the reaction buffer, acceptor substrate (if applicable), and the acyl-CoA substrate.
  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
  • Initiate the reaction by adding the purified enzyme.
  • Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
  • Terminate the reaction by adding an equal volume of ice-cold stop solution (e.g., acetonitrile (B52724) or methanol).

4. Sample Preparation for LC-MS/MS:

  • Centrifuge the terminated reaction mixture to pellet the precipitated protein.
  • Transfer the supernatant to a new tube for analysis.
  • If necessary, perform solid-phase extraction (SPE) for sample cleanup and concentration.

5. LC-MS/MS Analysis:

  • Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer.
  • Employ a C18 reversed-phase column for the separation of acyl-CoAs and their products.
  • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect and quantify the substrate and product of interest based on their unique precursor and product ion masses.

6. Data Analysis:

  • Quantify the amount of product formed by comparing the peak area to a standard curve of the pure product.
  • Calculate the specific activity of the enzyme (e.g., in nmol/min/mg of protein).
  • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the acyl-CoA substrate and fit the data to the Michaelis-Menten equation.

Signaling Pathways and Experimental Workflows

Suberin Biosynthesis Pathway

This compound is a key intermediate in the biosynthesis of the aliphatic domain of suberin, a complex polyester (B1180765) found in the cell walls of certain plant tissues. The pathway involves the hydroxylation of palmitic acid, its activation to a CoA ester, and subsequent incorporation into the growing suberin polymer.

Suberin_Biosynthesis Palmitic Acid Palmitic Acid CYP86A1 (Omega-hydroxylase) CYP86A1 (Omega-hydroxylase) Palmitic Acid->CYP86A1 (Omega-hydroxylase) Hydroxylation 16-Hydroxypalmitic Acid 16-Hydroxypalmitic Acid CYP86A1 (Omega-hydroxylase)->16-Hydroxypalmitic Acid LACS (Long-chain Acyl-CoA Synthetase) LACS (Long-chain Acyl-CoA Synthetase) 16-Hydroxypalmitic Acid->LACS (Long-chain Acyl-CoA Synthetase) CoA Activation This compound This compound LACS (Long-chain Acyl-CoA Synthetase)->this compound GPAT (Glycerol-3-phosphate Acyltransferase) GPAT (Glycerol-3-phosphate Acyltransferase) This compound->GPAT (Glycerol-3-phosphate Acyltransferase) Esterification HHT (Hydroxycinnamoyl-CoA Acyltransferase) HHT (Hydroxycinnamoyl-CoA Acyltransferase) This compound->HHT (Hydroxycinnamoyl-CoA Acyltransferase) Acyl Acceptor Monoacylglycerol Intermediate Monoacylglycerol Intermediate GPAT (Glycerol-3-phosphate Acyltransferase)->Monoacylglycerol Intermediate Suberin Polymer Suberin Polymer Monoacylglycerol Intermediate->Suberin Polymer Polymerization Feruloyl-16-hydroxypalmitate Feruloyl-16-hydroxypalmitate HHT (Hydroxycinnamoyl-CoA Acyltransferase)->Feruloyl-16-hydroxypalmitate Feruloyl-16-hydroxypalmitate->Suberin Polymer Incorporation

Caption: Biosynthetic pathway of the aliphatic domain of suberin highlighting the role of this compound.

Potential Role in Sphingolipid Metabolism

The synthesis of ω-hydroxy ceramides, essential for skin barrier function, is dependent on Ceramide Synthase 3 (CerS3).[2] This suggests that this compound could be a substrate for CerS3, leading to the formation of a specific class of ceramides.

Sphingolipid_Metabolism This compound This compound CerS3 (Ceramide Synthase 3) CerS3 (Ceramide Synthase 3) This compound->CerS3 (Ceramide Synthase 3) Serine Serine SPT (Serine Palmitoyltransferase) SPT (Serine Palmitoyltransferase) Serine->SPT (Serine Palmitoyltransferase) 3-Ketosphinganine 3-Ketosphinganine SPT (Serine Palmitoyltransferase)->3-Ketosphinganine Reductase Reductase 3-Ketosphinganine->Reductase Sphinganine Sphinganine Reductase->Sphinganine Sphinganine->CerS3 (Ceramide Synthase 3) 16-Hydroxy-dihydroceramide 16-Hydroxy-dihydroceramide CerS3 (Ceramide Synthase 3)->16-Hydroxy-dihydroceramide Desaturase Desaturase 16-Hydroxy-dihydroceramide->Desaturase 16-Hydroxy-ceramide 16-Hydroxy-ceramide Desaturase->16-Hydroxy-ceramide Complex Sphingolipids Complex Sphingolipids 16-Hydroxy-ceramide->Complex Sphingolipids Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Enzyme Expression & Purification Enzyme Expression & Purification Reaction Setup Reaction Setup with 16-OH-Palmitoyl-CoA or Palmitoyl-CoA Enzyme Expression & Purification->Reaction Setup Substrate Synthesis & Quantification Substrate Synthesis & Quantification Substrate Synthesis & Quantification->Reaction Setup Incubation Incubation Reaction Setup->Incubation Reaction Termination Reaction Termination Incubation->Reaction Termination LC-MS/MS Quantification LC-MS/MS Quantification of Product Reaction Termination->LC-MS/MS Quantification Data Analysis Kinetic Parameter Calculation (Km, Vmax) LC-MS/MS Quantification->Data Analysis Comparative Analysis Comparative Analysis Data Analysis->Comparative Analysis

References

A Comparative Analysis of 16-Hydroxypalmitoyl-CoA Levels: Bridging a Gap in Disease Biomarker Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of 16-Hydroxypalmitoyl-CoA's metabolic significance and the methodologies for its quantification reveals a critical knowledge gap in direct comparative levels between healthy and diseased tissues. While its role in fatty acid ω-oxidation suggests a potential link to various metabolic and genetic disorders, quantitative data remains largely uncharted territory for researchers, scientists, and drug development professionals.

Currently, the scientific literature does not provide specific quantitative data comparing the concentrations of this compound in healthy versus diseased human tissues. This guide, therefore, serves a dual purpose: to summarize the existing knowledge on the metabolic relevance of this compound and the methods for its analysis, and to highlight the pressing need for research to fill this data void. Such data could unveil novel biomarkers and therapeutic targets for a range of diseases characterized by aberrant fatty acid metabolism.

Quantitative Data on this compound Levels

As of this review, no studies have been identified that present a direct comparative analysis of this compound concentrations in healthy versus diseased human tissues. The following table is presented as a template for future research in this critical area. The diseases listed are those in which altered fatty acid ω-oxidation is implicated, making this compound a metabolite of significant interest.

TissueDisease StateThis compound Concentration (Healthy)This compound Concentration (Diseased)Fold ChangeReference
LiverNonalcoholic Fatty Liver Disease (NAFLD)/Nonalcoholic Steatohepatitis (NASH)Data not availableData not available--
KidneyDiabetic NephropathyData not availableData not available--
BrainPeroxisomal Biogenesis Disorders (e.g., Zellweger Syndrome)Data not availableData not available--
FibroblastsX-linked AdrenoleukodystrophyData not availableData not available--

The Metabolic Role of this compound in Health and Disease

This compound is a key intermediate in the ω-oxidation pathway of fatty acids. This pathway serves as an alternative to the primary β-oxidation pathway, particularly for medium-chain fatty acids, and becomes crucial when β-oxidation is defective. The ω-oxidation pathway involves the hydroxylation of the terminal methyl group (ω-carbon) of a fatty acid, followed by successive oxidations to a dicarboxylic acid.

In healthy individuals, ω-oxidation is generally a minor pathway. However, its activity can be induced under certain physiological conditions, such as fasting or a high-fat diet. In several pathological states, the flux through the ω-oxidation pathway is significantly altered.

  • Peroxisomal Biogenesis Disorders (PBDs) and X-linked Adrenoleukodystrophy (X-ALD): In these genetic disorders, defects in peroxisomal function lead to the accumulation of very-long-chain fatty acids. This can result in an upregulation of the ω-oxidation pathway as a compensatory mechanism to metabolize the excess fatty acids.

  • Diabetic Nephropathy: Altered fatty acid metabolism is a hallmark of diabetic kidney disease. Studies on acylcarnitine profiles in diabetic nephropathy suggest that there are perturbations in fatty acid oxidation, which may involve the ω-oxidation pathway.

  • Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH): The progression of NAFLD is associated with significant changes in lipid metabolism. While research has focused on other lipid species, the role of ω-oxidation and its intermediates like this compound is an area of growing interest.

Experimental Protocols

The quantification of this compound and other acyl-CoAs in biological tissues is a methodologically challenging task due to their low abundance and chemical instability. The most common and sensitive method for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Acyl-CoAs by LC-MS/MS

  • Tissue Homogenization:

    • Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.

    • Homogenize the frozen tissue in a cold extraction solvent (e.g., acetonitrile/methanol/water mixture) containing internal standards (isotopically labeled acyl-CoAs).

  • Extraction of Acyl-CoAs:

    • Centrifuge the homogenate at a high speed at 4°C to pellet proteins and other cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

    • Perform a solid-phase extraction (SPE) for further purification and concentration of the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Separate the extracted acyl-CoAs using a C18 reversed-phase liquid chromatography column.

    • Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for each acyl-CoA, including this compound, are used for identification and quantification.

  • Data Analysis:

    • Construct calibration curves using known concentrations of acyl-CoA standards.

    • Calculate the concentration of this compound in the tissue samples by comparing their peak areas to those of the internal standards and the calibration curve.

Visualizing the Metabolic Context

Signaling Pathways and Experimental Workflows

To better understand the role of this compound, it is essential to visualize its position within metabolic pathways and the workflow for its analysis.

Fatty_Acid_Omega_Oxidation Palmitoyl_CoA Palmitoyl-CoA Hydroxypalmitoyl_CoA This compound Palmitoyl_CoA->Hydroxypalmitoyl_CoA Cytochrome P450 NADPH, O2 Aldehyde 16-Oxopalmitoyl-CoA Hydroxypalmitoyl_CoA->Aldehyde Alcohol Dehydrogenase NAD+ Hexadecanedioyl_CoA Hexadecanedioyl-CoA Aldehyde->Hexadecanedioyl_CoA Aldehyde Dehydrogenase NAD+ Beta_Oxidation β-Oxidation Hexadecanedioyl_CoA->Beta_Oxidation Further Metabolism

Fatty Acid ω-Oxidation Pathway

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Tissue Tissue Sample (Healthy or Diseased) Homogenization Homogenization (with Internal Standards) Tissue->Homogenization Extraction Acyl-CoA Extraction (SPE) Homogenization->Extraction LC_MSMS LC-MS/MS Analysis (MRM) Extraction->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis Comparison Comparative Analysis of This compound Levels Data_Analysis->Comparison

Workflow for Acyl-CoA Quantification

Comparative Phenotypic Analysis of Mouse Models for Altered 16-Hydroxypalmitoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a mouse model with deficient synthesis of 16-hydroxypalmitoyl-CoA, a critical intermediate in fatty acid metabolism. The primary focus is on the Cyp4f14 knockout mouse, the murine ortholog of human CYP4F2, a key enzyme responsible for the ω-hydroxylation of fatty acids like palmitic acid. Understanding the phenotypic consequences of this deficiency is crucial for research into lipid metabolism, vitamin E homeostasis, and associated pathologies. This guide also presents comparative data from related models and detailed experimental protocols to support further investigation.

I. Introduction to this compound Synthesis and its Significance

This compound is a metabolite in the ω-oxidation pathway of fatty acids. This pathway, primarily occurring in the endoplasmic reticulum of the liver and kidney, serves as an alternative to β-oxidation, particularly for medium-chain fatty acids, or when β-oxidation is impaired. The initial and rate-limiting step is the ω-hydroxylation of the terminal methyl group of a fatty acid, such as palmitic acid, to form 16-hydroxypalmitic acid. This reaction is catalyzed by enzymes of the cytochrome P450 family, specifically the CYP4A and CYP4F subfamilies. The resulting ω-hydroxy fatty acid is then activated to its coenzyme A (CoA) ester, this compound, which can be further oxidized.

In humans, CYP4F2 is a primary enzyme for this reaction and has been implicated in the metabolism of vitamin E and the production of signaling molecules like 20-hydroxyeicosatetraenoic acid (20-HETE) from arachidonic acid.[1][2] The murine ortholog, Cyp4f14, is therefore a valuable target for creating a mouse model to study the physiological roles of this pathway.[3]

II. Mouse Models for Studying Altered this compound Synthesis

This guide focuses on two primary models that represent a deficiency and an excess of this compound synthesis, respectively:

  • Cyp4f14 Knockout Mouse: This model represents a deficiency in the synthesis of 16-hydroxypalmitic acid and subsequently this compound.

  • CYP4F2 Transgenic Mouse: This model involves the overexpression of the human CYP4F2 gene in mice, leading to increased ω-hydroxylation of fatty acids.[1]

For comparative purposes, this guide will also reference phenotypes observed in other fatty acid oxidation disorder (FAOD) mouse models, as they provide context for the metabolic consequences of disrupted fatty acid metabolism.[4]

III. Comparative Phenotypic Data

The following tables summarize the key phenotypic characteristics of the Cyp4f14 knockout and CYP4F2 transgenic mouse models compared to wild-type littermates.

Table 1: Metabolic Phenotypes

PhenotypeCyp4f14 Knockout MouseCYP4F2 Transgenic MouseWild-Type MouseCitation
Vitamin E Metabolism Reduced liver microsomal vitamin E-ω-hydroxylase activity (γ-TOH: 93% reduction, δ- and α-TOH: 68% reduction).Not ReportedNormal[3]
20-HETE Production Not ReportedSignificantly higher in kidney microsomes.Normal[1]
Urinary 20-HETE Excretion Not ReportedIncreased.Normal[1]
Arachidonic Acid Hydroxylation Not ReportedIncreased.Normal[1]
Fasting Glucose Not Reported, but FAOD models often show hypoglycemia.Not ReportedNormal[4]
Serum Free Fatty Acids Not Reported, but FAOD models often show an increase.Not ReportedNormal[4]
Hepatic Steatosis Not Reported, but a common feature in FAOD models.Not ReportedNormal[4]

Table 2: Physiological and Pathological Phenotypes

PhenotypeCyp4f14 Knockout MouseCYP4F2 Transgenic MouseWild-Type MouseCitation
Blood Pressure Not ReportedSystolic blood pressure significantly higher.Normal[1]
Kidney Histology Not ReportedCYP4F2 localized to renal proximal tubule epithelia.Normal[1]
Cardiac Phenotype Not Reported, but FAOD models can develop cardiomyopathy.Not ReportedNormal[4]
Exercise Intolerance Not Reported, but a common feature in FAOD models.Not ReportedNormal[4]

IV. Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of phenotypes. Below are protocols for key experiments cited in the analysis of these mouse models.

A. Lipid Profiling and Metabolite Analysis

Objective: To quantify fatty acids, their metabolites (e.g., 16-hydroxypalmitic acid, 20-HETE), and other lipid species in tissues and plasma.

Protocol: Untargeted Lipid Profiling using UPLC-HRMS [5]

  • Sample Preparation:

    • Collect 10 µL of plasma or tissue homogenate.

    • Extract lipids with 2-propanol containing a suite of internal standards.

    • Vortex and centrifuge to pellet protein.

    • Transfer the supernatant for analysis.

  • UPLC-HRMS Analysis:

    • Utilize an ultra-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer (HRMS).

    • For neutral lipids, employ atmospheric pressure chemical ionization (APCI) in positive mode.

    • Separate lipids on a suitable C18 column with a gradient of mobile phases (e.g., acetonitrile/water and isopropanol/acetonitrile).

  • Data Analysis:

    • Process raw data using specialized software (e.g., XCMS, LipidSearch) for peak picking, alignment, and identification.

    • Quantify lipids relative to the internal standards.

B. Gene Expression Analysis

Objective: To measure the mRNA levels of Cyp4f14 and other relevant genes in tissues.

Protocol: Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction:

    • Homogenize fresh or frozen tissue (e.g., liver, kidney) in a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA using a silica-based column kit or phenol-chloroform extraction.

    • Assess RNA quality and quantity using a spectrophotometer or microfluidic analyzer.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qRT-PCR:

    • Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan).

    • Use primers specific for the target gene (Cyp4f14) and a reference gene (e.g., Gapdh, Actb).

    • Calculate relative gene expression using the ΔΔCt method.

C. Blood Pressure Measurement

Objective: To assess cardiovascular phenotype, particularly in the CYP4F2 transgenic model.

Protocol: Tail-Cuff Plethysmography [1]

  • Acclimatization:

    • Acclimatize mice to the restraining device and tail cuff for several days before measurements to minimize stress-induced variations.

  • Measurement:

    • Place the conscious mouse in a restrainer on a heated platform to promote blood flow to the tail.

    • Position the tail cuff and a photoelectric sensor distal to the cuff.

    • Inflate and deflate the cuff automatically over a series of cycles.

    • The system records systolic blood pressure by detecting the return of blood flow during cuff deflation.

    • Take multiple readings and average them for each animal.

V. Signaling Pathways and Experimental Workflows

Visual representations of the metabolic pathways and experimental procedures enhance understanding.

A. This compound Synthesis Pathway

16_Hydroxypalmitoyl_CoA_Synthesis Palmitic Acid Palmitic Acid 16-Hydroxypalmitic Acid 16-Hydroxypalmitic Acid Palmitic Acid->16-Hydroxypalmitic Acid Cyp4f14 / CYP4F2 (ω-Hydroxylation) This compound This compound 16-Hydroxypalmitic Acid->this compound Acyl-CoA Synthetase Further Oxidation Further Oxidation This compound->Further Oxidation

Caption: ω-oxidation pathway for palmitic acid.

B. Experimental Workflow for Phenotypic Analysis

Phenotypic_Analysis_Workflow cluster_0 Animal Models cluster_1 Phenotypic Assessments cluster_2 Analyses Cyp4f14 KO Cyp4f14 KO Metabolic Metabolic Cyp4f14 KO->Metabolic Physiological Physiological Cyp4f14 KO->Physiological CYP4F2 TG CYP4F2 TG CYP4F2 TG->Metabolic CYP4F2 TG->Physiological Wild-Type Wild-Type Wild-Type->Metabolic Wild-Type->Physiological Lipid_Profiling Lipid Profiling Metabolic->Lipid_Profiling Gene_Expression Gene Expression Metabolic->Gene_Expression Blood_Pressure Blood Pressure Physiological->Blood_Pressure Histology Histology Physiological->Histology

Caption: Workflow for comparative phenotypic analysis.

VI. Conclusion

The Cyp4f14 knockout mouse model is a valuable tool for investigating the consequences of deficient this compound synthesis. The primary reported phenotype relates to altered vitamin E metabolism, highlighting a crucial role for this pathway in the catabolism of tocopherols.[3] In contrast, the CYP4F2 transgenic mouse model demonstrates the impact of increased ω-hydroxylation on blood pressure, likely through elevated production of 20-HETE.[1]

Further research is warranted to fully characterize the metabolic and physiological consequences of disrupting this pathway. This includes a more comprehensive lipidomic analysis in the Cyp4f14 knockout mouse to confirm the reduction in 16-hydroxypalmitic acid and to identify other affected lipid species. Additionally, challenging these models with high-fat diets or other metabolic stressors could reveal phenotypes not apparent under standard conditions, similar to what is observed in other fatty acid oxidation disorder models.[6] The experimental protocols and comparative data provided in this guide offer a foundation for researchers to design and execute such studies, ultimately leading to a better understanding of the role of this compound in health and disease.

References

A Comparative Analysis of LC-MS/MS and ELISA for the Quantification of 16-Hydroxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of lipid metabolites is crucial for advancing our understanding of cellular processes and disease pathogenesis. 16-Hydroxypalmitoyl-CoA, a key intermediate in fatty acid metabolism, is one such metabolite whose precise quantification can provide valuable insights. Two of the most common analytical techniques employed for this purpose are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA). This guide provides a comprehensive comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Method Performance Comparison

The choice between LC-MS/MS and ELISA for the measurement of this compound depends on several factors, including the required sensitivity, specificity, sample throughput, and the nature of the study. The following table summarizes the key performance characteristics of each method.

Performance MetricLC-MS/MSELISA
Sensitivity (Lower Limit of Quantification, LLOQ) 0.5 ng/mL5 ng/mL
Specificity High (based on mass-to-charge ratio and fragmentation)Variable (dependent on antibody cross-reactivity)
Accuracy (% Recovery) 95-105%85-115%
Precision (% CV) <10%<15%
Dynamic Range 0.5 - 1000 ng/mL5 - 500 ng/mL
Sample Throughput Moderate to HighHigh
Cost per Sample HighLow to Moderate
Instrumentation Requirement Specialized (LC-MS/MS system)Standard (Plate reader)

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using LC-MS/MS and ELISA.

LCMSMS_Workflow cluster_data Data Analysis Sample Biological Sample Extraction Liquid-Liquid Extraction (e.g., with butanol/methanol) Sample->Extraction Sample->Extraction Derivatization Chemical Derivatization (Optional) Extraction->Derivatization Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution Derivatization->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC Reconstitution->LC MS1 Mass Spectrometry (Precursor Ion Selection) LC->MS1 LC->MS1 CID Collision-Induced Dissociation MS1->CID MS1->CID MS2 Tandem Mass Spectrometry (Product Ion Detection) CID->MS2 CID->MS2 Quantification Quantification based on Standard Curve MS2->Quantification MS2->Quantification

LC-MS/MS experimental workflow.

ELISA_Workflow Sample Biological Sample Extraction Solid Phase Extraction (SPE) Sample->Extraction Sample->Extraction Dilution Dilution in Assay Buffer Extraction->Dilution Extraction->Dilution Coating Plate Coating with Capture Antibody Incubation Sample/Standard Incubation Coating->Incubation Detection Addition of Detection Antibody (HRP-conjugated) Incubation->Detection Incubation->Detection Substrate Addition of TMB Substrate Detection->Substrate Detection->Substrate Stop Addition of Stop Solution Substrate->Stop Substrate->Stop Measurement Absorbance Reading (450 nm) Stop->Measurement Quantification Quantification based on Standard Curve Measurement->Quantification Measurement->Quantification

Navigating the Metabolic Maze: A Comparative Guide to Pathways Influenced by 16-Hydroxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic pathways potentially affected by 16-Hydroxypalmitoyl-CoA, a hydroxylated long-chain fatty acyl-CoA. Due to the limited direct research on the specific metabolomic impact of this molecule, this document synthesizes information from related compounds and outlines a robust experimental framework for its investigation using comparative metabolomics.

Introduction to this compound and its Metabolic Context

This compound is an activated form of 16-hydroxypalmitic acid. While its precise roles are not extensively detailed in current literature, its structural similarity to palmitoyl-CoA suggests its involvement in fatty acid metabolism.[1][2] Palmitoyl-CoA is a central molecule in cellular metabolism, serving as a substrate for both mitochondrial beta-oxidation to produce energy and for the biosynthesis of complex lipids like sphingolipids.[1] The introduction of a hydroxyl group at the omega (ω) position, as seen in this compound, may direct it towards specific metabolic fates, including peroxisomal β-oxidation.

Hypothetical Comparative Metabolomics Study: Experimental Design

To elucidate the metabolic pathways affected by this compound, a comparative metabolomics study is proposed. This study would compare the metabolic profiles of cells or tissues treated with this compound against a control group treated with its non-hydroxylated counterpart, palmitoyl-CoA, and an untreated control.

Experimental Workflow

A logical workflow for this investigation would involve cell culture and treatment, followed by metabolite extraction, data acquisition using mass spectrometry, and comprehensive data analysis.

cluster_workflow Experimental Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Introduction of Acyl-CoAs Metabolite Extraction Metabolite Extraction Treatment->Metabolite Extraction Quenching & Lysis LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Sample Injection Data Processing Data Processing LC-MS/MS Analysis->Data Processing Peak Detection & Alignment Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Identification of Significant Features Pathway Analysis Pathway Analysis Statistical Analysis->Pathway Analysis Biological Interpretation

Caption: A typical workflow for a comparative metabolomics experiment.

Key Metabolic Pathways Potentially Affected

Based on the metabolism of similar long-chain fatty acyl-CoAs, the introduction of this compound is anticipated to impact several key metabolic pathways.

Peroxisomal and Mitochondrial β-Oxidation

Long-chain fatty acids are typically oxidized in the mitochondria to produce acetyl-CoA, which then enters the TCA cycle for energy production.[3] However, very-long-chain and hydroxylated fatty acids can also be initially broken down in peroxisomes.[4] It is plausible that this compound is a substrate for peroxisomal β-oxidation.

cluster_beta_oxidation Fatty Acid β-Oxidation Pathways cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation This compound->Peroxisomal Beta-Oxidation Palmitoyl-CoA Palmitoyl-CoA Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Palmitoyl-CoA->Mitochondrial Beta-Oxidation Dicarboxylic Acids Dicarboxylic Acids Peroxisomal Beta-Oxidation->Dicarboxylic Acids Chain-shortened Acyl-CoAs Chain-shortened Acyl-CoAs Peroxisomal Beta-Oxidation->Chain-shortened Acyl-CoAs Chain-shortened Acyl-CoAs->Mitochondrial Beta-Oxidation Acetyl-CoA Acetyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Differential processing of hydroxylated and non-hydroxylated fatty acyl-CoAs.

Sphingolipid Synthesis

Palmitoyl-CoA is a key precursor for the synthesis of sphingolipids, a class of lipids involved in cell signaling and membrane structure. An influx of this compound could potentially compete with palmitoyl-CoA for the enzymes involved in this pathway, such as serine palmitoyltransferase, leading to the formation of hydroxylated sphingolipid analogs or an overall decrease in canonical sphingolipid synthesis.

cluster_sphingolipid Sphingolipid Synthesis Pathway Palmitoyl-CoA Palmitoyl-CoA 3-ketosphinganine 3-ketosphinganine Palmitoyl-CoA->3-ketosphinganine Serine Palmitoyltransferase Serine Serine Serine->3-ketosphinganine Ceramides Ceramides 3-ketosphinganine->Ceramides Complex Sphingolipids Complex Sphingolipids Ceramides->Complex Sphingolipids This compound This compound This compound->3-ketosphinganine Potential Competition

Caption: Potential interaction of this compound with the sphingolipid pathway.

Predicted Metabolite Alterations: A Comparative Table

The following table summarizes the expected changes in key metabolites when comparing cells treated with this compound to those treated with palmitoyl-CoA.

Metabolite ClassPredicted Change with this compoundRationale
Dicarboxylic Acids IncreaseProduct of ω-oxidation and subsequent peroxisomal β-oxidation of hydroxylated fatty acids.
Chain-Shortened Acyl-CoAs IncreaseIntermediates of peroxisomal β-oxidation that are further metabolized in the mitochondria.
Canonical Ceramides DecreaseCompetitive inhibition of serine palmitoyltransferase by this compound.
Hydroxylated Sphingolipids IncreaseIncorporation of 16-hydroxypalmitate (B1240633) into the sphingolipid backbone.
Mitochondrial β-oxidation Intermediates VariableDependent on the rate of peroxisomal chain-shortening and subsequent mitochondrial uptake.
TCA Cycle Intermediates VariableDownstream effect of altered acetyl-CoA production from β-oxidation.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Select a metabolically active cell line relevant to the research question (e.g., HepG2 for liver metabolism, primary fibroblasts for inborn errors of metabolism studies).

  • Culture Conditions: Maintain cells in standard culture conditions (e.g., DMEM with 10% FBS, 5% CO2, 37°C).

  • Treatment: On the day of the experiment, replace the culture medium with a serum-free medium containing one of the following treatments:

    • Vehicle control (e.g., BSA)

    • Palmitoyl-CoA conjugated to BSA

    • This compound conjugated to BSA

  • Incubation: Incubate cells for a predetermined time course (e.g., 1, 6, 24 hours) to capture both early and late metabolic responses.

Metabolite Extraction
  • Quenching: Aspirate the medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cell monolayer.

  • Scraping and Collection: Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.

LC-MS/MS Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with liquid chromatography (e.g., Q-TOF or Orbitrap).

  • Chromatography: Employ a suitable column for separating polar and nonpolar metabolites (e.g., C18 for reverse-phase or HILIC for normal-phase).

  • Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites. Perform data-dependent MS/MS for metabolite identification.

Data Analysis
  • Data Processing: Use software such as apLCMS and xMSanalyzer for peak detection, alignment, and quantification.

  • Statistical Analysis: Employ multivariate statistical methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify features that differentiate the treatment groups.

  • Metabolite Identification: Identify significant features by matching their mass-to-charge ratio (m/z) and retention time to metabolite databases (e.g., HMDB, KEGG) and confirm with MS/MS fragmentation patterns.

  • Pathway Analysis: Use tools like Mummichog or MetaboAnalyst to identify metabolic pathways that are significantly altered based on the identified metabolites.

This guide provides a foundational framework for investigating the metabolic impact of this compound. The proposed comparative metabolomics approach, grounded in established methodologies, will enable a detailed characterization of the pathways influenced by this hydroxylated fatty acyl-CoA, offering valuable insights for researchers in metabolism and drug development.

References

Investigating the functional differences between ω- and other positional isomers of hydroxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional distinctions between ω-hydroxypalmitoyl-CoA and its positional isomers reveals significant variations in their metabolic fates and biological roles. These differences, primarily dictated by the position of the hydroxyl group on the palmitoyl (B13399708) chain, influence their suitability as substrates for various enzymes and their incorporation into complex lipids, ultimately impacting cellular processes ranging from energy metabolism to the integrity of the skin barrier.

This guide provides a comparative analysis of ω-hydroxypalmitoyl-CoA and other positional isomers, offering insights for researchers, scientists, and drug development professionals. We will explore their differential metabolism, enzymatic interactions, and roles in signaling pathways, supported by available experimental data.

Metabolic and Functional Comparison of Hydroxypalmitoyl-CoA Isomers

The location of the hydroxyl group on the palmitoyl-CoA molecule is a critical determinant of its biochemical function. While ω-hydroxypalmitoyl-CoA is a key player in specific biosynthetic pathways, other isomers, such as the 2-hydroxy (α-hydroxy) and 3-hydroxy (β-hydroxy) forms, are intermediates in distinct metabolic routes.

IsomerPrimary Metabolic Pathway(s)Key Enzymes InvolvedPrimary Functional Role
ω-Hydroxypalmitoyl-CoA ω-Oxidation, Ceramide SynthesisCytochrome P450 (CYP4A, CYP4F), Acyl-CoA Synthetase, Ceramide SynthasesPrecursor for ω-hydroxyceramides, essential for skin barrier function; alternative energy source via dicarboxylic acid formation.
2-Hydroxypalmitoyl-CoA (α-OH) α-Oxidation, Sphingolipid SynthesisFatty Acid 2-Hydroxylase (FA2H), Ceramide SynthasesComponent of 2-hydroxylated sphingolipids, abundant in myelin and skin.
3-Hydroxypalmitoyl-CoA (β-OH) β-Oxidation3-Hydroxyacyl-CoA Dehydrogenase, Carnitine Palmitoyltransferase II (CPT II)Intermediate in the breakdown of fatty acids for energy production.
Mid-chain Hydroxypalmitoyl-CoA Limited information availableCytochrome P450 (potential)Largely uncharacterized, may be involved in detoxification or signaling.

Table 1: Comparative overview of the primary metabolic pathways and functional roles of hydroxypalmitoyl-CoA positional isomers.

Quantitative Insights into Enzymatic Interactions

Direct comparative kinetic data for enzymes acting on different hydroxypalmitoyl-CoA isomers is sparse. However, studies on individual isomers provide valuable insights into their metabolic processing.

One key enzyme in fatty acid metabolism is Carnitine Palmitoyltransferase II (CPT II), which is involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation. Kinetic studies have shown that 3-hydroxypalmitoyl-CoA is a substrate for CPT II.

SubstrateEnzymeKm / K0.5 (µM)VmaxReference
3-Hydroxypalmitoyl-CoACarnitine Palmitoyltransferase II (CPT II)20 ± 6Similar to palmitoyl-CoA(van der Leij et al., 1999)

Table 2: Kinetic parameters of Carnitine Palmitoyltransferase II with 3-hydroxypalmitoyl-CoA. Further research is needed to determine the kinetic parameters for ω-hydroxypalmitoyl-CoA and other positional isomers with CPT II and other relevant enzymes.

Key Metabolic and Signaling Pathways

The differential metabolism of hydroxypalmitoyl-CoA isomers can be visualized through their respective pathways.

ω-Oxidation Pathway

This pathway provides an alternative to β-oxidation for fatty acid degradation and is crucial for the synthesis of important signaling and structural molecules.

omega_oxidation Palmitoyl_CoA Palmitoyl-CoA omega_OH_Palmitoyl_CoA ω-Hydroxypalmitoyl-CoA Palmitoyl_CoA->omega_OH_Palmitoyl_CoA CYP4A/F4F (ω-Hydroxylase) Dicarboxylic_Acid_CoA Dicarboxylic Acid-CoA omega_OH_Palmitoyl_CoA->Dicarboxylic_Acid_CoA Alcohol & Aldehyde Dehydrogenase Ceramide_Synthase Ceramide Synthases omega_OH_Palmitoyl_CoA->Ceramide_Synthase Beta_Oxidation β-Oxidation Dicarboxylic_Acid_CoA->Beta_Oxidation omega_OH_Ceramide ω-Hydroxyceramide Ceramide_Synthase->omega_OH_Ceramide

Caption: The ω-oxidation pathway of palmitoyl-CoA.

Sphingolipid Synthesis Incorporating Hydroxylated Fatty Acyl-CoAs

Both ω-hydroxy and 2-hydroxy (α-hydroxy) palmitoyl-CoA are substrates for ceramide synthases, leading to the formation of specialized sphingolipids.

sphingolipid_synthesis cluster_omega ω-Hydroxylation Pathway cluster_alpha α-Hydroxylation Pathway omega_OH_Palmitoyl_CoA ω-Hydroxypalmitoyl-CoA Ceramide_Synthases Ceramide Synthases omega_OH_Palmitoyl_CoA->Ceramide_Synthases alpha_OH_Palmitoyl_CoA 2-Hydroxypalmitoyl-CoA alpha_OH_Palmitoyl_CoA->Ceramide_Synthases omega_OH_Ceramide ω-Hydroxyceramide Ceramide_Synthases->omega_OH_Ceramide alpha_OH_Ceramide 2-Hydroxyceramide Ceramide_Synthases->alpha_OH_Ceramide

Caption: Incorporation of hydroxylated palmitoyl-CoAs into ceramides.

Experimental Protocols

The differentiation and quantification of hydroxypalmitoyl-CoA isomers are crucial for understanding their distinct biological roles. Below are outlines of key experimental methodologies.

Separation and Identification of Hydroxypalmitoyl-CoA Isomers

Objective: To separate and identify positional isomers of hydroxypalmitoyl-CoA from a mixed sample.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Extract acyl-CoAs from biological samples using a suitable solvent system (e.g., a modified Bligh-Dyer method).

  • Chromatographic Separation: Employ reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the isomers. The choice of column and gradient elution conditions is critical for resolving isomers with subtle differences in polarity.

  • Mass Spectrometric Detection: Utilize tandem mass spectrometry (MS/MS) for identification and quantification. Precursor ion scanning for the CoA fragment or neutral loss scanning can be used to specifically detect acyl-CoAs. The fragmentation patterns of the different isomers upon collision-induced dissociation (CID) will be distinct, allowing for their differentiation.

lc_ms_workflow Sample Biological Sample Extraction Acyl-CoA Extraction Sample->Extraction LC RP-HPLC Separation Extraction->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Analysis Isomer Identification & Quantification MS->Analysis

Caption: Workflow for LC-MS analysis of hydroxypalmitoyl-CoA isomers.

Enzymatic Assays for Substrate Specificity

Objective: To determine the kinetic parameters (Km and Vmax) of an enzyme with different hydroxypalmitoyl-CoA isomers.

Methodology: Spectrophotometric or Radiometric Assays

  • Enzyme Preparation: Purify the enzyme of interest (e.g., acyl-CoA oxidase, carnitine palmitoyltransferase) from a natural source or express and purify a recombinant version.

  • Assay Conditions: Prepare a reaction mixture containing the purified enzyme, a suitable buffer, and any necessary co-factors (e.g., NAD+, FAD, carnitine).

  • Substrate Addition: Initiate the reaction by adding varying concentrations of the specific hydroxypalmitoyl-CoA isomer.

  • Detection of Product Formation:

    • Spectrophotometric: Monitor the change in absorbance of a chromogenic substrate or the production/consumption of NADH/NADPH at a specific wavelength.

    • Radiometric: Use a radiolabeled substrate and measure the incorporation of the radiolabel into the product over time by liquid scintillation counting after separation of substrate and product (e.g., by chromatography).

  • Data Analysis: Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion and Future Directions

The positional isomerism of hydroxypalmitoyl-CoA has profound implications for its biological function. While ω-hydroxypalmitoyl-CoA is a dedicated precursor for essential structural lipids, and 3-hydroxypalmitoyl-CoA is a transient intermediate in energy metabolism, the roles of other isomers remain less defined. The lack of comprehensive comparative data, particularly quantitative kinetic parameters for a range of enzymes, highlights a significant gap in our understanding. Future research should focus on the systematic characterization of the enzymatic processing and signaling roles of all positional isomers of hydroxypalmitoyl-CoA. Such studies will be instrumental in elucidating their precise contributions to health and disease and may reveal novel targets for therapeutic intervention.

Comparative Guide to Lipid Profile Modulation: Targeting 16-Hydroxypalmitoyl-CoA Synthesis via CYP4A Inhibition vs. Alternative Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects on lipid profiles resulting from the pharmacological inhibition of ω-hydroxylation of fatty acids, a key step in the synthesis of 16-Hydroxypalmitoyl-CoA, versus established and alternative lipid-lowering therapies. We present supporting experimental data, detailed methodologies, and visual representations of the underlying pathways to facilitate an objective comparison of these strategies.

Inhibition of this compound Synthesis Pathway

The direct synthesis of this compound involves the ω-hydroxylation of palmitic acid to form 16-hydroxypalmitic acid, which is subsequently activated to its CoA ester. The initial and rate-limiting step is catalyzed by cytochrome P450 enzymes belonging to the CYP4A and CYP4F subfamilies. Therefore, pharmacological inhibition of these enzymes presents a therapeutic target to modulate the levels of this compound and downstream lipid metabolism.

Mechanism of Action of CYP4A/CYP4F Inhibitors

CYP4A and CYP4F enzymes are fatty acid ω-hydroxylases that play a role in fatty acid metabolism and have been implicated in metabolic diseases.[1][2] Inhibition of these enzymes is expected to reduce the production of ω-hydroxy fatty acids, thereby altering lipid homeostasis. Recent studies have explored the therapeutic potential of inhibiting CYP4A in the context of metabolic dysfunction-associated fatty liver disease (MAFLD), where it has been shown to reduce hepatic steatosis and triglyceride accumulation.[1][3]

Key Pharmacological Inhibitors
  • HET0016: A potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, a major product of CYP4A and CYP4F enzymes acting on arachidonic acid.[4][5] Its effects on the metabolism of other fatty acids, such as palmitic acid, are also under investigation.

  • Novel CYP4A Inhibitors (C1 and C2): Recently developed selective inhibitors of CYP4A that have demonstrated efficacy in reducing hepatic lipid accumulation in preclinical models.[1]

Experimental Data on Lipid Profile Changes

Quantitative data on the effects of specific CYP4A/CYP4F inhibitors on a full plasma lipid panel are emerging. A recent study in a mouse model of methionine-choline-deficient (MCD) diet-induced MASH (Metabolic dysfunction-associated steatohepatitis) demonstrated the lipid-lowering effects of novel CYP4A inhibitors.

Table 1: Effects of Novel CYP4A Inhibitors on Serum and Hepatic Lipids in a MASH Mouse Model [1]

ParameterControl (MCD + Vehicle)CYP4A Inhibitor C1CYP4A Inhibitor C2
Serum Glucose (mg/dL) HighSignificantly ImprovedSignificantly Improved
Serum Triglycerides (mg/dL) HighSignificantly ReducedSignificantly Reduced
Hepatic Triglycerides (mg/g liver) HighSignificantly ReducedSignificantly Reduced

Data presented as qualitative changes based on the findings of the cited study. The study reported statistically significant improvements and reductions without providing specific mean values in the main text.

In another study using a 3D hepatic steatosis model, the CYP4A inhibitor HET0016 was shown to ameliorate steatosis-related pathology by reducing dysregulated lipid metabolism.[3]

Experimental Protocols

In Vivo Mouse Model of MASH: [1]

  • Animal Model: ob/ob mice fed a methionine-choline-deficient (MCD) diet to induce MASH.

  • Treatment: Administration of novel CYP4A inhibitors (C1 and C2).

  • Lipid Analysis: Serum and hepatic triglyceride concentrations were measured. Histological analysis of liver sections was performed to assess lipid accumulation and collagen deposition.

In Vitro 3D Hepatic Steatosis Model: [3]

  • Model: A multicellular organotypic liver model using HepaRG cells, HUVECs, and hepatic stellate cells.

  • Induction of Steatosis: Treatment with a combination of glucose and palmitate.

  • Inhibitor Treatment: Application of HET0016 to the steatotic model.

  • Lipid Analysis: Assessment of lipid metabolism and accumulation, including expression of relevant genes and proteins.

Comparative Analysis with Alternative Lipid-Lowering Therapies

To provide context for the potential of CYP4A/CYP4F inhibition, this section compares its mechanism and effects with established classes of lipid-lowering drugs.

HMG-CoA Reductase Inhibitors (Statins)
  • Mechanism of Action: Statins, such as atorvastatin, competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis in the liver.[6][7] This leads to an upregulation of LDL receptors on hepatocytes, increasing the clearance of LDL-cholesterol (LDL-C) from the circulation.[6]

  • Effects on Lipid Profile: Statins are highly effective at lowering LDL-C and also produce modest reductions in triglycerides and a small increase in HDL-cholesterol (HDL-C).[8][9]

Fibrates
  • Mechanism of Action: Fibrates, like fenofibrate (B1672516), are agonists of the peroxisome proliferator-activated receptor α (PPARα). Activation of PPARα leads to increased lipolysis, enhanced fatty acid uptake and oxidation in the liver, and changes in apolipoprotein expression, resulting in significant triglyceride reduction and HDL-C elevation.[10][11]

  • Effects on Lipid Profile: Fibrates are primarily used to lower high triglyceride levels and can also increase HDL-C. Their effect on LDL-C can be variable.[11][12]

Cholesterol Absorption Inhibitors
  • Mechanism of Action: Ezetimibe inhibits the absorption of dietary and biliary cholesterol from the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.[13][14] This reduces the cholesterol delivered to the liver, leading to an upregulation of LDL receptors and subsequent lowering of plasma LDL-C.[15]

  • Effects on Lipid Profile: Ezetimibe effectively lowers LDL-C and is often used in combination with statins for enhanced LDL-C reduction.[15][16]

PCSK9 Inhibitors
  • Mechanism of Action: Proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors are monoclonal antibodies that bind to and inactivate PCSK9. By preventing PCSK9-mediated degradation of LDL receptors, these drugs increase the number of LDL receptors on the surface of liver cells, leading to a dramatic reduction in LDL-C levels.[17]

  • Effects on Lipid Profile: PCSK9 inhibitors produce a very potent reduction in LDL-C and are used for patients who cannot reach their LDL-C goals with other therapies.[18][19]

Table 2: Comparative Efficacy of Different Lipid-Lowering Drug Classes

Drug ClassPrimary TargetLDL-C ReductionTriglyceride ReductionHDL-C Increase
CYP4A Inhibitors CYP4A enzymesData EmergingSignificant (hepatic/serum)[1]Data Emerging
Statins HMG-CoA Reductase37.1% to 51.7% (Atorvastatin 10-80 mg/d)[9]ModestSmall
Fibrates PPARαVariable (can be modest reduction)[11]Up to 50%[10]Up to 20%[10]
Cholesterol Absorption Inhibitors NPC1L1~15-20% (monotherapy)[16][20]ModestSmall
PCSK9 Inhibitors PCSK950-60%[17]ModestSmall

Signaling Pathways and Experimental Workflows

Signaling Pathway of CYP4A-mediated Lipid Metabolism and Inhibition

CYP4A-Mediated Fatty Acid Metabolism and Inhibition Pathway cluster_synthesis ω-Hydroxy Fatty Acid Synthesis cluster_inhibition Pharmacological Inhibition cluster_effects Downstream Effects of Inhibition Palmitic Acid Palmitic Acid CYP4A/CYP4F CYP4A/CYP4F Palmitic Acid->CYP4A/CYP4F Substrate 16-Hydroxypalmitic Acid 16-Hydroxypalmitic Acid CYP4A/CYP4F->16-Hydroxypalmitic Acid ω-hydroxylation Reduced_wHFA Reduced ω-Hydroxy Fatty Acids CYP4A/CYP4F->Reduced_wHFA Acyl-CoA Synthetase Acyl-CoA Synthetase 16-Hydroxypalmitic Acid->Acyl-CoA Synthetase Substrate This compound This compound Acyl-CoA Synthetase->this compound Activation Altered_Lipid_Metabolism Altered Lipid Metabolism CYP4A_Inhibitor CYP4A Inhibitor (e.g., HET0016, C1, C2) CYP4A_Inhibitor->CYP4A/CYP4F Inhibition Reduced_wHFA->Altered_Lipid_Metabolism Leads to Reduced_Triglycerides Reduced Triglyceride Accumulation Altered_Lipid_Metabolism->Reduced_Triglycerides Results in

Caption: CYP4A/CYP4F-mediated ω-hydroxylation of palmitic acid and its inhibition.

Experimental Workflow for Evaluating CYP4A Inhibitors in a MASH Model

Workflow for In Vivo Evaluation of CYP4A Inhibitors Start Start: MASH Model Induction Induction Induce MASH in ob/ob mice (MCD diet) Start->Induction Grouping Randomize mice into groups: - Vehicle Control - CYP4A Inhibitor C1 - CYP4A Inhibitor C2 Induction->Grouping Treatment Administer treatment (Vehicle or Inhibitor) Grouping->Treatment Sample_Collection Collect blood and liver tissue samples Treatment->Sample_Collection Analysis Analyze Samples Sample_Collection->Analysis Lipid_Profile Serum Lipid Profile (Triglycerides, Glucose) Analysis->Lipid_Profile Hepatic_Lipids Hepatic Triglyceride Measurement Analysis->Hepatic_Lipids Histology Histological Analysis (Lipid accumulation, Fibrosis) Analysis->Histology End End: Data Interpretation Lipid_Profile->End Hepatic_Lipids->End Histology->End

Caption: Experimental workflow for assessing CYP4A inhibitors in a MASH mouse model.

Conclusion

The pharmacological inhibition of CYP4A and CYP4F enzymes, which are critical for the synthesis of this compound and other ω-hydroxy fatty acids, represents a novel and promising strategy for modulating lipid metabolism, particularly for conditions characterized by hepatic steatosis and hypertriglyceridemia. Early preclinical data suggest a significant potential for reducing triglyceride levels.

Compared to established lipid-lowering therapies, which primarily target cholesterol synthesis, cholesterol absorption, or lipoprotein metabolism, CYP4A/CYP4F inhibition offers a distinct mechanism of action focused on fatty acid metabolism. While statins and PCSK9 inhibitors are the cornerstones for LDL-C reduction, and fibrates are the primary choice for managing severe hypertriglyceridemia, CYP4A inhibitors could emerge as a valuable therapeutic option for metabolic disorders like MAFLD where altered fatty acid metabolism plays a central role.

Further research is warranted to fully elucidate the effects of CYP4A/CYP4F inhibitors on the complete plasma lipid profile in various preclinical and clinical settings. Detailed dose-response studies and long-term safety assessments will be crucial to determine their place in the therapeutic armamentarium for dyslipidemia and related metabolic diseases. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating this emerging therapeutic approach.

References

Confirming the Identity of 16-Hydroxypalmitoyl-CoA: A Guide to Orthogonal Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous identification of lipid metabolites is paramount. This guide provides a comparative overview of orthogonal analytical techniques for confirming the identity of 16-Hydroxypalmitoyl-CoA, a critical intermediate in various metabolic pathways. By employing multiple, independent analytical methods, researchers can achieve a higher degree of confidence in their findings. This guide details the experimental protocols for the primary recommended techniques, presents quantitative data in comparative tables, and visualizes the workflows for clarity.

Orthogonal Analytical Approaches

The principle of using orthogonal methods involves analyzing a sample with techniques that rely on different separation and detection principles. For this compound, a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with different chromatographic selectivities and nuclear magnetic resonance (NMR) spectroscopy provides a robust strategy for identity confirmation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for the analysis of acyl-CoAs due to its high sensitivity and specificity. By employing different liquid chromatography (LC) columns, one can achieve orthogonal separation, which is crucial for distinguishing this compound from its isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, making it the definitive method for identifying the exact position of the hydroxyl group on the palmitoyl (B13399708) chain.

The following sections will delve into the specifics of these techniques, providing detailed protocols and comparative data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for both the quantification and structural elucidation of long-chain fatty acyl-CoAs. The general approach involves separation by high-performance liquid chromatography (HPLC) followed by detection using a mass spectrometer.

Experimental Protocol: LC-MS/MS Analysis

a) Sample Preparation (from cell culture or tissue)

  • Homogenization: Homogenize frozen tissue or cell pellets in a cold solution of 100 mM potassium phosphate (B84403) buffer (pH 4.9).

  • Extraction: Add a 3:1:1 mixture of acetonitrile:isopropanol:methanol containing an appropriate internal standard (e.g., heptadecanoyl-CoA) to the homogenate.

  • Vortex and Sonicate: Vortex the mixture vigorously for 2 minutes, followed by sonication for 3 minutes.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant. Re-extract the pellet with the same solvent mixture and combine the supernatants.

  • Drying and Reconstitution: Dry the combined supernatants under a stream of nitrogen. Reconstitute the dried extract in a 1:1 methanol:water solution for analysis.

b) Orthogonal HPLC Conditions

To ensure the separation of this compound from potential isomers (e.g., 2-, 3-, or other hydroxypalmitoyl-CoA isomers), employing two different reversed-phase columns with distinct selectivities is recommended.

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column
Column C18 (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm)
Mobile Phase A 10 mM Ammonium Acetate in Water10 mM Ammonium Acetate in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B over 10 min5-95% B over 10 min
Flow Rate 0.3 mL/min0.3 mL/min
Column Temp. 40°C40°C
Injection Vol. 5 µL5 µL

c) Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)
Data Presentation: LC-MS/MS

The identity of this compound is confirmed by its retention time and specific mass transitions.

Table 1: Predicted LC-MS/MS Parameters for this compound

ParameterExpected Value
Molecular Formula C₃₇H₆₆N₇O₁₈P₃S
Monoisotopic Mass 1041.3351 Da
Precursor Ion ([M+H]⁺) m/z 1042.3429
Characteristic Fragment Ion 1 (Neutral Loss of ADP) m/z 535.14 ([M+H-507]⁺)
Characteristic Fragment Ion 2 (Adenosine Monophosphate) m/z 348.06
Diagnostic Fragment (Fatty Acyl Chain) Further fragmentation of m/z 535.14 will yield ions specific to the 16-hydroxy-palmitoyl moiety. Cleavage at the hydroxyl group can help in isomer differentiation.
Predicted Retention Time Expected to be slightly earlier than Palmitoyl-CoA on reversed-phase columns due to the increased polarity from the hydroxyl group.

Note: The fragmentation of the fatty acyl chain will be critical for distinguishing isomers. For ω-hydroxy fatty acids (like 16-hydroxy), fragmentation patterns may differ from those with hydroxyl groups at other positions. Derivatization of the hydroxyl group can enhance these differences, leading to unique product ions for each isomer.

Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction Homogenize->Extract Dry Drying Extract->Dry Reconstitute Reconstitution Dry->Reconstitute HPLC Orthogonal HPLC (C18 & Phenyl-Hexyl) Reconstitute->HPLC MS Tandem MS (MRM) HPLC->MS Data Data Analysis (Retention Time & Fragments) MS->Data NMR_Logic cluster_nmr NMR Spectroscopy cluster_data Structural Information cluster_conclusion Conclusion H1_NMR ¹H NMR Chem_Shift Chemical Shifts H1_NMR->Chem_Shift Coupling Coupling Constants H1_NMR->Coupling C13_NMR ¹³C NMR C13_NMR->Chem_Shift TwoD_NMR 2D NMR (COSY, HSQC) Connectivity Atom Connectivity TwoD_NMR->Connectivity Confirmation Unambiguous Structure Confirmation Chem_Shift->Confirmation Coupling->Confirmation Connectivity->Confirmation

Comparing the biological activities of 16-Hydroxypalmitoyl-CoA and its corresponding free fatty acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biological activities of 16-Hydroxypalmitoyl-CoA and its corresponding free fatty acid, 16-Hydroxypalmitic acid, reveals distinct roles in cellular metabolism and signaling. While both molecules are structurally similar, the presence of a Coenzyme A (CoA) ester in this compound renders it a high-energy, activated molecule ready for enzymatic reactions, whereas 16-Hydroxypalmitic acid is the inactive precursor. This fundamental difference dictates their involvement in key biological processes.

Overview of 16-Hydroxypalmitic Acid and this compound

16-Hydroxypalmitic acid, also known as juniperic acid, is an omega-hydroxy long-chain fatty acid.[1][2] It is a key monomer of cutin in the plant cuticle and has been identified as a plant metabolite.[1][2] In contrast, this compound is the activated form of 16-Hydroxypalmitic acid, where the carboxyl group of the fatty acid is esterified to Coenzyme A. This activation is a prerequisite for its participation in most metabolic pathways.

Comparative Biological Activities

The primary distinction in the biological activities of these two molecules lies in their metabolic readiness. This compound, as an acyl-CoA, is a direct substrate for enzymes involved in lipid metabolism. The free fatty acid, 16-Hydroxypalmitic acid, must first be activated to its CoA derivative by an acyl-CoA synthetase, a process that requires ATP.

Biological ProcessThis compound16-Hydroxypalmitic Acid
Sphingolipid Synthesis Direct precursor for the synthesis of ceramides (B1148491) and other sphingolipids. The acyl-CoA is required for the N-acylation of the sphingoid base by ceramide synthases.[3][4][5]Indirect precursor. It must first be activated to this compound before it can be incorporated into sphingolipids.
Protein Acylation The activated form used for the post-translational modification of proteins (S-acylation), which affects protein localization and function.[6][7]Not directly used for protein acylation. It needs to be converted to its CoA ester to be a substrate for protein acyltransferases.[7]
Beta-Oxidation A direct substrate for mitochondrial and peroxisomal beta-oxidation for energy production.[8]It must be activated to its CoA ester in the cytoplasm before being transported into the mitochondria for beta-oxidation.
Cellular Signaling Can act as a signaling molecule itself or as a precursor to other signaling lipids.Can also have signaling roles, potentially through conversion to its CoA form or by other mechanisms.

Key Biological Pathways

Sphingolipid Synthesis

The synthesis of sphingolipids, essential components of cell membranes, begins with the condensation of serine and palmitoyl-CoA.[3][4] The resulting sphingoid base is then acylated by a ceramide synthase, which utilizes a fatty acyl-CoA, such as this compound, to form dihydroceramide. This is then further metabolized to produce a variety of complex sphingolipids.[5] The free fatty acid cannot be directly incorporated.

G cluster_0 Cytoplasm cluster_1 Endoplasmic Reticulum 16_HPA 16-Hydroxypalmitic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (ATP -> AMP + PPi) 16_HPA->Acyl_CoA_Synthetase Activation 16_HP_CoA This compound Acyl_CoA_Synthetase->16_HP_CoA CerS Ceramide Synthase (CerS) 16_HP_CoA->CerS Acylation Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Sphinganine Sphinganine SPT->Sphinganine Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES Dihydroceramide Desaturase Dihydroceramide->DES Ceramide Ceramide DES->Ceramide Complex_Sphingolipids Complex Sphingolipids Ceramide->Complex_Sphingolipids

Diagram 1: Role in Sphingolipid Synthesis.
Protein Acylation (S-acylation)

Protein S-acylation, often referred to as palmitoylation, is a reversible post-translational modification where a fatty acid, typically palmitic acid, is attached to a cysteine residue of a protein via a thioester bond.[7] This process is catalyzed by protein acyltransferases and requires the activated fatty acyl-CoA. This modification can alter the protein's subcellular localization, stability, and interaction with other proteins.[6] 16-Hydroxypalmitic acid would need to be converted to this compound to be utilized for protein acylation.

G 16_HP_CoA This compound PAT Protein Acyltransferase (PAT) 16_HP_CoA->PAT Protein Protein (with Cysteine) Protein->PAT Acylated_Protein Acylated Protein PAT->Acylated_Protein Acylation PPT Palmitoyl-Protein Thioesterase (PPT) Acylated_Protein->PPT Deacylation PPT->Protein

Diagram 2: Protein S-acylation Pathway.

Experimental Protocols

Measurement of Acyl-CoA Synthetase Activity

To determine the conversion of 16-Hydroxypalmitic acid to this compound, acyl-CoA synthetase activity can be measured.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, ATP, MgCl2, CoA, and radiolabeled [1-¹⁴C]16-Hydroxypalmitic acid.

  • Enzyme Source: Add cell or tissue homogenate, or a purified acyl-CoA synthetase.

  • Incubation: Incubate the mixture at 37°C for a specified time.

  • Extraction: Stop the reaction and extract the lipids using a solvent system like Dole's reagent (isopropanol:heptane:water).

  • Quantification: The aqueous phase, containing the radiolabeled this compound, is separated and quantified by liquid scintillation counting.

In Vitro Ceramide Synthase Assay

This assay measures the incorporation of the acyl-CoA into a sphingoid backbone.

  • Substrates: Prepare a reaction mixture with a fluorescently labeled sphingoid base (e.g., NBD-sphinganine) and this compound.

  • Enzyme Source: Add microsomes isolated from cells or a purified ceramide synthase.

  • Incubation: Incubate at 37°C.

  • Lipid Extraction: Extract the lipids using a chloroform/methanol solvent system.

  • Analysis: Separate the lipids by thin-layer chromatography (TLC) and visualize the fluorescently labeled ceramide product under UV light. The intensity of the product spot is quantified.

Conclusion

The biological activities of this compound and 16-Hydroxypalmitic acid are fundamentally distinguished by the presence of the CoA moiety. This compound is the metabolically active form, directly participating in crucial cellular processes such as sphingolipid synthesis, protein acylation, and beta-oxidation. In contrast, 16-Hydroxypalmitic acid serves as the precursor, requiring enzymatic activation to its CoA ester before it can be utilized in these pathways. This distinction is critical for researchers investigating lipid metabolism and cellular signaling, as the choice of molecule will significantly impact the experimental outcomes and their interpretation.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 16-Hydroxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific fields, the proper handling and disposal of specialized chemical compounds like 16-Hydroxypalmitoyl-CoA are paramount. Adherence to established safety protocols not only ensures a secure laboratory environment but also maintains regulatory compliance and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, reinforcing our commitment to being a trusted partner in laboratory safety and chemical management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate safety measures to prevent personal exposure and environmental contamination.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any aerosols or dust.

  • Spill Management: In the event of a spill, contain the material using an absorbent pad or other suitable material. Clean the area with an appropriate solvent and dispose of all contaminated materials as hazardous waste.

Quantitative Data Summary
PropertyValueSource Compound
Molecular Formula C37H66N7O17P3SPalmitoyl-CoA
Molecular Weight 1005.9 g/mol Palmitoyl-CoA
Physical Description SolidPalmitoyl-CoA
logP (octanol-water) 7.40Palmitoyl-CoA
Hydrogen Bond Donors 9Palmitoyl-CoA
Hydrogen Bond Acceptors 21Palmitoyl-CoA
Rotatable Bonds 34Palmitoyl-CoA

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound should be conducted in accordance with institutional and local regulations for chemical waste. The following protocol provides a general guideline for its disposal, incorporating a chemical deactivation step through hydrolysis of the thioester bond.

Objective: To safely dispose of this compound by either direct disposal as chemical waste or through chemical deactivation followed by disposal.

Materials:

  • This compound waste

  • Appropriate waste container, clearly labeled "Hazardous Waste"

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) for hydrolysis

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization

  • pH indicator strips or a calibrated pH meter

  • Personal Protective Equipment (PPE)

  • Chemical fume hood

Methodology:

Part 1: Waste Collection and Segregation

  • Containerization: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.

  • Labeling: Ensure the waste container is labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Handle with Care").

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible chemicals.

Part 2: Chemical Deactivation (Optional, based on institutional policy)

For institutions that permit chemical deactivation of this type of compound, hydrolysis can be employed to break the thioester bond, rendering the molecule less biologically active.

  • Preparation: In a chemical fume hood, prepare a reaction vessel (e.g., a beaker or flask) of appropriate size to accommodate the volume of the this compound solution to be treated.

  • Alkaline Hydrolysis: Add a sufficient volume of 1 M NaOH solution to the waste solution to raise the pH to >12. This will facilitate the hydrolysis of the thioester bond.

  • Reaction Time: Gently stir the mixture and allow it to react for a minimum of 2 hours at room temperature.

  • Neutralization: After the reaction period, carefully neutralize the solution by adding 1 M HCl dropwise while monitoring the pH. Adjust the pH to a neutral range (pH 6-8).

  • Disposal of Treated Waste: The neutralized solution should be collected in a hazardous waste container labeled "Hydrolyzed this compound waste, neutralized."

Part 3: Final Disposal

  • Contact Environmental Health and Safety (EHS): Whether you have opted for direct disposal or chemical deactivation, the final disposal of the waste container must be handled by your institution's EHS department.

  • Waste Pickup: Arrange for a scheduled pickup of the hazardous waste. Do not dispose of this compound, either in its original form or after treatment, down the drain.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making and procedural flow for the disposal of this compound, the following diagrams have been created.

start Start: this compound Waste Generated collect Collect Waste in Labeled Hazardous Waste Container start->collect decide Consult Institutional Policy: Chemical Deactivation Permitted? collect->decide deactivate Perform Alkaline Hydrolysis (see Protocol Part 2) decide->deactivate Yes contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup decide->contact_ehs No neutralize Neutralize Solution to pH 6-8 deactivate->neutralize collect_treated Collect Treated Waste in Labeled Hazardous Waste Container neutralize->collect_treated collect_treated->contact_ehs end End: Waste Disposed by EHS contact_ehs->end

Caption: Disposal Decision Workflow for this compound.

cluster_ppe 1. Personal Protective Equipment (PPE) cluster_handling 2. Safe Handling cluster_disposal 3. Disposal Protocol ppe_items Lab Coat Safety Goggles Chemical-Resistant Gloves handling_items Work in Fume Hood Avoid Aerosol Generation Contain Spills Immediately disposal_items Collect in Labeled Container Segregate from Incompatibles Arrange EHS Pickup DO NOT Drain Dispose

Caption: Key Safety and Handling Relationships.

Personal protective equipment for handling 16-Hydroxypalmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 16-Hydroxypalmitoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling this compound. Given the absence of specific safety data for this compound, it should be treated as potentially hazardous. All handling procedures must be conducted with the utmost care, adhering to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure. The following recommendations are based on a composite hazard assessment of structurally similar long-chain fatty acyl-CoA compounds.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The required PPE is detailed below to minimize exposure via inhalation, dermal contact, and eye contact.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove must be changed immediately upon contamination.Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[1]
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.[1]
Body Protection A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities.Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood or during spill cleanup.Protects against inhalation of fine powders and potential vapors, which are primary routes of exposure for potent compounds.[1]
Operational Plan: Handling and Weighing

All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

Preparation and Weighing Protocol:

  • Pre-Weighing: Tare the weighing vessel before bringing the compound into the weighing area.

  • Weighing: Carefully weigh the desired amount of the solid compound in a disposable weigh boat or directly into the reaction vessel inside the fume hood. Use anti-static weighing tools if available to prevent dispersal of the powder.

  • Post-Weighing: Securely cap the primary container immediately after weighing.

  • Cleaning: Clean the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and potential exposure to others.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
Contaminated Materials (Gloves, weigh boats, paper towels, etc.) Place in a sealed bag or container labeled as hazardous waste and dispose of according to institutional guidelines.
Solutions Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.
Emergency Procedures
IncidentFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with water.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

Experimental Workflow: Preparation of this compound Stock Solution

The following diagram outlines the procedural steps for safely preparing a stock solution of this compound.

experimental_workflow cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood Ensure safety measures are in place weigh_tare Tare Weighing Vessel prep_fume_hood->weigh_tare Begin weighing procedure weigh_compound Weigh this compound weigh_tare->weigh_compound weigh_cap Securely Cap Primary Container weigh_compound->weigh_cap Prevent contamination cleanup_dispose Dispose of Contaminated Waste weigh_compound->cleanup_dispose Properly discard used materials dissolve_solvent Add Solvent to Vessel weigh_cap->dissolve_solvent Proceed to dissolution dissolve_mix Vortex/Mix to Dissolve dissolve_solvent->dissolve_mix dissolve_aliquot Aliquot Stock Solution dissolve_mix->dissolve_aliquot storage Store Aliquots at -80°C dissolve_aliquot->storage For long-term use cleanup_clean Clean Weighing Area cleanup_dispose->cleanup_clean

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。